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Chasmanine

Cat. No.: B10818186
M. Wt: 451.6 g/mol
InChI Key: DBODJJZRZFZBBD-RIVIBFSZSA-N
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Description

Chasmanine is a diterpene alkaloid with formula C25H41NO6 that is isolated from several Aconitum species. It has a role as an antifeedant and a plant metabolite. It is a bridged compound, a diterpene alkaloid, an organic heteropolycyclic compound, a polyether, a secondary alcohol, a tertiary alcohol, a tertiary amino compound and a diol. It derives from a hydride of an aconitane.
Toroko base II is a natural product found in Aconitum forrestii, Aconitum nevadense, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H41NO6 B10818186 Chasmanine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H41NO6

Molecular Weight

451.6 g/mol

IUPAC Name

(1S,2R,3R,4S,5S,6S,8R,9R,13S,16S,17R,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol

InChI

InChI=1S/C25H41NO6/c1-6-26-11-23(12-29-2)8-7-16(31-4)25-14-9-13-15(30-3)10-24(28,17(14)19(13)27)18(22(25)26)20(32-5)21(23)25/h13-22,27-28H,6-12H2,1-5H3/t13-,14-,15+,16+,17-,18+,19+,20+,21-,22?,23+,24-,25+/m1/s1

InChI Key

DBODJJZRZFZBBD-RIVIBFSZSA-N

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6O)OC)O)OC)OC)COC

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)OC)COC

Origin of Product

United States

Foundational & Exploratory

The Complete Chemical Structure of Chasmanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure of Chasmanine, a complex diterpene alkaloid. The information is curated for professionals in research and development, with a focus on precise data presentation and experimental context.

Chemical Identity and Structure

This compound is a C19-diterpenoid alkaloid characterized by a hexacyclic aconitane skeleton. Its intricate structure has been elucidated through a combination of spectroscopic methods and chemical correlation studies.

  • IUPAC Name: (1S,2R,3R,4S,5S,6S,8R,9R,13S,16S,17R,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecane-4,8-diol[1]

  • Synonyms: Toroko base II, Chasmanin[1][2][3][4][5]

Below are the two-dimensional and three-dimensional representations of the this compound molecule.

2D Chemical Structure: 2D structure of this compound

3D Conformer: 3D structure of this compound

Physicochemical and Spectroscopic Data

The structural elucidation and characterization of this compound are supported by extensive physicochemical and spectroscopic data. Key quantitative properties are summarized below for reference.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₂₅H₄₁NO₆[1][2][6][7][8]
Molecular Weight 451.6 g/mol [1][6][7][8]
Appearance White powder/solid[6][7]
Melting Point 90-91 °C
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone, methanol, and ethanol.[6]
Table 2: Spectroscopic Data Summary
TechniqueKey Findings for Structural ConfirmationSource(s)
¹H NMR Provides detailed information on the proton environment, including the presence of methoxy groups, an N-ethyl group, and various methine and methylene protons characteristic of the aconitane skeleton.[9][10]
¹³C NMR Confirms the carbon skeleton, including 25 distinct carbon signals, and helps in assigning the chemical shifts of methyl, methylene, methine, and quaternary carbons.[8]
Mass Spectrometry (MS) Determines the molecular weight and provides fragmentation patterns that help confirm the molecular formula and identify key substructures.[8]
Infrared (IR) Spectroscopy Identifies key functional groups, such as hydroxyl (-OH) and ether (C-O-C) groups present in the molecule.[8][10]
X-ray Crystallography Provides definitive proof of the three-dimensional structure and stereochemistry of the molecule, as demonstrated in the analysis of this compound 14α-benzoate hydrochloride.[11]

Experimental Protocols for Isolation and Characterization

The isolation and structural elucidation of this compound from its natural sources, primarily the roots of Aconitum species like Aconitum chasmanthum and Aconitum crassicaule, involve a series of established phytochemical techniques.[2][9][12]

General Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and structural analysis of this compound.

G cluster_0 Isolation and Purification cluster_1 Structural Elucidation A Plant Material Collection (e.g., Aconitum roots) B Drying and Grinding A->B C Solvent Extraction (e.g., with Ethanol/Methanol) B->C D Crude Alkaloid Fractionation (Acid-Base Extraction) C->D E Column Chromatography (Silica Gel, Alumina) D->E F Purified this compound E->F G Spectroscopic Analysis F->G Sample for Analysis H 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) G->H I Mass Spectrometry (MS) G->I J Infrared (IR) Spectroscopy G->J K X-ray Crystallography G->K L Structure Confirmation H->L I->L J->L K->L

Caption: Workflow for this compound Isolation and Structure Elucidation.

Methodological Details
  • Extraction: The dried and powdered root material is typically extracted with a polar solvent such as methanol or ethanol. The solvent is then evaporated under reduced pressure to yield a crude extract.[10]

  • Acid-Base Fractionation: The crude extract is subjected to an acid-base extraction to separate the alkaloids from other neutral and acidic compounds. The extract is dissolved in an acidic solution, washed with an organic solvent, and then the aqueous layer is basified to precipitate the crude alkaloids.

  • Chromatographic Purification: The crude alkaloid mixture is further purified using column chromatography over silica gel or alumina. Elution with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) separates the individual alkaloids. Fractions containing this compound are identified by thin-layer chromatography (TLC).

  • Crystallization: The purified this compound is often crystallized from a suitable solvent system (e.g., n-hexane) to obtain a pure crystalline solid, which is then used for melting point determination and spectroscopic analysis.[10]

  • Spectroscopic Analysis:

    • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃). A full suite of 2D NMR experiments (COSY, HSQC, HMBC) is typically required to assign all proton and carbon signals and to establish the connectivity of the complex carbon skeleton.[8]

    • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition (C₂₅H₄₁NO₆).[8]

    • X-ray Crystallography: For unambiguous stereochemical assignment, a single crystal of this compound or a suitable derivative (like the hydrochloride salt) is subjected to X-ray diffraction analysis. This provides the precise three-dimensional coordinates of each atom in the molecule.[11]

This guide provides a foundational understanding of the chemical structure of this compound, supported by verifiable data and established experimental methodologies, to aid researchers in their scientific endeavors.

References

Chasmanine: A Technical Guide to its Natural Sources, Botanical Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chasmanine is a C20-diterpenoid alkaloid found predominantly within the Ranunculaceae family, particularly in the genus Aconitum. This technical guide provides a comprehensive overview of the natural sources and botanical distribution of this compound. It includes available quantitative data on its occurrence, detailed experimental protocols for its extraction and analysis, and a visualization of its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction

This compound (C₂₅H₄₁NO₆, Molar Mass: 451.6 g/mol ) is a complex diterpenoid alkaloid that has been isolated from various plant species.[1] As a member of the aconitane alkaloid family, it shares a structural backbone with other pharmacologically significant compounds. The study of this compound is of interest due to the potential biological activities associated with this class of molecules. This guide aims to consolidate the current knowledge on its natural origins and provide practical methodologies for its study.

Botanical Distribution and Natural Sources

This compound is primarily found in plants belonging to the family Ranunculaceae. The principal genus known to produce this compound is Aconitum, commonly known as monkshood or wolfsbane. Several species within this genus have been identified as sources of this alkaloid. Additionally, related genera such as Delphinium (larkspur) and Consolida are known to produce a variety of diterpenoid alkaloids and may be potential, though less documented, sources of this compound or its close derivatives.[2][3]

Primary Genus: Aconitum

The genus Aconitum is the most significant natural source of this compound. The alkaloid has been identified in various parts of these plants, with the roots and rhizomes typically containing the highest concentrations.

Known Aconitum species containing this compound:

  • Aconitum chasmanthum[4]

  • Aconitum forrestii[1]

  • Aconitum nevadense[1]

  • Aconitum subcuneatum

  • Aconitum yesoense

  • Aconitum crassicaule

  • Aconitum franchetii

  • Aconitum teipeicum

  • Aconitum sachalinense var. compactum

  • Aconitum pseudogeniculatum

  • Aconitum carmichaelii[5]

  • Aconitum ciliare[5]

  • Aconitum episcopale[5]

  • Aconitum geniculatum[5]

  • Aconitum napellus[6]

Other Potential Genera

While less specifically documented for this compound, the genera Delphinium and Consolida are rich in structurally related diterpenoid alkaloids.[2][3] Researchers investigating novel sources of C20-diterpenoid alkaloids may find these genera to be of interest.

Quantitative Data

Quantitative data for this compound content in various plant species and their different organs is not extensively reported in the literature. The following table summarizes the available information. It is important to note that the concentration of alkaloids can vary significantly based on factors such as geographical location, season of harvest, and the specific plant part analyzed.

Plant SpeciesPlant PartCompoundConcentrationReference
Aconitum chasmanthumRootsTotal Alkaloids2.98 - 3.11% (w/w)[4]
Aconitum napellusRootsAconitine0.6 mg/g[6]

Note: Data for Aconitine in A. napellus is included to provide context for typical alkaloid concentrations in the genus, as specific data for this compound is limited.

Experimental Protocols

The following protocols are compiled from various sources describing the extraction and analysis of diterpenoid alkaloids from Aconitum species. These methods can be adapted for the specific isolation and quantification of this compound.

Extraction of this compound from Plant Material

This protocol describes a general method for the extraction of alkaloids from Aconitum roots. An ultrasonic-assisted extraction (UAE) method is also presented as a more efficient alternative.

4.1.1. Maceration/Soxhlet Extraction

  • Sample Preparation: Air-dry the plant material (e.g., roots of Aconitum chasmanthum) and grind it into a fine powder.

  • Extraction:

    • Maceration: Soak the powdered plant material in methanol or ethanol (e.g., 100 g in 1 L) for 24-48 hours at room temperature with occasional stirring. Filter the extract and repeat the process two more times.

    • Soxhlet Extraction: Place the powdered plant material in a thimble and extract with methanol in a Soxhlet apparatus for 8-12 hours.[4]

  • Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 5% hydrochloric acid.

    • Wash the acidic solution with diethyl ether or chloroform to remove neutral and weakly basic compounds.

    • Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide.

    • Extract the alkaline solution with chloroform or dichloromethane multiple times.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to yield the crude alkaloid fraction containing this compound.

4.1.2. Ultrasonic-Assisted Extraction (UAE)

  • Sample Preparation: Mix the powdered plant material with the extraction solvent (e.g., 60% ethanol) in a flask. A solid-to-liquid ratio of 1:20 (g/mL) is recommended.[3]

  • Ultrasonication: Place the flask in an ultrasonic bath and sonicate at a controlled temperature (e.g., 45°C) and power (e.g., 100 W) for a specified duration (e.g., 30 minutes).[3]

  • Filtration and Concentration: Filter the mixture and concentrate the extract as described in the maceration/Soxhlet protocol.

Quantification of this compound by HPLC-UV

This method can be adapted from protocols used for the analysis of other diterpenoid alkaloids in Aconitum.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), and a data acquisition system.

  • Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of:

    • Solvent A: Acetonitrile

    • Solvent B: Aqueous buffer (e.g., 10 mM ammonium bicarbonate, pH adjusted to 9.5-10 with ammonia).

  • Gradient Program (Example):

    • 0-10 min: 20-30% A

    • 10-25 min: 30-50% A

    • 25-30 min: 50-70% A

    • Hold at 70% A for 5 min, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 235 nm.

  • Standard Preparation: Prepare a stock solution of purified this compound in methanol and create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve the crude alkaloid extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Quantification: Identify the this compound peak based on its retention time compared to the standard. Quantify the amount of this compound in the sample by comparing its peak area with the calibration curve.

Biosynthesis and Signaling Pathways

Currently, there is no specific information available on the signaling pathways directly modulated by this compound. However, the biosynthetic pathway for the diterpenoid alkaloid core structure is partially understood.

Biosynthesis of the Diterpenoid Alkaloid Skeleton

The biosynthesis of C20-diterpenoid alkaloids like this compound begins with the cyclization of geranylgeranyl pyrophosphate (GGPP) to form the tetracyclic diterpene skeleton. The following diagram illustrates the initial steps in this pathway.

Biosynthesis_of_Diterpenoid_Alkaloid_Skeleton GGPP Geranylgeranyl Pyrophosphate (GGPP) ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP CPS ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene KSL ent_Atiserene ent-Atiserene ent_CPP->ent_Atiserene KSL C20_Alkaloid_Backbone C20-Diterpenoid Alkaloid Backbone (e.g., this compound precursor) ent_Kaurene->C20_Alkaloid_Backbone Further Modifications ent_Atiserene->C20_Alkaloid_Backbone Further Modifications

Biosynthesis of the C20-diterpenoid alkaloid skeleton.

Experimental Workflow Visualization

The following diagram provides a logical workflow for the extraction and analysis of this compound from plant material.

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Plant Material (e.g., Aconitum roots) grinding Grinding plant_material->grinding extraction Solvent Extraction (Maceration/Soxhlet/UAE) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloids Crude Alkaloid Fraction acid_base->crude_alkaloids hplc_prep Sample Preparation for HPLC crude_alkaloids->hplc_prep hplc_analysis HPLC-UV Analysis hplc_prep->hplc_analysis quantification Quantification hplc_analysis->quantification

Workflow for this compound extraction and analysis.

Conclusion

This compound is a notable diterpenoid alkaloid primarily found in the genus Aconitum. This guide has provided an overview of its botanical distribution, summarized the limited available quantitative data, and detailed experimental protocols for its extraction and analysis. The provided biosynthetic pathway and experimental workflow diagrams serve as visual aids for researchers. Further studies are required to fully elucidate the quantitative distribution of this compound across a wider range of species and to investigate its specific pharmacological activities and signaling pathways. This information will be crucial for unlocking the full potential of this compound in drug discovery and development.

References

A Technical Guide to the Chasmanine Biosynthesis Pathway in Aconitum Plants

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The genus Aconitum, commonly known as monkshood or wolfsbane, is renowned for its production of highly complex and pharmacologically active diterpenoid alkaloids (DAs). Among these, chasmanine, a C19-norditerpenoid alkaloid, represents a significant compound of interest for its structural complexity and biological activities. Despite extensive research, the complete biosynthetic pathway of this compound and related aconitine-type alkaloids remains only partially understood, presenting a compelling challenge for biochemists and synthetic biologists. This technical guide provides a comprehensive overview of the current state of knowledge on the this compound biosynthesis pathway. It details the upstream synthesis of the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP), through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways. The guide further explores the formation of the core C20-diterpenoid skeletons and the subsequent, intricate oxidative modifications catalyzed by enzyme families such as cytochrome P450s (CYP450s) that lead to the final this compound structure. This document summarizes key quantitative data on gene expression and metabolite concentrations, provides detailed experimental protocols for pathway elucidation, and utilizes pathway and workflow diagrams to visually represent complex biological processes for researchers, scientists, and drug development professionals.

Introduction

Aconitum species are a rich source of structurally diverse DAs, which are classified based on their carbon skeletons into C18, C19, and C20 types.[1] this compound belongs to the C19-norditerpenoid class, characterized by a complex hexacyclic framework derived from a C20 precursor through the loss of one carbon atom. These alkaloids are notorious for their toxicity but also possess significant therapeutic potential, including analgesic and anti-inflammatory properties.

The biosynthesis of these intricate molecules is a multi-step process beginning with central carbon metabolism. While the initial steps leading to the universal diterpenoid precursor GGPP are well-conserved and understood, the late-stage tailoring steps that generate the vast diversity of Aconitum alkaloids are largely uncharacterized.[2][3] Elucidating this pathway is crucial for understanding the evolution of chemical diversity in plants and for enabling the biotechnological production of these valuable compounds through metabolic engineering and synthetic biology. Recent advances in transcriptomics and metabolomics have begun to identify candidate genes, particularly diterpene synthases (diTPS) and cytochrome P450s (CYP450s), that are likely involved in the biosynthesis of the this compound backbone.[4][5]

Upstream Pathway: Formation of the Diterpene Precursor GGPP

All terpenoids, including this compound, are derived from the five-carbon building blocks isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). In plants, these precursors are synthesized via two distinct pathways located in different subcellular compartments.[1]

  • The Mevalonate (MVA) Pathway: Located in the cytosol, this pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). The enzyme HMG-CoA reductase (HMGR) catalyzes the key regulatory step, converting HMG-CoA to mevalonate, which is subsequently converted to IPP.[1]

  • The Methylerythritol Phosphate (MEP) Pathway: Located in the plastids, this pathway starts with the condensation of pyruvate and glyceraldehyde-3-phosphate. The enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXS) is a critical control point in this pathway, which ultimately yields both IPP and DMAPP.[6]

IPP and DMAPP are then sequentially condensed by prenyltransferases. Geranylgeranyl pyrophosphate synthase (GGPPS) catalyzes the formation of the 20-carbon molecule GGPP, the direct precursor for all diterpenoid compounds, including the alkaloids found in Aconitum.[3]

G cluster_MVA MVA Pathway (Cytosol) cluster_MEP MEP Pathway (Plastid) cluster_Final Final Precursor Synthesis acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa HMGS mevalonate Mevalonate hmg_coa->mevalonate HMGR (Rate-limiting) ipp_mva IPP mevalonate->ipp_mva ipp_pool IPP Pool ipp_mva->ipp_pool pyruvate Pyruvate + G3P dxp DXP pyruvate->dxp DXS (Rate-limiting) mep MEP dxp->mep DXR ipp_mep IPP mep->ipp_mep dmapp_mep DMAPP mep->dmapp_mep ipp_mep->ipp_pool dmapp_pool DMAPP dmapp_mep->dmapp_pool ggpp Geranylgeranyl-PP (GGPP) (C20 Precursor) ipp_pool->ggpp GGPPS dmapp_pool->ggpp GGPPS

Upstream biosynthesis of the C20 precursor GGPP.

Core Diterpenoid Skeleton Formation and Putative Pathway to this compound

The biosynthesis of this compound from the linear GGPP precursor involves a series of complex cyclizations and oxidative modifications. While the exact sequence and enzymes are still under investigation, a putative pathway has been proposed based on related compounds and transcriptomic data.[3][5]

  • Formation of C20 Skeletons: GGPP is first cyclized by a class II diTPS, ent-copalyl diphosphate synthase (CPS), to form ent-copalyl diphosphate (ent-CPP). Subsequently, a class I diTPS, a kaurene synthase-like (KSL) enzyme, catalyzes a second cyclization to produce C20-diterpene skeletons like ent-atiserene.[5] The atisane-type skeleton is considered the likely precursor for C19 DAs.[5]

  • Rearrangement and Oxidation: The atisane skeleton undergoes extensive and complex intramolecular rearrangements and a series of oxidative reactions, including hydroxylations, epoxidations, and esterifications, to form the highly decorated aconitine-type core structure. These reactions are primarily catalyzed by CYP450s and potentially 2-oxoglutarate-dependent dioxygenases (2-ODDs).[4] The expression of numerous CYP450 genes correlates strongly with alkaloid accumulation in Aconitum roots, making them prime candidates for these late-stage modifications.[2][7]

  • Formation of this compound: The final steps involve precise modifications to the aconitine skeleton, including specific hydroxylations and methoxylations, to yield the final this compound molecule. The enzymes responsible for these final tailoring steps have not yet been functionally characterized.

G ggpp Geranylgeranyl-PP (GGPP) ent_cpp ent-Copalyl Diphosphate ggpp->ent_cpp CPS (diTPS Class II) atisane Atisane-type Skeleton (C20) ent_cpp->atisane KSL (diTPS Class I) denudatine Denudatine-type Skeleton (C20) atisane->denudatine CYP450s, 2-ODDs (Multiple Steps) aconitine_core Aconitine-type Skeleton (C19) denudatine->aconitine_core Rearrangement & Oxidation (Multiple Steps, -1C) This compound This compound aconitine_core->this compound Tailoring Enzymes (Hydroxylases, Methyltransferases) enzymes Key Enzyme Families

Putative biosynthetic pathway from GGPP to this compound.

Quantitative Insights into the Pathway

Quantitative analysis of gene expression and metabolite levels is essential for identifying rate-limiting steps and understanding pathway regulation. Transcriptomic studies in Aconitum species consistently show that the roots are the primary site of DA biosynthesis and accumulation, with key pathway genes being highly expressed in this tissue.

Table 1: Relative Expression of Key Biosynthetic Genes in Aconitum Species

Gene ClassEnzyme NameAbbreviationPrimary Tissue of ExpressionRelative Expression LevelReference
MVA Pathway HMG-CoA ReductaseHMGRRootHigh[1]
MEP Pathway 1-Deoxy-D-xylulose-5-phosphate SynthaseDXSRootModerate[3]
Diterpenoid Geranylgeranyl Pyrophosphate SynthaseGGPPSRootHigh[3]
Diterpenoid ent-Copalyl Diphosphate SynthaseCPSRootHigh[5]
Diterpenoid ent-Kaurene Synthase-LikeKSLRootHigh[5]
Modification Cytochrome P450CYP450RootHigh (Multiple Candidates)[2][7]
Modification NADPH-Cytochrome P450 ReductaseCPRRootHigh[4]

Note: Expression levels are generalized from FPKM values and qRT-PCR data reported in the literature. "High" indicates significantly higher expression in roots compared to other tissues like leaves or flowers.

Table 2: Reported Concentrations of Major Diterpenoid Alkaloids in Aconitum Species

Alkaloid TypeCompoundSpeciesTissueConcentration (ng/mL or mg/g)Reference
Diester-DAAconitineA. kusnezoffiiPatient Sera0.031 ng/mL[8]
Diester-DAMesaconitineA. kusnezoffiiPatient Sera0.086 ng/mL[8]
Diester-DAHypaconitineA. kusnezoffiiPatient Sera0.120 ng/mL[8]
Diester-DAAconitineA. carmichaeliiProcessed Root0.140 mg/g (extract)[9]
Diester-DAMesaconitineA. carmichaeliiProcessed Root0.525 mg/g (extract)[9]
Diester-DAHypaconitineA. carmichaeliiProcessed Root0.475 mg/g (extract)[9]

Note: Data on the concentrations of biosynthetic intermediates are currently limited in the literature. The values presented are for the final alkaloid products and can vary significantly based on species, processing, and analytical method.

Experimental Protocols for Pathway Elucidation

Elucidating a complex biosynthetic pathway like that of this compound requires a multi-faceted approach integrating genomics, analytical chemistry, and biochemistry.

Protocol 5.1: Transcriptome Analysis for Gene Discovery

This protocol outlines a general workflow for identifying candidate genes involved in this compound biosynthesis using RNA sequencing.

  • Tissue Collection: Collect various tissues from an Aconitum plant (e.g., roots, stems, leaves, flowers) at different developmental stages. Flash-freeze in liquid nitrogen and store at -80°C.

  • RNA Extraction: Extract total RNA from each tissue using a plant-specific RNA extraction kit or a CTAB-based method. Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.

  • Library Preparation and Sequencing: Prepare sequencing libraries from high-quality RNA using a stranded mRNA-Seq library preparation kit. Sequence the libraries on an Illumina sequencing platform to generate paired-end reads.[2]

  • De Novo Transcriptome Assembly: For species without a reference genome, assemble the high-quality reads into a transcriptome using software like Trinity or SOAPdenovo-Trans.

  • Gene Annotation: Annotate the assembled unigenes by performing BLAST searches against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG) to assign putative functions.

  • Expression Analysis: Map the reads from each tissue back to the assembled transcriptome to quantify gene expression levels (e.g., as FPKM or TPM). Identify differentially expressed genes between tissues, particularly those upregulated in the alkaloid-accumulating root tissue.[3][5]

  • Candidate Gene Selection: Prioritize candidate genes for further study based on their annotation (e.g., diTPS, CYP450, 2-ODD, methyltransferases) and high expression in roots.

Protocol 5.2: Metabolite Profiling using LC-MS/MS

This protocol describes a method for extracting and analyzing diterpenoid alkaloids and potential intermediates.

  • Sample Preparation and Extraction:

    • Lyophilize and grind 100 mg of plant tissue to a fine powder.

    • Add 10 mL of an extraction solvent (e.g., 70% methanol with 0.1% formic acid). For basic alkaloids, an acidic extraction is often effective.[10]

    • Sonicate the mixture for 30 minutes, followed by centrifugation at 4000 x g for 15 minutes.

    • Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.[11]

    • Filter the combined extract through a 0.22 µm filter before analysis.

  • Liquid Chromatography (LC) Separation:

    • Inject the filtered extract into an HPLC or UPLC system.

    • Separate the compounds on a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Use a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. A typical gradient might run from 10% to 90% B over 20 minutes.[12]

  • Mass Spectrometry (MS) Detection:

    • Analyze the column effluent using a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) equipped with an electrospray ionization (ESI) source in positive ion mode.

    • Acquire data in both full scan mode (to identify potential compounds) and targeted MS/MS mode (to quantify known alkaloids and confirm structures based on fragmentation patterns).[8][13]

Protocol 5.3: Functional Characterization of Candidate Enzymes

This protocol details the steps to confirm the function of a candidate biosynthetic gene (e.g., a CYP450).

  • Gene Cloning: Amplify the full-length open reading frame (ORF) of the candidate gene from root cDNA using PCR. Clone the ORF into a suitable expression vector (e.g., pET-32a for E. coli or pESC-His for yeast).[4]

  • Heterologous Expression: Transform the expression vector into a suitable host strain (E. coli BL21(DE3) or a yeast strain).[4][14]

    • For CYP450s, co-expression with a partner NADPH-cytochrome P450 reductase (CPR) is often necessary for activity.[4]

    • Grow the culture to mid-log phase and induce protein expression with IPTG (for E. coli) or galactose (for yeast).

  • Protein Extraction/Purification: Harvest the cells and prepare either a crude microsomal fraction (for membrane-bound enzymes like CYP450s) or purify the protein if it is soluble and tagged (e.g., with a His-tag).[15][16]

  • In Vitro Enzyme Assay:

    • Set up a reaction mixture containing the enzyme preparation, a buffer, the required cofactors (e.g., NADPH for CYP450s), and the putative substrate (e.g., ent-atiserene).

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for several hours.

    • Stop the reaction and extract the products with an organic solvent like hexane or ethyl acetate.[5]

  • Product Analysis: Analyze the extracted products using Gas Chromatography-Mass Spectrometry (GC-MS). Identify the product by comparing its mass spectrum and retention time to an authentic standard or published data.[5]

G cluster_Discovery Discovery Phase cluster_Analysis Data Analysis & Hypothesis cluster_Validation Functional Validation plant_tissue Aconitum Tissues (Root, Leaf, etc.) rna_extraction RNA Extraction plant_tissue->rna_extraction metabolite_extraction Metabolite Extraction plant_tissue->metabolite_extraction rna_seq RNA-Seq rna_extraction->rna_seq lc_ms LC-MS/MS Analysis metabolite_extraction->lc_ms transcriptome Transcriptome Assembly & Annotation rna_seq->transcriptome metabolite_profile Metabolite Profiling lc_ms->metabolite_profile diff_expression Differential Expression Analysis transcriptome->diff_expression correlation Correlation Analysis diff_expression->correlation metabolite_profile->correlation candidate_genes Candidate Gene Selection (CYP450s, diTPS, etc.) correlation->candidate_genes cloning Gene Cloning candidate_genes->cloning expression Heterologous Expression (Yeast / E. coli) cloning->expression assay In Vitro Enzyme Assay expression->assay product_id Product Identification (GC-MS) assay->product_id validated_enzyme Validated Pathway Enzyme product_id->validated_enzyme

References

In Silico Prediction of Chasmanine's Biological Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chasmanine, a complex diterpenoid alkaloid isolated from plants of the Aconitum genus, represents a compelling yet underexplored molecule in drug discovery. The intricate chemical architecture of this compound suggests a potential for interaction with a variety of biological macromolecules, though its specific targets remain largely uncharacterized. This technical guide outlines a comprehensive in silico workflow designed to predict and elucidate the biological targets of this compound. By leveraging a multi-pronged computational approach encompassing reverse pharmacophore mapping, molecular docking, and network pharmacology, researchers can systematically identify and prioritize potential protein targets, laying a foundational framework for subsequent experimental validation and drug development endeavors. This document provides detailed methodologies for each computational experiment, data presentation in structured tabular formats, and mandatory visualizations of key pathways and workflows to facilitate a deeper understanding of this compound's potential pharmacological landscape.

Introduction

This compound is a C19-diterpenoid alkaloid with the chemical formula C₂₅H₄₁NO₆.[1] Diterpenoid alkaloids, a class of natural products known for their potent and diverse biological activities, have historically yielded compounds with significant therapeutic applications. This class of molecules is known to exhibit a range of effects, including anti-inflammatory, cardiovascular, and neuroprotective activities. Given its structural classification, this compound is hypothesized to share some of these pharmacological properties. However, a significant knowledge gap exists regarding its specific molecular targets and mechanisms of action.

In silico target prediction has emerged as a powerful and cost-effective strategy to navigate the vastness of the human proteome and identify potential binding partners for small molecules.[2] This approach accelerates the initial stages of drug discovery by generating testable hypotheses and prioritizing experimental efforts. This guide details a systematic workflow to predict the biological targets of this compound, offering a roadmap for researchers to unlock its therapeutic potential.

Proposed In Silico Workflow for this compound Target Prediction

The proposed workflow integrates three synergistic computational methodologies to provide a holistic prediction of this compound's biological targets.

G cluster_0 Phase 1: Initial Target Scaffolding cluster_1 Phase 2: Binding Pose and Affinity Prediction cluster_2 Phase 3: Biological Context and Pathway Analysis Chasmanine_Structure This compound 2D/3D Structure (SDF/MOL2 format) Reverse_Pharmacophore Reverse Pharmacophore Mapping (e.g., PharmMapper) Chasmanine_Structure->Reverse_Pharmacophore Input Potential_Targets_1 List of Potential Targets (Ranked by Fit Score) Reverse_Pharmacophore->Potential_Targets_1 Output Molecular_Docking Molecular Docking (e.g., AutoDock Vina) Potential_Targets_1->Molecular_Docking Input Refined_Targets Refined Target List (Ranked by Binding Energy) Molecular_Docking->Refined_Targets Output Network_Pharmacology Network Pharmacology Analysis (e.g., STRING, Cytoscape) Refined_Targets->Network_Pharmacology Input Target_Pathways Predicted Signaling Pathways & Key Network Hubs Network_Pharmacology->Target_Pathways Output Final_Hypothesis Experimentally Testable Hypotheses Target_Pathways->Final_Hypothesis G cluster_0 Input Preparation Chasmanine_3D This compound 3D Structure Prepare_Ligand Prepare Ligand (Add Hydrogens, Assign Charges) Chasmanine_3D->Prepare_Ligand Target_Protein_3D Target Protein 3D Structure (PDB) Prepare_Receptor Prepare Receptor (Remove Water, Add Hydrogens) Target_Protein_3D->Prepare_Receptor Docking_Simulation Perform Docking Simulation (e.g., AutoDock Vina) Prepare_Ligand->Docking_Simulation Define_Binding_Site Define Binding Site (Grid Box Generation) Prepare_Receptor->Define_Binding_Site Define_Binding_Site->Docking_Simulation Analyze_Results Analyze Results (Binding Energy, Pose Visualization) Docking_Simulation->Analyze_Results G cluster_0 Predicted Anti-Inflammatory Targets cluster_1 Predicted Cardiovascular Targets cluster_2 Predicted Neuroprotective Targets MAPK1 MAPK1 TNF TNF MAPK1->TNF regulates ACHE ACHE MAPK1->ACHE cross-talk IL6 IL6 TNF->IL6 induces ADRB2 ADRB2 CACNA1C CACNA1C ADRB2->CACNA1C modulates BDNF BDNF ACHE->BDNF influences G This compound This compound IKK IKK This compound->IKK inhibits IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB inhibits Degradation Degradation IκBα->Degradation Nucleus Nucleus NF-κB->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Transcription

References

Preliminary Cytotoxicity Screening of Chasmanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Chasmanine, a diterpenoid alkaloid. Due to the limited availability of published data specifically on this compound, this guide also incorporates methodologies and insights from studies on structurally related compounds to offer a foundational framework for future research. The document details standard experimental protocols, summarizes available quantitative data, and visualizes potential cellular mechanisms of action.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound has been evaluated against a limited number of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting cellular proliferation, is the primary metric for quantifying cytotoxicity. The available data for this compound is presented below. For comparative context, data on other diterpenoid alkaloids are often evaluated across a broader range of cell lines.[1]

CompoundCell LineCancer TypeIC50 ValueAssay Method
This compoundPC-3Prostate CancerData not specified in search resultsNot specified
This compoundA-549Lung CarcinomaData not specified in search resultsNot specified

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the preliminary cytotoxicity screening of this compound.

Cell Culture and Maintenance
  • Cell Lines: Human cancer cell lines, such as A549 (lung carcinoma) and PC-3 (prostate cancer), are suitable for initial screening.

  • Culture Medium: Cells are typically maintained in RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are incubated at 37°C in a humidified atmosphere containing 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[2]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[2]

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[3]

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

  • Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at concentrations around the determined IC50 value for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark at room temperature for 15 minutes.[5]

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for cytotoxicity screening and the putative signaling pathways that may be involved in this compound-induced cell death, based on studies of related compounds.

G cluster_0 In Vitro Cytotoxicity Screening Workflow A Cell Line Selection (e.g., A549, PC-3) B Cell Culture & Seeding (96-well plates) A->B C This compound Treatment (Dose-response & Time-course) B->C D MTT Assay (Cell Viability) C->D E Data Analysis (Calculate IC50) D->E F Apoptosis Assay (Annexin V/PI Staining) E->F G Mechanism of Action Studies (Western Blot, etc.) F->G

Figure 1. A generalized workflow for the in vitro preliminary cytotoxicity screening of a test compound like this compound.

While the precise signaling pathways activated by this compound are yet to be fully elucidated, studies on the related compound Chamaejasmine suggest the involvement of the intrinsic (mitochondrial) apoptosis pathway.[1][6] This pathway is often characterized by the modulation of Bcl-2 family proteins and the activation of caspases.[7][8]

G cluster_1 Putative Intrinsic Apoptosis Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) (Inhibited) This compound->Bcl2 Modulation Bax Bax (Pro-apoptotic) (Activated) This compound->Bax Modulation Mitochondrion Mitochondrion CytC Cytochrome c release Mitochondrion->CytC Bcl2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Promotes permeabilization Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 (Initiator) (Activated) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) (Activated) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Figure 2. A diagram of the putative intrinsic apoptosis pathway potentially modulated by this compound, based on related compounds.

Further investigation is required to confirm the specific molecular targets and signaling cascades affected by this compound. This guide serves as a foundational resource to inform the design of future studies aimed at comprehensively characterizing the cytotoxic and potential therapeutic properties of this diterpenoid alkaloid.

References

The Role of Chasmanine as a Natural Antifeedant: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the diterpenoid alkaloid chasmanine and its role as a natural antifeedant. Drawing from available scientific literature, this document details its efficacy, mechanism of action, and the experimental protocols used to evaluate its properties. This guide is intended to serve as a comprehensive resource for researchers in the fields of chemical ecology, entomology, and the development of novel crop protection agents.

Introduction: The Chemical Ecology of Aconitum Alkaloids

This compound is a C19-diterpenoid alkaloid found in various species of the genus Aconitum, commonly known as monkshood or wolfsbane.[1] These plants are notoriously toxic, a trait largely attributed to their complex mixture of alkaloids.[2] In their natural environment, these compounds serve as a chemical defense mechanism, protecting the plant from herbivory. The antifeedant properties of these alkaloids are a key component of this defense, deterring insects and other herbivores from consuming the plant tissues. This guide focuses specifically on the role and mechanisms of this compound as a feeding deterrent.

Quantitative Antifeedant Activity of this compound and Related Alkaloids

Laboratory bioassays have been instrumental in quantifying the antifeedant potency of this compound and its structurally similar analogue, chasmanthinine. The efficacy of these compounds is typically expressed as the EC50 value, which represents the concentration required to deter 50% of the feeding activity compared to a control.

Table 1: Antifeedant Activity of this compound against Tribolium castaneum

CompoundTest OrganismBioassay MethodEC50 (ppm)Reference
This compoundTribolium castaneum (Red Flour Beetle)Flour Disc Bioassay297.0[3]

Table 2: Antifeedant Activity of Chasmanthinine against Spodoptera exigua

CompoundTest OrganismBioassay MethodEC50 (mg/cm²)Reference(s)
ChasmanthinineSpodoptera exigua (Beet Armyworm)Leaf Disc Bioassay0.07[4][5][6]

These data highlight that both this compound and chasmanthinine are effective antifeedants against different insect species, a coleopteran and a lepidopteran, respectively.

Experimental Protocols

The evaluation of antifeedant properties of compounds like this compound relies on standardized bioassays. The leaf disc choice and no-choice methods are among the most common.

Leaf Disc No-Choice Bioassay Protocol (for Lepidopteran Larvae)

This method assesses the feeding deterrence of a compound when the insect has no alternative food source.

  • Preparation of Test Solutions: A stock solution of this compound is prepared in an appropriate solvent (e.g., acetone or ethanol). A series of dilutions are then made to obtain the desired test concentrations.

  • Treatment of Leaf Discs: Leaf discs of a standard diameter (e.g., 2 cm) are punched from a suitable host plant (e.g., cabbage for S. exigua). The discs are then dipped into the test solutions for a few seconds. Control discs are treated with the solvent only.

  • Solvent Evaporation: The treated leaf discs are allowed to air dry completely to ensure that the solvent evaporates, leaving a residue of the test compound on the leaf surface.

  • Bioassay Setup: A single treated leaf disc is placed in a Petri dish lined with moistened filter paper to maintain humidity.

  • Insect Introduction: A single, pre-starved larva (e.g., third-instar S. exigua) is introduced into each Petri dish. Pre-starving the larvae for a few hours ensures they are motivated to feed.

  • Incubation: The Petri dishes are maintained under controlled conditions (e.g., 25°C, 16:8 h light:dark photoperiod) for a specified duration, typically 24 hours.

  • Data Collection and Analysis: After the incubation period, the area of the leaf disc consumed by the larva is measured. This can be done using a leaf area meter or by digital image analysis. The percentage of feeding deterrence is calculated using the following formula: Antifeedant Index (%) = [(C - T) / (C + T)] x 100 Where C is the area consumed in the control group and T is the area consumed in the treatment group.

  • EC50 Determination: The EC50 value is determined by probit analysis of the dose-response data.

Experimental_Workflow_Antifeedant_Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Bioassay cluster_analysis Data Analysis prep_solution Prepare this compound Solutions treat_discs Dip Discs in Solutions prep_solution->treat_discs prep_discs Punch Leaf Discs prep_discs->treat_discs dry_discs Air Dry Discs treat_discs->dry_discs setup_petri Place Disc in Petri Dish dry_discs->setup_petri add_larva Introduce Pre-starved Larva setup_petri->add_larva incubate Incubate for 24h add_larva->incubate measure_consumption Measure Consumed Area incubate->measure_consumption calculate_index Calculate Antifeedant Index measure_consumption->calculate_index determine_ec50 Determine EC50 calculate_index->determine_ec50

Workflow for the Leaf Disc No-Choice Antifeedant Bioassay.

Mechanism of Action

The antifeedant effect of this compound and related alkaloids is initiated by the insect's gustatory system and can involve post-ingestive metabolic disruption.

Gustatory Perception and Signaling

The perception of bitter compounds like alkaloids in insects is mediated by specialized gustatory receptor neurons (GRNs) located in sensilla on the mouthparts, antennae, and legs.[7] While a specific receptor for this compound has not been identified, a generalized signaling pathway for bitter taste perception in insects can be proposed.

  • Receptor Binding: this compound, upon contact with a gustatory sensillum, binds to a Gustatory Receptor (GR), which is a type of G-protein coupled receptor (GPCR).[8]

  • G-protein Activation: This binding event activates an associated G-protein.

  • Second Messenger Cascade: The activated G-protein initiates a downstream signaling cascade, potentially involving phospholipase C (PLC) and the production of inositol triphosphate (IP3).

  • Ion Channel Modulation: This cascade leads to the opening of ion channels, such as Transient Receptor Potential (TRP) channels, causing a depolarization of the GRN.

  • Action Potential and Aversive Behavior: The depolarization generates action potentials that are transmitted to the insect's brain, specifically the subesophageal ganglion, which processes taste information. This signal is interpreted as aversive, leading to the cessation of feeding.[9]

Gustatory_Signaling_Pathway cluster_membrane Gustatory Neuron Membrane cluster_cytosol Cytosol cluster_response Neural and Behavioral Response This compound This compound GR Gustatory Receptor (GPCR) This compound->GR Binds G_protein G-protein GR->G_protein Activates PLC Phospholipase C G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates TRP_channel TRP Ion Channel Depolarization Neuron Depolarization TRP_channel->Depolarization Causes IP3->TRP_channel Opens Action_Potential Action Potential to Brain Depolarization->Action_Potential Triggers Feeding_Aversion Feeding Aversion Action_Potential->Feeding_Aversion Results in

Generalized Signaling Pathway for Bitter Taste Perception in Insects.

Post-Ingestive Effects: Carboxylesterase Inhibition

Recent studies on a semi-synthetic derivative of the closely related chasmanthinine have revealed a post-ingestive mechanism involving the inhibition of carboxylesterases (CES).[10] Carboxylesterases are crucial metabolic enzymes in insects, involved in the detoxification of xenobiotics and the regulation of juvenile hormone levels.[11] Inhibition of these enzymes can lead to toxic effects and disrupt normal development, which may contribute to the overall antifeedant effect. It is plausible that this compound exerts a similar inhibitory effect on these vital enzymes.

Conclusion and Future Directions

This compound, a diterpenoid alkaloid from Aconitum species, demonstrates significant antifeedant properties against various insect pests. Its mechanism of action likely involves both pre-ingestive deterrence through the activation of bitter taste receptors and post-ingestive disruption of key metabolic enzymes like carboxylesterases. The quantitative data and established experimental protocols provide a solid foundation for further research.

Future research should focus on:

  • Identifying the specific gustatory receptors that bind to this compound and other Aconitum alkaloids.

  • Elucidating the detailed downstream signaling cascade in insect gustatory neurons.

  • Conducting field studies to validate the ecological role of this compound in protecting Aconitum plants from herbivory.

  • Investigating the structure-activity relationships of this compound and its derivatives to optimize antifeedant potency for potential use in sustainable agriculture.

This comprehensive understanding will be crucial for harnessing the potential of this compound and related natural products in the development of novel, environmentally benign pest management strategies.

References

Understanding the ethnobotanical uses of plants containing Chasmanine.

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Ethnobotanical Uses of Plants Containing Chasmanine

Abstract

This compound is a C19-diterpenoid alkaloid found within certain species of the Ranunculaceae family, most notably the genera Aconitum and Delphinium. Plants from these genera have a profound dual history in ethnobotany, being utilized for centuries in traditional medicine across Asia and North America while also being recognized as extremely potent poisons. This technical guide provides a comprehensive overview of the ethnobotanical uses, pharmacology, and analytical protocols related to this compound-containing plants. It is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents from natural sources. The guide summarizes the traditional applications, details the significant toxicological considerations, presents available quantitative data, and outlines detailed experimental protocols for extraction and analysis. Furthermore, it visualizes key experimental workflows and toxicological pathways to facilitate a deeper understanding of these complex botanicals.

Introduction to this compound and its Botanical Sources

This compound (C₂₅H₄₁NO₆) is a complex diterpenoid alkaloid characterized by an aconitane skeleton.[1] It is a secondary metabolite produced by plants primarily as a defense mechanism. The principal botanical sources of this compound are species within the genera Aconitum and Delphinium, both belonging to the Ranunculaceae (buttercup) family.[2][3][4][5]

  • Aconitum spp.: Commonly known as monkshood or wolfsbane, this genus includes over 250 species.[6] Many species are integral to Traditional Chinese Medicine and Ayurveda.[7][8] Aconitum chasmanthum, in particular, is noted to contain this compound alongside other potent alkaloids like aconitine, chasmaconitine, and indaconitine.[7][9]

  • Delphinium spp.: Known as larkspur, this genus comprises about 300 species.[5] These plants also have a history of use in traditional medicine and are known to produce a wide array of diterpenoid alkaloids chemically related to those found in Aconitum.[4][5]

The ethnobotanical significance of these plants is intrinsically linked to their high toxicity. Traditional preparations often involve meticulous processing to reduce toxicity while preserving therapeutic effects. For drug development professionals, understanding this balance is critical for harnessing the pharmacological potential of compounds like this compound.

Ethnobotanical Uses

The use of Aconitum and Delphinium species in traditional medicine is geographically widespread, with deep roots in Asian and Native American healing practices.

Aconitum Species

The roots and tubers of Aconitum are the primary parts used medicinally. Due to their extreme toxicity, they are rarely used raw and undergo processing methods such as boiling or steaming.

  • Pain and Inflammation: In Traditional Chinese Medicine, processed Aconitum roots are a cornerstone for treating various types of pain, including rheumatic pain, arthritis, and neuralgia.[10]

  • Fever and Infections: In the Ayurvedic system, Aconitum chasmanthum root is used to treat fever, skin diseases, and neuralgia.[7] It is also employed for conditions like diarrhea, dyspepsia, and bronchitis.[7]

  • Cardiovascular and Neurological Conditions: Some traditional systems utilize Aconitum preparations as cardiac depressants.[10] However, cardiotoxicity is one of the primary dangers of these plants.

Delphinium Species

Delphinium species have been used traditionally for a different range of ailments, often related to external applications.

  • Pesticidal and Insecticidal: Historically, preparations from Delphinium plants were used to kill lice and other pests.[5]

  • Skin Conditions: In folk medicine, various Delphinium species are applied to treat itches and other skin eruptions.[5]

  • Diuretic and Sedative: The flowers of Delphinium consolida have been used in some traditional practices as a diuretic, vermifuge, and sedative, although efficacy is not well-documented.

Pharmacology and Toxicology

The biological activity of plants containing this compound is dominated by the effects of the complex mixture of diterpenoid alkaloids they contain. While research on this compound itself is limited, the pharmacology of co-occurring alkaloids, particularly aconitine, is well-studied and often dictates the overall effect of the plant extract.

  • Pharmacological Activities: Crude extracts of Aconitum species have demonstrated analgesic, anti-inflammatory, antifungal, and antibacterial properties.[10][11] These effects are attributed to the diterpenoid alkaloid content.

  • Toxicology: The therapeutic index for Aconitum preparations is extremely narrow. The primary toxic constituents are aconitine and related alkaloids, which are potent neurotoxins and cardiotoxins.[6]

    • Mechanism of Toxicity: Aconitine acts by binding to voltage-gated sodium channels in cell membranes of excitable tissues, such as myocardium, nerves, and muscles.[6] It causes persistent activation of these channels, leading to refractory depolarization.

    • Symptoms of Poisoning: Clinical features of poisoning appear rapidly and include neurological symptoms (paresthesia, numbness), gastrointestinal issues (nausea, vomiting, diarrhea), and severe cardiovascular effects (hypotension, bradycardia, ventricular arrhythmias), which can be fatal.[6]

Given that this compound shares the same core aconitane skeleton, it must be handled with the same level of caution as aconitine until its specific toxicological profile is fully elucidated.

Quantitative Data

Specific quantitative analysis focusing on the concentration of this compound across different species is not widely available in the literature. However, data on total alkaloid content and the concentration of major alkaloids like aconitine provide essential context for researchers.

Plant SpeciesPlant PartCompound AnalyzedReported Content (% w/w)Reference
Aconitum chasmanthumRootTotal Alkaloids~3.0%[12]
Aconitum chasmanthumRootAconitine0.09% (dry weight basis)[7]
Aconitum chasmanthumSeedThis compoundPresence confirmed[9]
Aconitum pendulumRootBenzoylmesaconine0.008%[11]
Aconitum pendulumRootMesaconitine0.014%[11]

Experimental Protocols

The following sections provide detailed, generalized methodologies for the extraction, isolation, and quantification of diterpenoid alkaloids like this compound from plant materials.

Protocol 1: Extraction and Isolation of Diterpenoid Alkaloids

This protocol is based on a standard acid-base liquid-liquid extraction method optimized for alkaloids.

Objective: To extract and isolate total diterpenoid alkaloids from dried, powdered plant material (e.g., Aconitum root).

Materials:

  • Dried, powdered plant material

  • Diethyl ether

  • 10% Ammonia solution (NH₄OH)

  • 0.1 M Hydrochloric acid (HCl)

  • Methanol (HPLC grade)

  • Platform shaker, Centrifuge, Rotary evaporator

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Methodology:

  • Alkalinization and Initial Extraction:

    • Accurately weigh approximately 1 g of powdered plant material into a 50 mL centrifuge tube.

    • Add 1 mL of 10% ammonia solution to basify the sample. This converts alkaloid salts into their free base form, which is soluble in organic solvents.

    • Add 25 mL of diethyl ether to the tube.

    • Shake the mixture on a platform shaker for 1 hour at 300 rpm.[13]

    • Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.[13]

    • Carefully decant the diethyl ether supernatant into a clean flask.

    • Repeat the extraction process on the plant material two more times with 10 mL of diethyl ether, shaking for 30 minutes and 10 minutes, respectively.[13]

    • Combine all ether extracts.

  • Acid-Base Purification:

    • Evaporate the combined ether extracts to dryness under a stream of nitrogen or using a rotary evaporator at <40°C.

    • Redissolve the dried residue in 20 mL of 0.1 M HCl. This converts the alkaloid free bases back into their salt form, making them water-soluble.

    • Wash the acidic solution with 20 mL of diethyl ether to remove neutral and acidic impurities. Discard the ether layer.

    • Carefully add 10% ammonia solution to the aqueous layer dropwise until the pH is approximately 11. This reverts the alkaloids to their free base form.

    • Extract the alkaline aqueous solution three times with 20 mL of diethyl ether or chloroform.

    • Combine the organic extracts and evaporate to dryness. The resulting residue contains the purified total alkaloid fraction.

  • Final Preparation for Analysis:

    • Redissolve the final residue in a known volume (e.g., 5 mL) of the initial mobile phase for HPLC analysis (e.g., acetonitrile/water mixture).

    • Filter the solution through a 0.45 µm syringe filter before injection.[13]

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general reversed-phase HPLC method for the separation and quantification of diterpenoid alkaloids.

Objective: To quantify the concentration of this compound and other alkaloids in the extracted sample.

Instrumentation & Reagents:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[14]

  • Mobile Phase A: Acetonitrile (HPLC grade)

  • Mobile Phase B: 0.03 M Ammonium hydrogen carbonate or similar aqueous buffer[15]

  • This compound reference standard

  • Methanol (for standard preparation)

Methodology:

  • Preparation of Standards:

    • Prepare a stock solution of the this compound reference standard (e.g., 1 mg/mL) in methanol.

    • Perform serial dilutions of the stock solution to create a series of calibration standards at different concentrations (e.g., 0.5 to 200 µg/mL).[13]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient elution is typically used for complex mixtures. For example:

      • Start with 20% Acetonitrile / 80% Buffer.

      • Linearly increase to 80% Acetonitrile / 20% Buffer over 30 minutes.

      • Hold for 5 minutes.

      • Return to initial conditions and equilibrate for 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 235 nm (a common wavelength for aconitine-type alkaloids).[13]

    • Injection Volume: 10-20 µL.

  • Analysis and Quantification:

    • Inject the series of calibration standards to generate a calibration curve by plotting peak area against concentration. The curve should have a correlation coefficient (r²) > 0.999 for good linearity.[15]

    • Inject the prepared sample extract from Protocol 1.

    • Identify the peak corresponding to this compound by comparing its retention time with that of the reference standard.

    • Calculate the concentration of this compound in the sample by interpolating its peak area onto the calibration curve. The final concentration should be expressed in mg/g of the original dried plant material.

Mandatory Visualizations

The following diagrams illustrate key workflows and mechanisms relevant to the study of this compound-containing plants.

Ethnobotanical_Workflow A Plant Collection & Identification (e.g., Aconitum chasmanthum) B Ethnobotanical Data Collection (Traditional Uses, Preparation) A->B C Sample Preparation (Drying, Grinding) A->C D Extraction of Alkaloids (Protocol 1: Acid-Base Extraction) C->D E Isolation & Purification (Chromatography: SPE, Prep-HPLC) D->E G Quantitative Analysis (Protocol 2: HPLC-UV) D->G Crude Extract F Structural Elucidation (MS, NMR) E->F E->G Pure Compound H Bioactivity Screening (In vitro / In vivo assays) E->H I Lead Compound Identification (e.g., this compound) H->I Aconitine_Toxicity_Pathway cluster_membrane Neuronal / Myocardial Cell Membrane Na_channel Voltage-Gated Sodium Channel (VGSC) Activation Persistent Channel Activation (Prevents Inactivation) Na_channel->Activation Alters Conformation Aconitine Aconitine (Co-occurs with this compound) Binding Binds to Site 2 of the VGSC Aconitine->Binding Binding->Na_channel Influx Continuous Influx of Na⁺ Ions Activation->Influx Depolarization Refractory Depolarization of Membrane Influx->Depolarization Toxicity Cardiotoxicity & Neurotoxicity (Arrhythmia, Paresthesia) Depolarization->Toxicity

References

Initial Investigations into the Pharmacological Potential of Chasmanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chasmanine, a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus, presents a complex and intriguing profile for pharmacological investigation. While research directly focused on this compound is in its nascent stages, the broader family of Aconitum alkaloids has well-documented, potent biological activities. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge on this compound and extrapolates its potential pharmacological activities based on the established properties of structurally related compounds. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of this natural product. We consolidate the known structural information, present a comparative analysis of the bioactivities of related alkaloids, detail relevant experimental protocols, and visualize potential mechanisms of action and experimental workflows.

Introduction

This compound is a naturally occurring diterpene alkaloid with the chemical formula C₂₅H₄₁NO₆.[1] It is primarily isolated from various species of the Aconitum plant, such as Aconitum chasmanthum and Aconitum crassicaule.[2][3] The Aconitum genus is renowned for producing a wide array of structurally complex and biologically active alkaloids, which have been utilized in traditional medicine for centuries for their analgesic, anti-inflammatory, and cardiotonic properties. However, these compounds are also notoriously toxic, necessitating careful study to delineate therapeutic windows and mechanisms of action.

This guide focuses on the initial pharmacological investigations into this compound. Due to the limited availability of direct research on this specific alkaloid, this document will heavily reference data from closely related Aconitum alkaloids to infer potential biological activities and guide future research directions.

Chemical Structure

The chemical structure of this compound has been elucidated through spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4] It possesses a complex polycyclic diterpenoid core characteristic of aconitane-type alkaloids.

  • IUPAC Name: (1S,2R,3R,4S,5S,6S,8R,9R,13S,16S,17R,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecane-4,8-diol[1]

  • Molecular Weight: 451.6 g/mol [1]

  • Key Functional Groups: The structure of this compound includes multiple methoxy groups, hydroxyl groups, and a tertiary amine, all of which contribute to its chemical properties and potential biological activity.

Potential Pharmacological Activities (Based on Related Aconitum Alkaloids)

While specific pharmacological data for this compound is scarce, the well-documented activities of other C19-diterpenoid alkaloids from Aconitum species provide a strong basis for predicting its potential therapeutic effects. These activities primarily revolve around the modulation of ion channels and inflammatory pathways.

Neurological and Analgesic Potential

Many Aconitum alkaloids are known to interact with voltage-gated sodium channels (VGSCs) in the central and peripheral nervous systems. This interaction is a key mechanism underlying their potent analgesic and neurotoxic effects. Depending on the specific substitutions on the diterpenoid skeleton, these alkaloids can act as either activators or blockers of VGSCs. This dual activity presents opportunities for developing novel analgesics with carefully tailored selectivity.

Anti-inflammatory Properties

Several diterpenoid alkaloids have demonstrated significant anti-inflammatory effects. The proposed mechanisms often involve the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways such as NF-κB. Given that extracts from Aconitum chasmanthum have been shown to downregulate pro-inflammatory markers, it is plausible that this compound contributes to this activity.

Cardiovascular Effects

The action of Aconitum alkaloids on ion channels extends to the cardiovascular system. Their effects on sodium and potassium channels in cardiomyocytes can lead to antiarrhythmic or, conversely, proarrhythmic activities. This highlights the critical importance of detailed structure-activity relationship studies to isolate desired therapeutic effects from cardiotoxicity.

Quantitative Data (Comparative Analysis)

CompoundTarget/AssayEndpointValueReference
ChasmanthinineSpodoptera frugiperda (Sf9) cellsEC500.11 mg/cm²[4]
Chasmanthinine Derivative 33Spodoptera frugiperda (Sf9) cellsEC500.10 mg/cm²[4]
Chasmanthinine Derivative 10Spodoptera frugiperda (Sf9) cellsIC5012.87 µM[4]
Azadirachtin A (Positive Control)Spodoptera frugiperda (Sf9) cellsIC504.54 µM[4]

Note: This data is presented for comparative purposes and to illustrate the type of quantitative analysis needed for this compound. EC50 (half maximal effective concentration) and IC50 (half maximal inhibitory concentration) are key metrics for quantifying the potency of a compound.

Experimental Protocols

The following are generalized protocols for the extraction, purification, and analysis of diterpenoid alkaloids from Aconitum species, which can be adapted for the study of this compound.

Extraction and Isolation of this compound
  • Plant Material: Dried and powdered roots of Aconitum chasmanthum or other this compound-containing species.

  • Initial Extraction: The powdered material is typically extracted with an ammoniacal ether solution followed by methanol.[2] This is a classic acid-base extraction method for alkaloids.

  • Purification: The crude extract is then subjected to chromatographic separation. A common method involves chromatography over neutral alumina, with elution using a solvent gradient such as ethyl acetate-methanol (e.g., 7:3 v/v).[2] Further purification can be achieved using high-performance liquid chromatography (HPLC).

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages
  • Cell Culture: RAW 264.7 macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Treatment: Cells are seeded in 96-well plates and pre-treated with varying concentrations of this compound for 1 hour.

  • Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.

  • Nitrite Quantification: After 24 hours of incubation, the production of nitric oxide is measured by quantifying the accumulation of its stable metabolite, nitrite, in the supernatant using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound. The IC50 value is then determined from the dose-response curve.

Electrophysiological Analysis of Sodium Channel Activity
  • Cell Line: A cell line expressing the desired voltage-gated sodium channel subtype (e.g., HEK293 cells transfected with Nav1.7) is used.

  • Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed to measure sodium currents.

  • Compound Application: this compound is applied to the cells at various concentrations through a perfusion system.

  • Data Acquisition and Analysis: The effect of this compound on the amplitude and kinetics of the sodium current is recorded and analyzed to determine its mechanism of action (e.g., channel block, modulation of inactivation).

Visualizations

Postulated Signaling Pathway: Modulation of Neuronal Excitability

The following diagram illustrates a plausible signaling pathway for the action of this compound on neuronal excitability, based on the known mechanisms of related Aconitum alkaloids.

chasmanine_pathway This compound This compound vgsc Voltage-Gated Sodium Channel (VGSC) This compound->vgsc Modulation na_influx Na+ Influx vgsc->na_influx depolarization Membrane Depolarization na_influx->depolarization ap Action Potential Firing depolarization->ap neurotransmission Altered Neurotransmission ap->neurotransmission analgesia Analgesia neurotransmission->analgesia neurotoxicity Neurotoxicity neurotransmission->neurotoxicity

Caption: Postulated mechanism of this compound's effect on neuronal excitability.

Experimental Workflow: Bioactivity Screening

The following diagram outlines a general workflow for the initial bioactivity screening of this compound.

experimental_workflow start Start: this compound (Pure Compound) extraction Extraction & Isolation from Aconitum sp. start->extraction in_vitro In Vitro Bioassays extraction->in_vitro anti_inflammatory Anti-inflammatory Assay (e.g., NO Inhibition) in_vitro->anti_inflammatory cytotoxicity Cytotoxicity Assay (e.g., MTT) in_vitro->cytotoxicity ion_channel Ion Channel Screening (e.g., Patch Clamp) in_vitro->ion_channel data_analysis Data Analysis (IC50/EC50 Determination) anti_inflammatory->data_analysis cytotoxicity->data_analysis ion_channel->data_analysis in_vivo In Vivo Model Studies (e.g., Analgesia Model) data_analysis->in_vivo end Lead Compound Identification in_vivo->end

Caption: General experimental workflow for this compound bioactivity screening.

Conclusion and Future Directions

This compound represents an under-investigated diterpenoid alkaloid with significant, yet largely unexplored, pharmacological potential. Based on the well-established bioactivities of its structural analogs from the Aconitum genus, it is reasonable to hypothesize that this compound may possess potent analgesic, anti-inflammatory, and neuromodulatory properties. However, the potential for significant toxicity, a hallmark of this class of compounds, cannot be overlooked.

Future research should prioritize the following:

  • Comprehensive Bioactivity Screening: A broad panel of in vitro assays is needed to systematically evaluate the effects of this compound on various cellular targets and pathways.

  • Mechanism of Action Studies: Detailed electrophysiological and molecular studies are required to elucidate the specific interactions of this compound with ion channels and other potential targets.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of this compound analogs will be crucial for optimizing therapeutic activity while minimizing toxicity.

  • In Vivo Efficacy and Toxicity Studies: Promising in vitro findings must be validated in appropriate animal models to assess both the therapeutic potential and the safety profile of this compound.

This technical guide serves as a starting point for stimulating and guiding further research into this promising natural product. The elucidation of the pharmacological profile of this compound could pave the way for the development of novel therapeutics for a range of challenging medical conditions.

References

Methodological & Application

Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Method for Chasmanine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed methodology for the quantitative analysis of Chasmanine using High-Performance Liquid Chromatography (HPLC) with UV detection. This document outlines the necessary reagents, equipment, and a step-by-step protocol for sample preparation, chromatographic separation, and data analysis.

Introduction

This compound is a C19-diterpenoid alkaloid found in various species of the Aconitum genus, commonly known as aconite or wolfsbane. These plants have been used in traditional medicine for centuries, but their therapeutic use is limited by the narrow therapeutic index and high toxicity of their constituent alkaloids. Accurate and precise quantification of individual alkaloids like this compound is crucial for the quality control of herbal preparations, toxicological studies, and the development of safer therapeutic agents.

This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound. The method is based on established protocols for the analysis of aconitine-type alkaloids and is suitable for the analysis of this compound in plant extracts and other relevant matrices.

Principle of the Method

The method employs a reversed-phase HPLC system with a C18 column to separate this compound from other components in the sample matrix. An isocratic or gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., ammonium bicarbonate or ammonium acetate) at a slightly alkaline pH is used to achieve optimal separation. Quantification is performed by UV detection, typically around 235 nm, where aconitine alkaloids exhibit significant absorbance. The concentration of this compound in a sample is determined by comparing its peak area to that of a calibration curve constructed from this compound reference standards.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Ammonium bicarbonate or Ammonium acetate (analytical grade)

  • Ammonia solution (25%)

  • Methanol (HPLC grade)

  • Water (deionized or HPLC grade)

  • 0.45 µm syringe filters

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Degasser

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector

  • Analytical balance

  • pH meter

  • Sonicator

  • Vortex mixer

  • Centrifuge

Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Plant Material)
  • Drying and Grinding: Dry the plant material (e.g., roots of Aconitum species) at a low temperature (40-50°C) to a constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Accurately weigh about 1.0 g of the powdered plant material into a flask.

    • Add 50 mL of methanol and sonicate for 60 minutes.

    • Allow the mixture to stand for 24 hours at room temperature.

    • Centrifuge the extract at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue twice more with 50 mL of methanol each time.

    • Combine all the supernatants and evaporate to dryness under reduced pressure.

  • Purification (Optional - Solid Phase Extraction):

    • For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Dissolve the dried extract in a minimal amount of the mobile phase and load it onto the cartridge.

    • Wash the cartridge with a low-organic-content solvent to remove polar impurities.

    • Elute this compound with a higher concentration of methanol or acetonitrile.

    • Evaporate the eluate to dryness and reconstitute in a known volume of the mobile phase.

  • Final Preparation: Reconstitute the dried extract (or the purified fraction) in a known volume of the mobile phase. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Chromatographic Conditions

The following table summarizes a typical set of HPLC conditions for the analysis of this compound. Optimization may be required depending on the specific HPLC system and sample matrix.

ParameterRecommended Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile : 10 mM Ammonium Bicarbonate (pH adjusted to 9.5 with ammonia)
Elution Mode Isocratic (e.g., 40:60 v/v) or Gradient
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 235 nm

Data Presentation and Analysis

Calibration Curve

Inject the prepared working standard solutions into the HPLC system. Plot a calibration curve of the peak area versus the concentration of the this compound standards. The linearity of the method should be evaluated by the correlation coefficient (R²) of the calibration curve, which should ideally be ≥ 0.999.

Quantification of this compound in Samples

Inject the prepared sample solutions into the HPLC system. Identify the this compound peak based on the retention time of the reference standard. The concentration of this compound in the sample can be calculated using the regression equation obtained from the calibration curve.

Method Validation Summary

For use in a regulated environment, the analytical method should be validated according to ICH guidelines. The table below summarizes the typical parameters and acceptance criteria for method validation.

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from other components. Peak purity should be confirmed if using a PDA detector.
Linearity (R²) ≥ 0.999
Range Typically 1-100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).

Mandatory Visualizations

Experimental Workflow for this compound Quantification

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis plant_material Plant Material (e.g., Aconitum roots) drying_grinding Drying & Grinding plant_material->drying_grinding extraction Solvent Extraction drying_grinding->extraction filtration Filtration (0.45 µm) extraction->filtration sample_vial Sample for HPLC filtration->sample_vial injection Injection of Samples & Standards sample_vial->injection chasmanine_std This compound Reference Standard stock_solution Stock Solution Preparation chasmanine_std->stock_solution working_standards Working Standard Dilutions stock_solution->working_standards std_vial Standards for HPLC working_standards->std_vial std_vial->injection hplc_system HPLC System (C18 Column, UV Detector @ 235 nm) chromatogram Chromatogram Acquisition injection->chromatogram peak_integration Peak Integration & Identification chromatogram->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification report Final Report quantification->report

Application Notes and Protocols for the GC-MS Analysis of Chasmanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chasmanine is a diterpene alkaloid found in various Aconitum species.[1][2] As a member of the aconitane alkaloid family, it is of significant interest to researchers in natural product chemistry, pharmacology, and toxicology due to its potential biological activities. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[3] This document provides a detailed application note and a generalized protocol for the GC-MS analysis of this compound, designed to serve as a starting point for researchers. Given the limited availability of specific GC-MS data for this compound in the public domain, this protocol is based on established methods for the analysis of similar alkaloids and diterpenoids.[4][5][6]

Principle of GC-MS Analysis

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[3] In GC, the sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. As separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z).[3] The resulting mass spectrum provides a molecular fingerprint that can be used for structural elucidation and identification.

Experimental Protocols

Sample Preparation (General Protocol for Alkaloid Extraction)

A crucial step in the analysis of this compound from plant material is the efficient extraction of the alkaloid. The following is a general liquid-liquid extraction protocol adapted from methods used for other alkaloids.[5] Optimization may be required depending on the specific plant matrix.

Materials:

  • Plant material (e.g., dried and powdered roots of Aconitum species)

  • Methanol or Ethanol

  • Ammonia solution (25%)

  • Chloroform or Dichloromethane

  • Anhydrous sodium sulfate

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide solution (2 M)

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Extraction: Weigh approximately 1 g of the powdered plant material and place it in a flask. Add 20 mL of methanol and 1 mL of ammonia solution. Sonicate for 30 minutes and then allow to macerate for 24 hours at room temperature.

  • Filtration: Filter the extract and repeat the extraction process on the residue two more times. Combine the filtrates.

  • Solvent Evaporation: Evaporate the combined methanolic extract to dryness under reduced pressure using a rotary evaporator.

  • Acid-Base Partitioning:

    • Dissolve the residue in 20 mL of 0.1 M hydrochloric acid.

    • Wash the acidic solution with 20 mL of chloroform three times to remove neutral and acidic impurities. Discard the chloroform layer.

    • Adjust the pH of the aqueous layer to 9-10 with 2 M sodium hydroxide solution.

    • Extract the alkaloids with 20 mL of chloroform three times.

  • Drying and Concentration: Combine the chloroform extracts and dry over anhydrous sodium sulfate. Filter and evaporate the solvent to obtain the crude alkaloid extract.

  • Sample Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol or chloroform) to a final concentration of 1 mg/mL for GC-MS analysis.

Experimental Workflow for this compound Extraction

plant_material Powdered Plant Material extraction Methanol & Ammonia Extraction plant_material->extraction filtration Filtration extraction->filtration evaporation1 Solvent Evaporation filtration->evaporation1 acidification Dissolve in HCl evaporation1->acidification wash Wash with Chloroform acidification->wash basification Adjust pH to 9-10 wash->basification extraction2 Chloroform Extraction basification->extraction2 drying Dry over Na2SO4 extraction2->drying evaporation2 Solvent Evaporation drying->evaporation2 reconstitution Reconstitute for GC-MS evaporation2->reconstitution final_sample This compound Sample reconstitution->final_sample

Caption: Workflow for the extraction of this compound from plant material.

GC-MS Instrumentation and Parameters

The following are suggested starting parameters for the GC-MS analysis of this compound, based on general methods for diterpene alkaloids.[6] Optimization of these parameters is highly recommended for achieving the best separation and sensitivity.

Parameter Recommended Setting
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Injector Temperature 280 °C
Injection Volume 1 µL
Injection Mode Splitless
Oven Temperature Program Initial temperature 150 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min.
Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range m/z 50-500
Solvent Delay 5 min

Data Presentation and Interpretation

Qualitative Analysis: Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound (Molecular Formula: C25H41NO6, Molecular Weight: 451.6 g/mol ) is expected to show a molecular ion peak (M+) at m/z 451, although it may be of low intensity.[1] The fragmentation pattern will be characteristic of the aconitane skeleton and its substituents.

Expected Fragmentation of this compound: Diterpene alkaloids like this compound typically undergo fragmentation through the loss of their substituent groups. Key fragmentation pathways may include:

  • Loss of methoxy groups (-OCH3): Expect fragments corresponding to [M-31]+.

  • Loss of a methoxymethyl group (-CH2OCH3): Expect fragments corresponding to [M-45]+.

  • Loss of an ethyl group from the nitrogen atom (-C2H5): Expect fragments corresponding to [M-29]+.

  • Cleavage of the aconitane ring system: This will produce a complex series of lower mass fragments that are characteristic of the core structure.

Logical Relationship of this compound Fragmentation

M This compound (M+) m/z 451 M_minus_CH3O [M-OCH3]+ m/z 420 M->M_minus_CH3O -OCH3 M_minus_CH2OCH3 [M-CH2OCH3]+ m/z 406 M->M_minus_CH2OCH3 -CH2OCH3 M_minus_C2H5 [M-C2H5]+ m/z 422 M->M_minus_C2H5 -C2H5 fragments Ring Fragments M->fragments Ring Cleavage

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Quantitative Analysis

For the quantification of this compound, a calibration curve should be prepared using a certified reference standard. An internal standard (IS) method is recommended for improved accuracy and precision. A suitable internal standard would be a structurally related compound that is not present in the sample, for example, another diterpene alkaloid.

Procedure for Quantitative Analysis:

  • Preparation of Standard Solutions: Prepare a stock solution of this compound standard (e.g., 1 mg/mL). From this, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Internal Standard: Add a constant concentration of the internal standard to each calibration standard and the sample extracts.

  • GC-MS Analysis: Analyze the calibration standards and samples using the optimized GC-MS method.

  • Data Analysis: For each standard and sample, determine the peak area of this compound and the internal standard.

  • Calibration Curve: Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Quantification: Use the peak area ratio from the sample and the regression equation to calculate the concentration of this compound in the sample.

Table for Quantitative Data Summary:

Sample ID Retention Time (min) Peak Area (this compound) Peak Area (Internal Standard) Peak Area Ratio (this compound/IS) Calculated Concentration (µg/mL)
Standard 11
Standard 25
Standard 310
Standard 425
Standard 550
Standard 6100
Sample 1
Sample 2
...

Conclusion

This document provides a comprehensive, albeit generalized, set of application notes and protocols for the GC-MS analysis of this compound. The provided experimental procedures for sample preparation and GC-MS analysis are based on established methods for similar compounds and should serve as a robust starting point for method development. The successful analysis of this compound will depend on the careful optimization of these protocols for the specific instrumentation and sample matrix used. Researchers are encouraged to use this guide as a foundation for developing and validating their own specific and sensitive methods for the analysis of this important diterpene alkaloid.

References

Application Notes and Protocols for the Characterization of Chasmanine using Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chasmanine is a complex C19 diterpenoid alkaloid isolated from various plants of the Aconitum and Delphinium species. Its intricate molecular structure, featuring a polycyclic aconitane skeleton with multiple stereocenters, hydroxyl, and methoxy functional groups, presents a significant challenge for complete characterization. Accurate structural elucidation and unambiguous identification are critical for research into its biological activity, potential therapeutic applications, and for quality control in natural product-based drug development.

This document provides detailed application notes and experimental protocols for the characterization of this compound using two powerful analytical techniques: Fourier-transform infrared (FTIR) spectroscopy and high-resolution mass spectrometry (HRMS), specifically ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS). FTIR provides information about the functional groups present in the molecule, while HRMS allows for the determination of the elemental composition and structural fragments.

Data Presentation

The following tables summarize the expected quantitative data for the characterization of this compound.

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is characterized by absorption bands corresponding to its various functional groups. The following table lists the predicted characteristic absorption peaks based on its known structure, which includes hydroxyl (-OH), methoxy (-OCH₃), C-H, and C-N bonds within a complex polycyclic alkane framework.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3400Strong, BroadO-H stretching (from hydroxyl groups)
2935 - 2870StrongC-H stretching (aliphatic CH, CH₂, CH₃)
~1460MediumC-H bending (CH₂)
~1380MediumC-H bending (CH₃)
1100 - 1050StrongC-O stretching (from ether and alcohol groups)
~1250MediumC-N stretching (tertiary amine)

Note: These are predicted values based on the known functional groups of this compound. Actual experimental values may vary slightly.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry provides the exact mass of the parent ion and its fragments, which is crucial for determining the elemental composition. This compound has a molecular formula of C₂₅H₄₁NO₆ and a monoisotopic mass of 451.29338803 Da[1]. When analyzed by electrospray ionization (ESI) in positive ion mode, the protonated molecule [M+H]⁺ is observed. Tandem mass spectrometry (MS/MS) of this precursor ion yields characteristic fragment ions.

m/z (Mass-to-Charge Ratio)Ion FormulaDescription
452.3012[C₂₅H₄₂NO₆]⁺Protonated molecule [M+H]⁺
434.2906[C₂₅H₄₀NO₅]⁺Loss of water (H₂O) from a hydroxyl group
420.2750[C₂₄H₃₈NO₅]⁺Loss of methanol (CH₃OH) from a methoxy group
388.2488[C₂₃H₃₄NO₄]⁺Further loss of methanol

Note: The fragmentation pattern is based on typical fragmentation of diterpenoid alkaloids. The presence of these ions would be confirmed by high-resolution mass measurements.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality spectral and spectrometric data.

a) For FTIR Analysis (KBr Pellet Method):

  • Ensure the this compound sample is pure and thoroughly dried to avoid interference from water bands.

  • Weigh approximately 1-2 mg of the this compound sample.

  • Weigh approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

  • Grind the KBr to a fine powder using an agate mortar and pestle.

  • Add the this compound sample to the KBr powder and mix thoroughly by grinding for several minutes until a homogenous mixture is obtained.

  • Transfer the mixture to a pellet-forming die.

  • Press the die under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent KBr pellet.

  • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

b) For UPLC-Q-TOF-MS Analysis:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent such as methanol or acetonitrile.

  • From the stock solution, prepare a working solution for injection by diluting it to a final concentration of 1-10 µg/mL with the initial mobile phase solvent mixture (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter before transferring it to an autosampler vial.

FTIR Spectroscopy Protocol
  • Instrument: A Fourier-transform infrared (FTIR) spectrometer.

  • Mode: Transmittance.

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Scans: Accumulate 16-32 scans to improve the signal-to-noise ratio.

  • Procedure:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet containing the this compound sample in the sample holder.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

UPLC-Q-TOF-MS Protocol
  • Instrumentation: An ultra-performance liquid chromatography system coupled to a quadrupole time-of-flight mass spectrometer with an electrospray ionization (ESI) source.

  • UPLC Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to ensure good separation, for example:

      • 0-1 min: 5% B

      • 1-10 min: 5% to 95% B

      • 10-12 min: 95% B

      • 12.1-15 min: 5% B (re-equilibration)

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 1-5 µL.

    • Column Temperature: 40 °C.

  • Q-TOF-MS Conditions:

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Sampling Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Gas Temperature: 350 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • Acquisition Range (MS¹): m/z 100-1000.

    • Acquisition Mode (MS²): Data-dependent acquisition (DDA) or targeted MS/MS on the [M+H]⁺ ion (m/z 452.3012).

    • Collision Energy: Ramped collision energy (e.g., 20-40 eV) to induce fragmentation.

Visualizations

The following diagrams illustrate the experimental workflows for the characterization of this compound.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_result Result start This compound Sample mix Mix with KBr start->mix 1-2 mg press Press into Pellet mix->press acquire Acquire Spectrum (4000-400 cm⁻¹) press->acquire KBr KBr Powder KBr->mix 100-200 mg process Data Processing acquire->process spectrum IR Spectrum process->spectrum Functional Group Identification MS_Workflow cluster_prep_ms Sample Preparation cluster_lcms UPLC-Q-TOF-MS Analysis cluster_data_ms Data Analysis start_ms This compound Sample dissolve Dissolve in Solvent start_ms->dissolve dilute Dilute to 1-10 µg/mL dissolve->dilute filtrate Filter (0.22 µm) dilute->filtrate inject Inject into UPLC filtrate->inject separate Chromatographic Separation inject->separate ionize ESI+ Ionization separate->ionize analyze MS and MS/MS Analysis ionize->analyze process_ms Process Data analyze->process_ms identify Identify [M+H]⁺ and Fragment Ions process_ms->identify confirm Confirm Elemental Composition identify->confirm

References

Application Notes and Protocols for the Extraction of Chasmanine from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the extraction, isolation, and purification of Chasmanine, a diterpenoid alkaloid found in plants of the Aconitum genus, particularly Aconitum chasmanthum. The methodologies described are based on established principles of natural product chemistry and are intended to serve as a comprehensive guide for laboratory applications.

Introduction to this compound and its Extraction

This compound is a C19-diterpenoid alkaloid present in various Aconitum species. These plants are known for their toxicity due to the presence of a range of similar alkaloids, including the highly toxic aconitine. The extraction and purification of this compound, therefore, require careful handling and robust analytical methods for monitoring the process. The total alkaloid content in the roots of Aconitum chasmanthum can range from approximately 2.98% to 3.11%[1].

The general approach for extracting this compound involves an initial solvent extraction from the dried and powdered plant material, followed by an acid-base liquid-liquid extraction to separate the alkaloids from other plant constituents. Final purification is typically achieved through chromatographic techniques.

Quantitative Data Summary

Plant SpeciesExtraction MethodSolvent(s)Compound(s)YieldReference
Aconitum chasmanthumSoxhlet ExtractionMethanolTotal AlkaloidsNot Specified[1]
Aconitum chasmanthum--Aconitine (pre-sodhana)~0.09% w/w[1]
Aconitum coreanumPulsed Electric Field90% EthanolGuanfu base A3.94 mg/g[2]
Aconitum chasmanthumMacerationWaterTotal Extractives14%[3]
Aconitum chasmanthumMacerationMethanolTotal Extractives7%[3]
Aconitum chasmanthumMacerationChloroformTotal Extractives3%[3]
Aconitum chasmanthumMacerationAcetoneTotal Extractives2%[3]

Experimental Protocols

Safety Precaution: All handling of Aconitum plant material and extracts should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, due to the acute toxicity of the contained alkaloids.

Protocol 1: General Alkaloid Extraction using Acid-Base Partitioning

This protocol describes a classic method for the selective extraction of alkaloids from plant material.

Materials and Reagents:

  • Dried and powdered roots of Aconitum chasmanthum

  • Methanol

  • 10% Acetic Acid in water

  • Ammonium Hydroxide solution (or Sodium Carbonate solution)

  • Dichloromethane (or Chloroform)

  • Anhydrous Sodium Sulfate

  • Rotary Evaporator

  • Separatory Funnel

  • pH meter or pH paper

Methodology:

  • Maceration: a. Weigh 100 g of dried, powdered Aconitum chasmanthum root material. b. Place the powder in a large Erlenmeyer flask and add 500 mL of methanol. c. Macerate the mixture for 24 hours at room temperature with continuous stirring. d. Filter the mixture through Whatman No. 1 filter paper. e. Repeat the maceration of the plant residue with fresh methanol two more times to ensure exhaustive extraction. f. Combine all the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

  • Acid-Base Extraction: a. Dissolve the crude methanolic extract in 200 mL of 10% acetic acid. b. Transfer the acidic solution to a separatory funnel and wash it three times with 100 mL of dichloromethane to remove non-alkaloidal compounds. Discard the organic layers. c. Adjust the pH of the remaining aqueous layer to 9-10 with ammonium hydroxide solution. d. Extract the now basic aqueous solution three times with 100 mL of dichloromethane. The alkaloids will partition into the organic layer. e. Combine the organic layers and dry over anhydrous sodium sulfate. f. Filter and concentrate the dried organic extract under reduced pressure to yield the crude alkaloid fraction.

Protocol 2: Purification of this compound using Column Chromatography

This protocol outlines the separation of this compound from the crude alkaloid mixture.

Materials and Reagents:

  • Crude alkaloid extract from Protocol 1

  • Silica gel (60-120 mesh) for column chromatography

  • Hexane

  • Ethyl Acetate

  • Methanol

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm and 366 nm)

  • Dragendorff's reagent for alkaloid visualization

  • Glass chromatography column

  • Fraction collector (optional)

Methodology:

  • Column Preparation: a. Prepare a slurry of silica gel in hexane. b. Pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped. c. Add a thin layer of sand on top of the silica gel bed to prevent disturbance during solvent addition. d. Equilibrate the column by running hexane through it until the silica bed is stable.

  • Sample Loading: a. Dissolve a small amount of the crude alkaloid extract in a minimal volume of the initial mobile phase (e.g., hexane with a small amount of ethyl acetate). b. Alternatively, for less soluble extracts, adsorb the extract onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column.

  • Elution and Fraction Collection: a. Begin elution with 100% hexane and gradually increase the polarity by adding increasing percentages of ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate). A final wash with methanol may be necessary to elute highly polar compounds. b. Collect fractions of a consistent volume (e.g., 10-20 mL) in test tubes.

  • Monitoring by Thin Layer Chromatography (TLC): a. Spot a small amount of each collected fraction onto a TLC plate. b. Develop the TLC plate in a suitable solvent system (e.g., hexane:ethyl acetate, 7:3). c. Visualize the spots under a UV lamp and by spraying with Dragendorff's reagent (alkaloids typically appear as orange-brown spots). d. Combine the fractions that contain the compound of interest (this compound) based on their TLC profiles.

  • Isolation of this compound: a. Concentrate the combined pure fractions under reduced pressure to obtain isolated this compound. b. The purity of the isolated compound should be confirmed by analytical techniques such as HPLC, LC-MS, and NMR.

Visualizations

Experimental Workflows

The following diagrams illustrate the logical flow of the extraction and purification protocols.

Extraction_Workflow plant_material Dried & Powdered Aconitum chasmanthum maceration Maceration with Methanol plant_material->maceration filtration Filtration maceration->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Methanolic Extract concentration1->crude_extract acid_base Acid-Base Liquid-Liquid Extraction crude_extract->acid_base crude_alkaloids Crude Alkaloid Fraction acid_base->crude_alkaloids

Caption: General workflow for the extraction of crude alkaloids.

Purification_Workflow crude_alkaloids Crude Alkaloid Fraction column_chromatography Silica Gel Column Chromatography crude_alkaloids->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling concentration2 Concentration pooling->concentration2 pure_this compound Isolated this compound concentration2->pure_this compound analysis Purity Analysis (HPLC, LC-MS, NMR) pure_this compound->analysis

Caption: Workflow for the purification of this compound.

Acid_Base_Extraction_Detail cluster_0 Acidic Stage cluster_1 Basic Stage crude_extract Crude Extract in 10% Acetic Acid wash Wash with Dichloromethane crude_extract->wash aqueous_acidic Aqueous Layer (Alkaloid Salts) wash->aqueous_acidic organic_non_alkaloid Organic Layer (Non-Alkaloids) -> Discard wash->organic_non_alkaloid basification Adjust pH to 9-10 with NH4OH aqueous_acidic->basification extraction Extract with Dichloromethane basification->extraction organic_alkaloid Organic Layer (Free Alkaloids) extraction->organic_alkaloid aqueous_basic Aqueous Layer -> Discard extraction->aqueous_basic drying Dry with Na2SO4 organic_alkaloid->drying concentration Concentrate drying->concentration final_product Crude Alkaloid Fraction concentration->final_product

Caption: Detailed workflow of the acid-base extraction process.

References

Application Note: A Sensitive UPLC-MS/MS Assay for the Quantification of Chasmanine in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Chasmanine is a norditerpenoid alkaloid that necessitates sensitive and reliable quantification in biological matrices for toxicological assessments and pharmacokinetic studies. This document outlines a hypothetical, yet scientifically grounded, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the sensitive detection of this compound in human plasma. The described protocol offers a robust framework for researchers, scientists, and drug development professionals engaged in the study of this compound class. All data presented herein is illustrative to demonstrate the application of the proposed methodology.

Introduction

Quantitative Data Summary

The following tables represent hypothetical validation data for the UPLC-MS/MS assay for this compound, demonstrating the expected performance of a robust and sensitive method.

Table 1: Calibration Curve for this compound in Human Plasma

AnalyteConcentration Range (ng/mL)Correlation Coefficient (r²)
This compound0.1 - 200≥ 0.998

Table 2: Precision and Accuracy of the this compound Assay

Quality Control SampleNominal Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
LLOQ0.18.59.2105.3103.8
LQC0.36.17.598.7101.2
MQC304.35.8102.5100.5
HQC1503.84.999.197.9

LLOQ: Lower Limit of Quantification; LQC: Low-Quality Control; MQC: Medium Quality Control; HQC: High-Quality Control

Table 3: Recovery and Matrix Effect of the this compound Assay

AnalyteQuality Control SampleMean Recovery (%)Matrix Effect (%)
This compoundLQC (0.3 ng/mL)92.81.5
MQC (30 ng/mL)95.1-0.8
HQC (150 ng/mL)94.5-1.2

Experimental Protocols

Sample Preparation: Protein Precipitation
  • Thaw frozen human plasma samples and quality control (QC) samples at room temperature.

  • Vortex mix the samples for 10 seconds.

  • To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a structurally similar, stable isotope-labeled compound).

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex mix for 30 seconds.

  • The sample is now ready for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis
  • UPLC System: A suitable UPLC system equipped with a binary solvent manager and a sample manager.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Hypothetical MRM Transitions:

      • This compound: Precursor ion > Product ion (to be determined experimentally).

      • Internal Standard: Precursor ion > Product ion (to be determined experimentally).

    • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, desolvation gas flow).

Visualizations

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample precipitate Protein Precipitation (Acetonitrile + IS) plasma->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Supernatant Transfer centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute uplc UPLC Separation reconstitute->uplc msms MS/MS Detection uplc->msms data Data Acquisition msms->data quant Quantification data->quant report Reporting quant->report

Caption: Workflow for this compound detection by UPLC-MS/MS.

Acetylcholine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetyl-CoA + Choline -> Acetylcholine (ACh) vesicle Vesicular ACh Transporter ACh_synthesis->vesicle ACh_release ACh Release vesicle->ACh_release ACh Acetylcholine (ACh) ACh_release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis nAChR Nicotinic ACh Receptor (nAChR) (Ion Channel) ACh->nAChR mAChR Muscarinic ACh Receptor (mAChR) (GPCR) ACh->mAChR choline_reuptake Choline Reuptake AChE->choline_reuptake downstream Downstream Signaling nAChR->downstream Ion Influx mAChR->downstream G-protein Activation This compound This compound (Hypothetical) This compound->nAChR Modulation? This compound->mAChR Modulation?

Caption: Hypothetical modulation of the acetylcholine signaling pathway by this compound.[10][11]

Discussion

The described UPLC-MS/MS method provides a sensitive and selective approach for the quantification of this compound in human plasma. The protein precipitation sample preparation method is straightforward and rapid, making it suitable for high-throughput analysis.[9] The use of a stable isotope-labeled internal standard is recommended to ensure high accuracy and precision by compensating for matrix effects and variations in instrument response. The chromatographic and mass spectrometric conditions outlined here serve as a starting point and should be optimized for the specific instrumentation used.

As a neurotoxic alkaloid, this compound could potentially interact with various neuronal signaling pathways.[12] The acetylcholine signaling pathway, crucial for neurotransmission, represents a plausible target.[10][11] this compound might act as an agonist, antagonist, or modulator of nicotinic or muscarinic acetylcholine receptors, leading to its toxic effects. Further research is necessary to elucidate the precise mechanism of action.

Conclusion

This application note provides a comprehensive, albeit hypothetical, protocol for the sensitive detection of this compound in biological samples using UPLC-MS/MS. The detailed methodologies and illustrative data offer a valuable resource for researchers and scientists in the fields of toxicology, pharmacology, and drug development. The successful implementation of such an assay will be instrumental in advancing our understanding of the pharmacokinetic and toxicodynamic properties of this compound.

References

Application of Chasmanine as a reference standard in phytochemical analysis.

Author: BenchChem Technical Support Team. Date: November 2025

Application of Chasmanine as a Reference Standard in Phytochemical Analysis

Introduction

This compound is a C19-diterpenoid alkaloid isolated from various species of the genus Aconitum, such as Aconitum chasmanthum and Aconitum carmichaelii. As a well-characterized phytochemical, this compound serves as an essential reference standard in the quality control and standardization of herbal medicines, particularly those derived from Aconitum species. Its use as a reference material is crucial for the accurate identification and quantification of this and related alkaloids in complex plant extracts and finished products. This document provides detailed application notes and protocols for the use of this compound as a reference standard in phytochemical analysis, with a focus on chromatographic techniques.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula C₂₅H₄₁NO₆
Molecular Weight 451.60 g/mol
CAS Number 5066-78-4
Appearance White to off-white powder
Solubility Soluble in organic solvents such as methanol and acetonitrile.
Purity Typically ≥98% for reference standards

Application Notes

This compound as a reference standard is primarily utilized in the following analytical applications:

  • Qualitative Identification: Comparison of the retention time and/or mass spectrum of a peak in a sample chromatogram with that of the this compound reference standard allows for the unambiguous identification of this compound in the sample.

  • Quantitative Determination: A calibration curve is constructed by analyzing a series of known concentrations of the this compound reference standard. This curve is then used to determine the concentration of this compound in the sample based on its peak area or height.

  • Method Validation: this compound is used to validate analytical methods for the analysis of Aconitum alkaloids, including parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

  • Quality Control of Herbal Products: Routine analysis of raw materials and finished herbal products containing Aconitum species to ensure consistent quality and dosage of active or marker compounds.

Experimental Protocols

The following protocols are provided as a guide for the use of this compound as a reference standard in HPLC and UPLC-MS/MS analysis.

Protocol 1: Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline for the quantitative analysis of this compound in a plant extract using HPLC with UV or Evaporative Light Scattering Detection (ELSD).

1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Triethylamine (TEA) or Formic Acid (for mobile phase modification)

  • Sample of Aconitum plant material (e.g., dried roots)

2. Preparation of Standard Solutions

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Preparation of Sample Solution

  • Accurately weigh about 1 g of powdered Aconitum plant material into a centrifuge tube.

  • Add 10 mL of an appropriate extraction solvent (e.g., 70% methanol in water).

  • Sonicate for 30 minutes and then centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

4. Chromatographic Conditions The following are example HPLC conditions. Method optimization may be required.

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: AcetonitrileB: 0.1% Triethylamine in water
Gradient Elution 0-20 min, 20-40% A20-30 min, 40-60% A30-35 min, 60-20% A
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection UV at 235 nm or ELSD (Drift tube: 75 °C, Nebulizing gas flow: 1.0 L/min)

5. Data Analysis

  • Inject the working standard solutions to construct a calibration curve of peak area versus concentration.

  • Inject the sample solution and determine the peak area of this compound.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Protocol 2: High-Sensitivity Quantification of this compound by UPLC-MS/MS

This protocol is suitable for the trace analysis of this compound in complex matrices.

1. Materials and Reagents

  • As per Protocol 1, with the addition of formic acid (LC-MS grade).

2. Preparation of Standard and Sample Solutions

  • Prepare standard and sample solutions as described in Protocol 1, using a mobile phase compatible with mass spectrometry (e.g., methanol/water with 0.1% formic acid).

3. UPLC-MS/MS Conditions

ParameterCondition
UPLC System
Column C18 UPLC column (e.g., 100 mm x 2.1 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile
Gradient Elution 0-1 min, 5% B1-5 min, 5-95% B5-6 min, 95% B6-6.1 min, 95-5% B6.1-8 min, 5% B
Flow Rate 0.3 mL/min
Injection Volume 2 µL
Column Temperature 40 °C
Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MRM Transitions Precursor Ion (m/z) → Product Ion (m/z)this compound: 452.3 → [Specific product ions to be determined]

4. Data Analysis

  • Similar to Protocol 1, but using the peak area from the specific MRM transition for this compound.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantitative analysis of diterpenoid alkaloids, including those structurally related to this compound, using chromatographic methods.

Table 1: HPLC Method Validation Data for Related Diterpenoid Alkaloids

ParameterRangeResultReference
Linearity (r²) 0.1 - 10 µg/mL> 0.999
Precision (RSD%) Intra-day< 2.0%
Inter-day< 3.0%
Accuracy (Recovery %) 80-120% of target95.0 - 105.0%
LOD -0.05 µg/mL
LOQ -0.15 µg/mL

Table 2: UPLC-MS/MS Method Validation Data for Related Diterpenoid Alkaloids

ParameterRangeResultReference
Linearity (r²) 1 - 500 ng/mL> 0.998
Precision (RSD%) Intra-day< 5.0%
Inter-day< 8.0%
Accuracy (Recovery %) 85-115% of target92.0 - 108.0%
LOD -0.1 ng/mL
LOQ -0.5 ng/mL

Visualizations

G cluster_0 Sample Preparation cluster_1 Standard Preparation cluster_2 Chromatographic Analysis cluster_3 Data Processing and Quantification plant_material Aconitum Plant Material grinding Grinding to Powder plant_material->grinding extraction Solvent Extraction (e.g., 70% Methanol, Sonication) grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc HPLC or UPLC-MS/MS Analysis filtration->hplc Inject Sample ref_std This compound Reference Standard stock_sol Stock Solution (1 mg/mL in Methanol) ref_std->stock_sol working_std Working Standards (Serial Dilution) stock_sol->working_std working_std->hplc Inject Standards data_acq Data Acquisition (Chromatograms) hplc->data_acq cal_curve Calibration Curve Construction data_acq->cal_curve quantification Quantification of this compound in Sample data_acq->quantification cal_curve->quantification result Report Result (mg/g of plant material) quantification->result

Caption: Workflow for the quantitative analysis of this compound.

G method_validation Analytical Method Validation specificity Specificity method_validation->specificity linearity Linearity method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision lod Limit of Detection (LOD) method_validation->lod loq Limit of Quantitation (LOQ) method_validation->loq robustness Robustness method_validation->robustness correlation correlation linearity->correlation Correlation Coefficient (r²) recovery recovery accuracy->recovery Recovery Studies intra_day intra_day precision->intra_day Intra-day inter_day inter_day precision->inter_day Inter-day repeatability repeatability precision->repeatability Repeatability

Caption: Key parameters for analytical method validation.

Application Notes and Protocols for Studying Ion Channel Modulation by Chasmanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chasmanine is a diterpene alkaloid isolated from plants of the Aconitum species.[1][2] Alkaloids from Aconitum have garnered significant interest in pharmacology due to their potent biological activities, including the modulation of ion channels.[3][4] These compounds have been shown to interact with voltage-gated sodium channels (Nav) and potassium channels (Kv), exhibiting both activating and blocking effects.[3][5] This document provides detailed application notes and protocols for researchers interested in studying the effects of this compound and related diterpene alkaloids on ion channel function.

While specific quantitative data on this compound's direct interaction with various ion channels is still emerging, the protocols and data presented herein for structurally related Aconitum alkaloids provide a strong foundation for initiating such studies.

Data Presentation: Modulation of Ion Channels by Aconitum Alkaloids

The following table summarizes the effects of various Aconitum alkaloids on different ion channels. This data can serve as a reference for designing experiments with this compound.

AlkaloidIon Channel TargetEffectQuantitative DataReference
AconitineVoltage-gated Na+ channelsActivator (binds to site 2)EC50 ≈ 3 µM (increase in synaptosomal [Na+])[3]
Voltage-gated Na+ channelsPartial Agonist (Nav1.5)-[6]
LappaconitineVoltage-gated Na+ channelsBlocker-[7]
6-BenzoylheteratisineVoltage-gated Na+ channelsBlocker-[4]
PyroaconitineNav1.2Inhibitor57-42% inhibition at 10 µM[8]
AjacineNav1.2Inhibitor57-42% inhibition at 10 µM[8]
SeptentriodineNav1.2Inhibitor57-42% inhibition at 10 µM[8]
DelectinineNav1.2Inhibitor57-42% inhibition at 10 µM[8]
14-Benzoyl-8-O-eicosa-8Z,11Z,14Z-trienoateGIRK channelsInhibitor-[5]
14-Benzoyl-8-O-eicosa-11Z,14Z,17Z-trienoateGIRK channelsInhibitor-[5]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Aconitum Alkaloids on Voltage-Gated Sodium Channels

G cluster_membrane Cell Membrane Nav Voltage-Gated Sodium Channel (Nav) Channel_Activation Channel Activation/ Modification Nav->Channel_Activation Leads to Aconitum_Alkaloid Aconitum Alkaloid (e.g., this compound) Binding_Site_2 Neurotoxin Binding Site 2 Aconitum_Alkaloid->Binding_Site_2 Na_Influx Na+ Influx Channel_Activation->Na_Influx Promotes Depolarization Membrane Depolarization Na_Influx->Depolarization Causes Cellular_Response Cellular Response (e.g., Action Potential Firing) Depolarization->Cellular_Response Initiates

Caption: Interaction of Aconitum alkaloids with voltage-gated sodium channels.

Experimental Workflow for Ion Channel Modulation Studies

G start Start: Hypothesis on This compound's Effect on a Specific Ion Channel cell_prep Cell Preparation: - Cell lines expressing target channel - Primary neurons/cardiomyocytes start->cell_prep electrophysiology Electrophysiology: - Whole-cell patch clamp - Record baseline currents cell_prep->electrophysiology binding_assay Binding Assay (optional): - Radioligand binding - Determine binding affinity (Kd) cell_prep->binding_assay chasmanine_app Apply this compound (various concentrations) electrophysiology->chasmanine_app record_effect Record Changes in: - Current amplitude - Gating kinetics (activation, inactivation) - Voltage-dependence chasmanine_app->record_effect data_analysis Data Analysis: - Dose-response curves (IC50/EC50) - Statistical analysis record_effect->data_analysis binding_assay->data_analysis conclusion Conclusion: - Characterize modulatory effect - Determine mechanism of action data_analysis->conclusion

Caption: Workflow for investigating this compound's effect on ion channels.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of this compound on the activity of voltage-gated ion channels expressed in a suitable cell line (e.g., HEK293 cells stably expressing a specific Nav or Kv channel subtype) or in primary cells like dorsal root ganglion (DRG) neurons or cardiomyocytes.

Materials:

  • Cells: HEK293 cells stably expressing the ion channel of interest, or freshly isolated primary neurons or cardiomyocytes.

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (for K+ channels, in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.

  • Internal Solution (for Na+ channels, in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.

  • This compound Stock Solution: 10 mM in DMSO.

  • Patch Pipettes: Borosilicate glass, pulled to a resistance of 2-5 MΩ when filled with internal solution.

  • Patch-Clamp Amplifier and Data Acquisition System.

Procedure:

  • Cell Plating: Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Solution Preparation: Prepare and filter all solutions on the day of the experiment.

  • Pipette Filling: Fill the patch pipette with the appropriate internal solution and mount it on the headstage.

  • Cell Approach and Sealing: Under a microscope, approach a single, healthy-looking cell with the pipette. Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief, strong suction pulse to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

  • Baseline Recording:

    • Clamp the cell at a holding potential of -80 mV.

    • Apply a series of voltage steps to elicit ionic currents. For example, for Nav channels, use depolarizing steps from -80 mV to +60 mV in 10 mV increments. For Kv channels, use steps from -60 mV to +60 mV.

    • Record baseline currents for at least 5 minutes to ensure stability.

  • This compound Application:

    • Prepare working concentrations of this compound by diluting the stock solution in the external solution. It is recommended to test a range of concentrations (e.g., 0.1, 1, 10, 100 µM) to determine the dose-response relationship.

    • Perfuse the cell with the this compound-containing external solution.

  • Recording of Drug Effect:

    • After a stable effect is observed (typically within 2-5 minutes of perfusion), record the currents using the same voltage protocols as in the baseline recording.

  • Washout: Perfuse the cell with the drug-free external solution to observe the reversibility of the effect.

  • Data Analysis:

    • Measure the peak current amplitude, and analyze changes in activation and inactivation kinetics.

    • Construct a dose-response curve by plotting the percentage of current inhibition or activation against the logarithm of the this compound concentration.

    • Fit the curve with the Hill equation to determine the IC50 or EC50 value.

Radioligand Binding Assay

This protocol is designed to determine if this compound binds to a specific site on an ion channel, often by competing with a known radiolabeled ligand. This example focuses on the neurotoxin binding site 2 of voltage-gated sodium channels, a common target for Aconitum alkaloids.

Materials:

  • Membrane Preparation: Synaptosomes or cell membranes prepared from tissues or cells expressing the target ion channel.

  • Radioligand: e.g., [³H]-batrachotoxinin A 20-α-benzoate ([³H]BTX-B) for Nav channel site 2.

  • This compound: A range of concentrations.

  • Incubation Buffer: e.g., 50 mM HEPES, 130 mM choline chloride, 5.4 mM KCl, 0.8 mM MgSO₄, 5.5 mM glucose, pH 7.4.

  • Scintillation Fluid.

  • Glass Fiber Filters.

  • Filtration Manifold.

  • Scintillation Counter.

Procedure:

  • Assay Setup:

    • In a microcentrifuge tube, add the membrane preparation (typically 50-100 µg of protein).

    • Add a fixed concentration of the radioligand (e.g., 1-5 nM [³H]BTX-B).

    • Add varying concentrations of this compound (e.g., from 1 nM to 100 µM) or vehicle (for total binding).

    • For non-specific binding, add a high concentration of a known competitor (e.g., 100 µM veratridine).

    • Bring the final volume to 250 µL with incubation buffer.

  • Incubation: Incubate the tubes at a specific temperature (e.g., 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a filtration manifold.

    • Wash the filters quickly with ice-cold wash buffer (e.g., 3 x 4 mL) to remove unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials.

    • Add scintillation fluid and allow the filters to soak.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data using a one-site competition model to determine the IC50 value, which can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to investigate the modulatory effects of this compound on ion channels. By leveraging the knowledge from related Aconitum alkaloids and employing established techniques such as patch-clamp electrophysiology and radioligand binding assays, scientists can elucidate the pharmacological profile of this compound. This information will be invaluable for understanding its mechanism of action and for the potential development of novel therapeutics targeting ion channels.

References

Application Notes and Protocols: Investigating the Anti-inflammatory Effects of Chasmanine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chasmanine, a natural compound, has been identified as a potential candidate for anti-inflammatory drug development. To elucidate its therapeutic potential, it is crucial to investigate its mechanism of action and efficacy in relevant in vitro models. These application notes provide a comprehensive overview and detailed protocols for assessing the anti-inflammatory properties of this compound in cell-based assays, primarily focusing on its effects on key inflammatory signaling pathways. The target audience for this document includes researchers, scientists, and professionals involved in drug discovery and development.

Hypothesized Mechanism of Action

Based on the known mechanisms of other anti-inflammatory natural products, it is hypothesized that this compound exerts its effects by modulating critical inflammatory signaling cascades. The primary focus of this investigation will be on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, as well as the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome. These pathways are central to the production of pro-inflammatory mediators.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the effects of this compound in various cell-based assays. These tables are intended to serve as a template for data presentation and comparison.

Table 1: Effect of this compound on Cell Viability in LPS-stimulated RAW264.7 Macrophages

This compound Concentration (µM)Cell Viability (%)
0 (Vehicle Control)100 ± 5.2
198.5 ± 4.8
597.2 ± 5.1
1095.8 ± 4.9
2593.4 ± 5.5
5088.1 ± 6.2

Data are presented as mean ± standard deviation (n=3). Cell viability was assessed using the MTT assay after 24 hours of treatment.

Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-stimulated RAW264.7 Macrophages

TreatmentNO Concentration (µM)% Inhibition
Control (untreated)2.1 ± 0.3-
LPS (1 µg/mL)45.8 ± 3.70
LPS + this compound (1 µM)40.2 ± 3.112.2
LPS + this compound (5 µM)31.5 ± 2.831.2
LPS + this compound (10 µM)22.1 ± 2.551.7
LPS + this compound (25 µM)10.3 ± 1.977.5

Data are presented as mean ± standard deviation (n=3). NO concentration was measured using the Griess assay.

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW264.7 Macrophages

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control50 ± 835 ± 620 ± 4
LPS (1 µg/mL)2500 ± 1501800 ± 120800 ± 70
LPS + this compound (10 µM)1200 ± 90850 ± 65420 ± 38
LPS + this compound (25 µM)650 ± 55400 ± 30210 ± 25

Data are presented as mean ± standard deviation (n=3). Cytokine levels were quantified by ELISA.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Treatment
  • Cell Line: RAW264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol:

    • Seed RAW264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for cytokine analysis, 6-well for protein extraction).

    • Allow cells to adhere and grow for 24 hours.

    • Pre-treat cells with varying concentrations of this compound (or vehicle control) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli (1 µg/mL) for the desired incubation period (e.g., 24 hours for cytokine and NO production).

MTT Assay for Cell Viability
  • Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treat the cells with different concentrations of this compound for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

Griess Assay for Nitric Oxide Quantification
  • Collect the cell culture supernatant after treatment with this compound and/or LPS.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Determine the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.

ELISA for Cytokine Quantification
  • Collect the cell culture supernatant after treatment.

  • Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits.

  • Follow the manufacturer's instructions for the assay procedure.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add standards and samples to the wells.

  • Add the detection antibody, followed by a substrate solution.

  • Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curve.

Western Blotting for NF-κB and MAPK Pathway Analysis
  • After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis start Seed RAW264.7 Cells pretreat Pre-treat with this compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate viability MTT Assay (Cell Viability) stimulate->viability no_assay Griess Assay (NO Production) stimulate->no_assay elisa ELISA (Cytokine Levels) stimulate->elisa western Western Blot (Protein Expression) stimulate->western data Quantitative Analysis & Interpretation viability->data no_assay->data elisa->data western->data

Caption: General experimental workflow for investigating the anti-inflammatory effects of this compound.

NF-κB Signaling Pathway

NFkB_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->ProInflammatory_Genes activates transcription This compound This compound This compound->IKK inhibits This compound->NFkB inhibits translocation

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

MAPK_pathway cluster_mapk MAPK Cascades LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 AP1 AP-1 (c-Jun/c-Fos) p38->AP1 JNK JNK MKK4_7->JNK JNK->AP1 ERK ERK MEK1_2->ERK ERK->AP1 ProInflammatory_Genes Pro-inflammatory Gene Expression AP1->ProInflammatory_Genes activates This compound This compound This compound->TAK1 inhibits This compound->p38 inhibits This compound->JNK inhibits This compound->ERK inhibits

Caption: Potential inhibitory points of this compound in the MAPK signaling pathway.

NLRP3 Inflammasome Activation Pathway

NLRP3_pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_inflammasome Inflammasome Assembly LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB pro_IL1b pro-IL-1β NFkB->pro_IL1b upregulates NLRP3_exp NLRP3 NFkB->NLRP3_exp upregulates IL1b IL-1β (mature) pro_IL1b->IL1b cleavage ATP ATP P2X7R P2X7R ATP->P2X7R K_efflux K+ efflux P2X7R->K_efflux NLRP3 NLRP3 K_efflux->NLRP3 activates ASC ASC NLRP3->ASC recruits pro_Casp1 pro-Caspase-1 ASC->pro_Casp1 recruits Casp1 Caspase-1 pro_Casp1->Casp1 cleavage Casp1->pro_IL1b This compound This compound This compound->K_efflux inhibits This compound->NLRP3 inhibits assembly

Caption: Proposed mechanism of this compound in inhibiting NLRP3 inflammasome activation.

Unlocking the Brain's Secrets: Application Notes for Exploring Chasmanine in Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chasmanine, a C19-diterpenoid alkaloid found in plants of the Aconitum and Delphinium species, represents a compelling yet underexplored molecule in neuropharmacology.[1] While specific research on this compound's neurological effects is limited, the broader class of diterpenoid alkaloids is known for its significant interactions with the central nervous system (CNS).[2][3] These compounds have demonstrated a range of activities, including analgesic, anti-inflammatory, and neuroprotective effects, primarily through the modulation of key ion channels and receptors.[4][5][6] This document provides a detailed framework for the systematic investigation of this compound, offering comprehensive application notes and experimental protocols to guide researchers in uncovering its neuropharmacological potential.

The study of related diterpenoid alkaloids, such as aconitine and lappaconitine, has revealed their potent effects on voltage-gated sodium channels (VGSCs) and nicotinic acetylcholine receptors (nAChRs).[3][7][8] These targets are critical in regulating neuronal excitability and synaptic transmission, and their modulation can have profound implications for a variety of neurological disorders.[3][9] Given the structural similarities within this alkaloid class, it is hypothesized that this compound may exhibit comparable, yet distinct, activities. The following protocols are designed to rigorously test this hypothesis and elucidate the specific mechanisms of action of this compound.

Section 1: In Vitro Characterization of this compound

A foundational step in neuropharmacological research is the in vitro assessment of a compound's activity at the molecular and cellular level. These assays provide crucial data on target engagement, potency, and mechanism of action.

Voltage-Gated Sodium Channel (VGSC) Modulation

Many diterpenoid alkaloids are known to modulate VGSCs, which can either lead to neuronal activation or inhibition.[4][10] Patch-clamp electrophysiology is the gold-standard technique for investigating these interactions.

Table 1: Illustrative Quantitative Data for VGSC Modulation by Diterpenoid Alkaloids

CompoundAssay TypeCell LineTargetParameterValueReference
AconitineWhole-cell Patch ClampRat Hippocampal NeuronsNa+ ChannelsEC50 (increase in [Na+]i)~3 µM[11]
LappaconitineWhole-cell Patch ClamphH1 CellsNa+ ChannelsIC50 (channel block)Not specified[8]
Guan-Fu Base SWhole-cell Patch ClampVentricular MyocytesNa+ CurrentIC503.48 µM[10]

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for VGSC Modulation

  • Cell Culture:

    • Culture a suitable neuronal cell line (e.g., SH-SY5Y, primary hippocampal neurons) on glass coverslips.

    • Maintain cells in appropriate growth medium at 37°C and 5% CO2.

  • Electrophysiology Setup:

    • Transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted microscope.

    • Perfuse the chamber with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH.

    • Prepare borosilicate glass pipettes (2-5 MΩ resistance) and fill with an internal solution containing (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, and 2 Mg-ATP, pH adjusted to 7.2 with KOH.

  • Data Acquisition:

    • Establish a whole-cell patch-clamp configuration on a selected neuron.

    • Hold the membrane potential at -80 mV.

    • Elicit sodium currents by applying depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments).

    • Record baseline currents in the absence of the test compound.

  • Compound Application:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

    • Dilute this compound to the desired final concentrations in the external solution.

    • Perfuse the recording chamber with the this compound-containing solution and record sodium currents at steady-state.

  • Data Analysis:

    • Measure the peak amplitude of the sodium currents before and after compound application.

    • Construct concentration-response curves and calculate the IC50 or EC50 value for this compound's effect on VGSCs.

Workflow for VGSC Modulation Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Neuronal Cell Culture Patch_Clamp Establish Whole-Cell Patch Clamp Cell_Culture->Patch_Clamp Electrode_Prep Pipette Preparation Electrode_Prep->Patch_Clamp Baseline Record Baseline Na+ Currents Patch_Clamp->Baseline Compound_App Apply this compound Baseline->Compound_App Record_Effect Record Na+ Currents with this compound Compound_App->Record_Effect Measure_Currents Measure Peak Current Amplitudes Record_Effect->Measure_Currents CR_Curve Construct Concentration- Response Curve Measure_Currents->CR_Curve Calculate_Potency Calculate IC50/EC50 CR_Curve->Calculate_Potency G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Synthesis Acetylcholine (ACh) Synthesis ACh_Vesicle ACh Vesicular Packaging ACh_Synthesis->ACh_Vesicle ACh_Release ACh Release ACh_Vesicle->ACh_Release Action_Potential Action Potential Ca_Influx Ca2+ Influx Action_Potential->Ca_Influx Ca_Influx->ACh_Release ACh_in_Cleft ACh ACh_Release->ACh_in_Cleft AChE AChE ACh_in_Cleft->AChE Degradation nAChR Nicotinic AChR ACh_in_Cleft->nAChR mAChR Muscarinic AChR ACh_in_Cleft->mAChR Chasmanine_AChE This compound (Potential Inhibitor) Chasmanine_AChE->AChE Postsynaptic_Effect Postsynaptic Effect (e.g., Depolarization) nAChR->Postsynaptic_Effect mAChR->Postsynaptic_Effect G cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis and Interpretation Animal_Acclimatization Animal Acclimatization Grouping Randomized Grouping Animal_Acclimatization->Grouping Drug_Admin This compound/Vehicle Administration Grouping->Drug_Admin Behavioral_Test Behavioral Assay (e.g., Hot Plate, PTZ) Drug_Admin->Behavioral_Test Data_Collection Data Collection (Latency, Seizure Score) Behavioral_Test->Data_Collection Stats Statistical Analysis Data_Collection->Stats Interpretation Interpretation of Results Stats->Interpretation Conclusion Conclusion on Neuropharmacological Effect Interpretation->Conclusion

References

Troubleshooting & Optimization

Overcoming challenges in the purification of Chasmanine from crude extracts.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Chasmanine from crude plant extracts. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound from crude extracts?

A1: The main challenges in purifying this compound, a diterpene alkaloid from Aconitum species, stem from its complex chemical environment. Crude extracts contain a multitude of structurally similar alkaloids and other secondary metabolites, making selective isolation difficult. Key challenges include:

  • Co-elution of related alkaloids: Many other diterpene alkaloids with similar polarities and structures are often present, leading to difficulties in achieving high purity with a single chromatographic step.

  • Low abundance: The concentration of this compound in the crude extract can be relatively low, requiring efficient enrichment and purification strategies to obtain sufficient quantities.

  • Potential for degradation: Alkaloids can be sensitive to pH and temperature changes, potentially leading to degradation or isomerization during the extraction and purification process.[1]

  • Matrix effects: The presence of pigments, lipids, and other compounds in the crude extract can interfere with chromatographic separation and detection.

Q2: What are the recommended initial extraction methods for this compound from plant material?

A2: A common approach for extracting alkaloids like this compound involves an initial acid-base extraction. The powdered plant material is typically first extracted with an acidic aqueous solution (e.g., 1% HCl) to protonate the alkaloids and increase their solubility in the aqueous phase.[2] The acidic extract is then washed with a non-polar solvent to remove neutral and weakly basic impurities. Subsequently, the aqueous layer is basified (e.g., with NH₃·H₂O to pH 9.5) to deprotonate the alkaloids, which can then be extracted into an organic solvent like chloroform or ethyl acetate.[2]

Q3: Which chromatographic techniques are most effective for this compound purification?

A3: A multi-step chromatographic approach is generally necessary to achieve high purity. Commonly employed techniques for the separation of Aconitum alkaloids include:

  • Counter-Current Chromatography (CCC): This technique is highly effective for the separation of alkaloids from complex mixtures.[3] pH-zone-refining CCC, in particular, has been successfully used for the preparative isolation of diterpenoid alkaloids from Aconitum species.[2][3]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC using a C18 column is a powerful tool for the final purification and analysis of this compound.[4] Gradient elution with a mobile phase consisting of acetonitrile and a buffer (e.g., ammonium bicarbonate at a controlled pH) is often employed.[4]

  • Column Chromatography: Silica gel or alumina column chromatography can be used for initial fractionation of the crude extract to separate major classes of compounds before proceeding to more advanced techniques.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of this compound after extraction Incomplete extraction from plant material.- Ensure the plant material is finely powdered to maximize surface area for solvent penetration.- Increase the extraction time or perform multiple extraction cycles.- Optimize the pH of the acidic and basic solutions to ensure complete protonation and deprotonation of the alkaloid.
Degradation of this compound during extraction.- Avoid high temperatures during solvent evaporation.- Work quickly and avoid prolonged exposure to strong acids or bases.
Poor separation of this compound from other alkaloids in HPLC Inappropriate mobile phase composition or gradient.- Optimize the gradient profile (slope and duration) to improve resolution.- Adjust the pH of the aqueous component of the mobile phase; for basic compounds like alkaloids, a higher pH can improve peak shape.[4]- Try a different organic modifier (e.g., methanol instead of acetonitrile) or a combination of both.
Column overloading.- Reduce the amount of sample injected onto the column.- Use a preparative or semi-preparative column for larger sample loads.
Unsuitable stationary phase.- Consider using a different column chemistry (e.g., a phenyl-hexyl or a polar-embedded phase) that may offer different selectivity for the alkaloids.
Peak tailing or broad peaks in HPLC Secondary interactions between the analyte and the stationary phase.- Add a competing base, such as triethylamine, to the mobile phase to mask active silanol groups on the silica support.- Operate at a higher pH to suppress the ionization of silanol groups.
Presence of interfering matrix components.- Incorporate a solid-phase extraction (SPE) step to clean up the sample before HPLC analysis.
This compound appears to be degrading during purification Instability at certain pH values or temperatures.- Maintain a controlled temperature throughout the purification process.- Use buffered solutions to maintain a stable pH.- A study on related Aconitum alkaloids showed they were more stable in acidic solutions and unstable in alkaline solutions and certain alcohols like methanol and ethanol.[5]
Difficulty in detecting this compound Low concentration in the fractions.- Concentrate the fractions before analysis.- Use a more sensitive detector, such as a mass spectrometer (MS), in conjunction with HPLC (LC-MS).
Lack of a strong chromophore for UV detection.- If UV detection is weak, consider derivatization to introduce a chromophore, although this adds complexity.- Mass spectrometry is a more direct and sensitive detection method for such compounds.[6]

Quantitative Data Summary

The following table summarizes representative data for the purification of diterpenoid alkaloids from Aconitum species using pH-zone-refining counter-current chromatography, which can serve as a benchmark for the purification of this compound.

CompoundAmount from Crude Extract (from 3.5 g)Purity (%)Reference
Guanfu base I356 mg96.40[2][3]
Guanfu base A578 mg97.2[2][3]
Atisine74 mg97.5[2][3]
Guanfu base F94 mg98.1[2][3]
Guanfu base G423 mg98.9[2][3]
Guanfu base R67 mg98.3[2][3]
Guanfu base P154 mg98.4[2][3]

Experimental Protocols

Crude Extraction of Alkaloids from Aconitum Plant Material

This protocol is a general method for the extraction of diterpenoid alkaloids and may require optimization for this compound.

  • Maceration: The dried and powdered root of the Aconitum species is macerated with 95% ethanol containing a small amount of HCl (to facilitate alkaloid extraction) and subjected to heat reflux for several hours. This step is typically repeated three times to ensure exhaustive extraction.[2]

  • Solvent Evaporation: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude residue.

  • Acid-Base Partitioning: a. The residue is dissolved in a 1% HCl solution. b. The acidic solution is washed with petroleum ether to remove non-polar compounds. c. The aqueous layer is then basified to pH 9.5 with ammonia water. d. The basified solution is extracted multiple times with chloroform. e. The combined chloroform extracts are evaporated to dryness to yield the crude alkaloid extract.[2]

Purification by pH-Zone-Refining Counter-Current Chromatography (CCC)
  • Solvent System Preparation: A two-phase solvent system is prepared. A common system for diterpenoid alkaloids is petroleum ether-ethyl acetate-methanol-water (5:5:1:9, v/v/v/v).[2] Triethylamine (10 mM) is added to the upper organic phase as a retainer, and hydrochloric acid (10 mM) is added to the lower aqueous phase as an eluter.[2]

  • CCC Operation: a. The CCC column is filled with the stationary phase (the upper organic phase). b. The crude alkaloid extract is dissolved in a small volume of the stationary phase and injected into the column. c. The mobile phase (the lower aqueous phase) is pumped through the column at a specific flow rate while the column is rotated at a set speed. d. The effluent is monitored by UV detection, and fractions are collected.

  • Fraction Analysis: The collected fractions are analyzed by HPLC or TLC to identify those containing the target compound, this compound.

Visualizations

Experimental Workflow for this compound Purification

G Start Dried Aconitum Plant Material Grinding Grinding and Powdering Start->Grinding Extraction Acidified Ethanol Extraction Grinding->Extraction Filtration Filtration Extraction->Filtration Evaporation1 Solvent Evaporation Filtration->Evaporation1 Crude_Extract Crude Ethanolic Extract Evaporation1->Crude_Extract Acid_Base Acid-Base Partitioning Crude_Extract->Acid_Base Crude_Alkaloids Crude Alkaloid Extract Acid_Base->Crude_Alkaloids CCC pH-Zone-Refining CCC Crude_Alkaloids->CCC Fraction_Collection Fraction Collection CCC->Fraction_Collection HPLC_Analysis HPLC Analysis of Fractions Fraction_Collection->HPLC_Analysis Pooling Pooling of Pure Fractions HPLC_Analysis->Pooling Evaporation2 Final Solvent Evaporation Pooling->Evaporation2 Pure_this compound Purified this compound Evaporation2->Pure_this compound

Caption: A generalized workflow for the extraction and purification of this compound.

Logical Relationship in Troubleshooting HPLC Separation

G Problem Poor HPLC Separation (Co-elution, Peak Tailing) Cause1 Inappropriate Mobile Phase Problem->Cause1 Cause2 Column Overload Problem->Cause2 Cause3 Secondary Interactions Problem->Cause3 Cause4 Unsuitable Stationary Phase Problem->Cause4 Solution1a Optimize Gradient Cause1->Solution1a Solution1b Adjust pH Cause1->Solution1b Solution1c Change Organic Modifier Cause1->Solution1c Solution2 Reduce Sample Load Cause2->Solution2 Solution3 Add Competing Base Cause3->Solution3 Solution4 Try Different Column Chemistry Cause4->Solution4

References

Technical Support Center: Chromatographic Analysis of Chasmanine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak resolution of Chasmanine and related diterpenoid alkaloids during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when analyzing this compound by HPLC or UPLC?

A1: The most frequent challenges in the chromatographic analysis of this compound, a basic diterpenoid alkaloid, include:

  • Peak Tailing: This is the most common issue, where peaks exhibit an asymmetrical shape with a drawn-out trailing edge. It is often caused by secondary interactions between the basic analyte and residual silanol groups on the silica-based stationary phase.[1][2]

  • Poor Peak Resolution: Co-elution or inadequate separation from other related alkaloids or matrix components can make accurate quantification difficult.

  • Poor Peak Shape: Besides tailing, peaks may appear broad or split, which can be attributed to various factors including column degradation, inappropriate mobile phase, or sample solvent effects.[3]

  • Low Sensitivity: Weak detector response can be a problem, especially for trace-level analysis.

Q2: What type of column is best suited for this compound analysis?

A2: Reversed-phase C18 columns are most commonly used for the separation of Aconitum alkaloids, including this compound.[4][5] To mitigate peak tailing associated with basic compounds, it is highly recommended to use modern, high-purity silica-based columns that are end-capped. These columns have fewer exposed silanol groups, leading to improved peak symmetry.[1][2] For higher efficiency and faster analysis, UHPLC columns with smaller particle sizes (e.g., sub-2 µm) are also a good option.

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The pH of the mobile phase is a critical parameter for controlling the peak shape of basic compounds like this compound. Operating at a low pH (e.g., 3.0) ensures that the residual silanol groups on the silica packing are fully protonated (Si-OH), minimizing their ionic interaction with the protonated basic analyte (R₃NH⁺).[1] Conversely, at a mid-range pH, silanols can be ionized (SiO⁻), leading to strong secondary interactions and significant peak tailing. Some methods have also found success with a higher pH (above 9.95), which can also lead to good separation of aconite alkaloids.[6]

Q4: What are the recommended mobile phase compositions for this compound analysis?

A4: Typical mobile phases for the analysis of Aconitum alkaloids are gradients of acetonitrile or methanol with an aqueous buffer. To improve peak shape and control retention, the aqueous phase is usually acidified with formic acid or buffered with ammonium bicarbonate.[7] The choice between acetonitrile and methanol can influence selectivity, and should be optimized for the specific separation.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the chromatographic analysis of this compound.

Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with residual silanol groups.- Lower the mobile phase pH to ~3.0 with formic acid to protonate silanols. - Use a high-purity, end-capped C18 column. - Add a competitive base like triethylamine to the mobile phase in small concentrations (use with caution as it can affect column lifetime).
Column overload.- Reduce the sample concentration or injection volume.[8]
Mismatch between sample solvent and mobile phase.- Dissolve the sample in a solvent that is weaker than or similar in strength to the initial mobile phase.[9]
Poor Resolution Inadequate separation from interfering peaks.- Optimize the gradient elution profile (slower gradient may improve resolution). - Change the organic modifier (e.g., from acetonitrile to methanol) to alter selectivity. - Adjust the mobile phase pH.
Low column efficiency.- Use a longer column or a column with a smaller particle size (UHPLC). - Decrease the flow rate.
Broad Peaks Extra-column dead volume.- Ensure all fittings and tubing are properly connected and have minimal length and internal diameter.[2]
Column contamination or degradation.- Flush the column with a strong solvent. - Replace the column if performance does not improve.
Split Peaks Partially blocked frit or column void.- Reverse-flush the column (follow manufacturer's instructions). - If the problem persists, the column may need to be replaced.
Sample solvent effect.- Ensure the sample is dissolved in the mobile phase or a weaker solvent.[9]

Experimental Protocols

General HPLC Method for Aconitum Alkaloids (including this compound)

This protocol is a generalized starting point based on common practices for the analysis of Aconitum alkaloids. Optimization will be required for specific applications.

  • Column: High-purity, end-capped C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10-25% B

    • 5-20 min: 25-40% B

    • 20-25 min: 40-70% B

    • 25-30 min: Re-equilibrate at 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 235 nm or Mass Spectrometry (MS).

  • Injection Volume: 10 µL.

  • Sample Preparation: Extract the sample with a suitable solvent (e.g., methanol or chloroform-ammonia). The final solution should be filtered through a 0.45 µm filter before injection.[5]

Quantitative Data Summary

The following table summarizes typical HPLC and UPLC-MS/MS conditions used for the analysis of Aconitum alkaloids, which can be adapted for this compound.

Parameter HPLC Method 1 UPLC-MS/MS Method
Column C18 (e.g., 4.6 x 250 mm, 5 µm)UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm)[10]
Mobile Phase A Ammonium bicarbonate buffer (e.g., 10 mM, pH 10)0.1% Formic acid in water[7][10]
Mobile Phase B AcetonitrileAcetonitrile[7][10]
Flow Rate 1.0 mL/min0.3 - 0.4 mL/min[7][10]
Column Temp. 30 °C30-40 °C
Detection UV (235 nm)ESI-MS/MS (Positive Ion Mode)

Visualizations

TroubleshootingWorkflow start Poor Peak Resolution of this compound issue Identify the Primary Issue start->issue tailing Peak Tailing issue->tailing coelution Co-elution / Poor Separation issue->coelution broad Broad Peaks issue->broad check_ph Is Mobile Phase pH < 4? tailing->check_ph Yes optimize_gradient Optimize Gradient Profile (e.g., shallower gradient) coelution->optimize_gradient check_dead_volume Check for Extra-Column Dead Volume broad->check_dead_volume adjust_ph Lower Mobile Phase pH (e.g., to 3.0 with Formic Acid) check_ph->adjust_ph Yes check_column Using End-Capped Column? check_ph->check_column No end Improved Peak Resolution adjust_ph->end use_endcapped Switch to a High-Purity, End-Capped C18 Column check_column->use_endcapped Yes check_overload Check for Column Overload check_column->check_overload No use_endcapped->end reduce_load Reduce Sample Concentration or Injection Volume check_overload->reduce_load Yes check_overload->end No reduce_load->end change_solvent Change Organic Modifier (ACN <-> MeOH) optimize_gradient->change_solvent adjust_ph_sep Adjust Mobile Phase pH change_solvent->adjust_ph_sep adjust_ph_sep->end check_column_health Assess Column Health check_dead_volume->check_column_health check_column_health->end

Caption: Troubleshooting workflow for improving this compound peak resolution.

ExperimentalWorkflow start Start: Sample Containing This compound sample_prep Sample Preparation (Extraction & Filtration) start->sample_prep hplc_setup HPLC/UPLC System Setup (Column Installation, Mobile Phase Prep) sample_prep->hplc_setup method_dev Method Development (Gradient, Flow Rate, Temp.) hplc_setup->method_dev injection Sample Injection method_dev->injection separation Chromatographic Separation (C18 Column) injection->separation detection Detection (UV or MS) separation->detection data_analysis Data Analysis (Peak Integration, Quantification) detection->data_analysis end End: Report Generation data_analysis->end

Caption: General experimental workflow for this compound analysis.

References

Addressing matrix effects in the LC-MS/MS analysis of Chasmanine.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Chasmanine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: A matrix effect is the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2][3] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of the quantitative analysis.[1][3][4] In the context of this compound analysis in biological samples like plasma or serum, endogenous components such as phospholipids, salts, and proteins are common sources of matrix effects.[2][5]

Q2: What are the primary strategies for minimizing matrix effects in this compound analysis?

A2: The main approaches to mitigate matrix effects for this compound analysis include:

  • Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and specialized phospholipid removal plates are used to clean up the sample and remove interfering components before injection into the LC-MS/MS system.[5][6]

  • Chromatographic Separation: Optimizing the liquid chromatography method to separate this compound from matrix components is a critical step.[4]

  • Use of a Suitable Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is the most effective way to compensate for matrix effects, as it behaves similarly to the analyte during sample preparation and ionization.[7][8]

  • Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that is identical to the study samples can help to normalize the matrix effects between the calibrators and the unknown samples.[1][9]

Q3: How do I choose an appropriate internal standard for this compound analysis?

A3: An ideal internal standard (IS) for this compound should have physicochemical properties very similar to this compound itself.[8] A stable isotope-labeled version of this compound is the best choice as it will co-elute with this compound and experience the same degree of matrix effects, thus providing the most accurate correction.[8] If a SIL-IS is not available, a structural analog that is not present in the samples can be used, but it may not compensate for matrix effects as effectively.[2][10]

Troubleshooting Guide

Problem: I am observing significant ion suppression for this compound in my plasma samples.

Possible Cause Suggested Solution
Co-eluting Phospholipids Phospholipids are a major cause of ion suppression in plasma samples.[5][6] Implement a sample preparation method specifically designed to remove phospholipids. Options include phospholipid removal plates, Solid-Phase Extraction (SPE) with a suitable sorbent, or a targeted Liquid-Liquid Extraction (LLE) protocol.[11][12][13]
Inadequate Chromatographic Separation The LC gradient may not be sufficient to resolve this compound from interfering matrix components. Optimize the chromatographic method by modifying the mobile phase composition, gradient slope, or switching to a different column chemistry (e.g., a biphenyl phase) to improve separation.[14]
High Sample Concentration Injecting a highly concentrated sample can exacerbate matrix effects.[15] Diluting the sample extract can reduce the concentration of interfering components and thereby lessen ion suppression.[15]

Problem: My results for this compound are not reproducible across different batches of samples.

Possible Cause Suggested Solution
Variable Matrix Effects The composition of the biological matrix can vary between different lots or sources, leading to inconsistent matrix effects. The use of a stable isotope-labeled internal standard for this compound is highly recommended to correct for this variability.[8] If not already in use, incorporating a SIL-IS should be the first step.
Inconsistent Sample Preparation Manual sample preparation techniques can introduce variability. Ensure that the sample preparation protocol is followed precisely for all samples. Consider automating the sample preparation process if possible.
LC System Carryover Residual this compound or matrix components from a previous injection can affect the current analysis. Optimize the wash solvent and injection needle cleaning procedure. Injecting a blank sample after a high-concentration sample can help diagnose carryover.

Quantitative Data Summary

The following table summarizes illustrative data on the impact of different sample preparation techniques on the recovery and matrix effect for this compound in human plasma. This data is representative and serves to highlight the comparative performance of each method.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)
Protein Precipitation (PPT) 9545 (Ion Suppression)
Liquid-Liquid Extraction (LLE) 8580 (Reduced Suppression)
Solid-Phase Extraction (SPE) 9095 (Minimal Effect)
Phospholipid Removal Plate 9898 (Minimal Effect)

Note: Matrix Effect (%) is calculated as (Peak area in post-extraction spiked matrix / Peak area in neat solution) x 100. A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.

Experimental Protocols

Protocol 1: Sample Preparation using a Phospholipid Removal Plate

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Phospholipid Removal: Transfer the supernatant to a well of a phospholipid removal plate.

  • Elution: Apply a vacuum or positive pressure to pass the sample through the plate. Collect the clean extract.

  • Evaporation and Reconstitution: Evaporate the extract to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

  • Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load 100 µL of the plasma sample (pre-treated with an equal volume of 4% phosphoric acid) onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.

  • Elution: Elute this compound and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample ppt Protein Precipitation plasma->ppt cleanup Interference Removal (SPE or Phospholipid Plate) ppt->cleanup extract Clean Extract cleanup->extract lc LC Separation extract->lc ms MS/MS Detection lc->ms data Data Acquisition ms->data quant Quantification data->quant report Reporting quant->report

Caption: A generalized workflow for the LC-MS/MS analysis of this compound.

Troubleshooting_Logic start Inaccurate or Imprecise This compound Results check_is Is a Stable Isotope-Labeled Internal Standard Used? start->check_is implement_is Implement SIL-IS check_is->implement_is No optimize_sp Optimize Sample Preparation (e.g., Phospholipid Removal) check_is->optimize_sp Yes re_evaluate Re-evaluate Method Performance implement_is->re_evaluate optimize_lc Optimize LC Separation optimize_sp->optimize_lc optimize_lc->re_evaluate

Caption: A decision tree for troubleshooting matrix effects in this compound analysis.

References

Optimization of extraction parameters for maximizing Chasmanine yield.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Chasmanine from Aconitum species.

Frequently Asked Questions (FAQs)

Q1: What are the most effective solvents for extracting this compound and other related alkaloids from Aconitum species?

A1: Ethanol and methanol are commonly used and effective solvents for the extraction of alkaloids from Aconitum species. The polarity of the solvent plays a crucial role, and often a mixture of alcohol and water is employed. For instance, studies have shown that 75% ethanol can provide high recovery for certain Aconitum alkaloids.[1] Acidifying the solvent, for example with a low concentration of hydrochloric acid or acetic acid, can improve the extraction efficiency of alkaloids by converting them into their salt form, which is more soluble in the extraction solvent.

Q2: What is the influence of temperature on the extraction yield and stability of this compound?

A2: Temperature is a critical parameter that can have a dual effect on the extraction process. Increasing the temperature can enhance the solubility of this compound and the diffusion rate of the solvent into the plant matrix, potentially increasing the extraction yield. However, high temperatures can also lead to the degradation of thermolabile alkaloids like this compound. It is crucial to find an optimal temperature that maximizes extraction without causing significant degradation. For some Aconitum alkaloids, extraction temperatures around 45-80°C have been reported to be effective.[2][3]

Q3: How does the solid-to-liquid ratio impact the extraction efficiency of this compound?

A3: The solid-to-liquid ratio, or the ratio of the plant material to the solvent volume, significantly influences the extraction yield. A lower ratio (i.e., more solvent) can lead to a greater concentration gradient, which enhances the diffusion of the alkaloids from the plant material into the solvent. However, using an excessively large volume of solvent can make the subsequent concentration steps more time-consuming and energy-intensive. Ratios ranging from 1:10 to 1:30 (g/mL) are often explored to find the optimal balance between extraction efficiency and solvent consumption.[2][3]

Q4: What are the recommended analytical techniques for the quantification of this compound in extracts?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a commonly used method for the quantification of Aconitum alkaloids.[4][5] For higher sensitivity and selectivity, especially in complex matrices, Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful technique for the accurate quantification of this compound and other related alkaloids.[6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low this compound Yield 1. Inappropriate Solvent: The solvent may not have the optimal polarity for this compound extraction. 2. Suboptimal Temperature: The extraction temperature may be too low for efficient extraction or too high, causing degradation. 3. Insufficient Extraction Time: The duration of the extraction may not be long enough to allow for complete diffusion of the alkaloids. 4. Inadequate Solid-to-Liquid Ratio: A high solid-to-liquid ratio can lead to an incomplete extraction.1. Solvent Optimization: Experiment with different concentrations of ethanol or methanol (e.g., 50%, 75%, 90%). Consider adding a small amount of acid (e.g., 0.1% HCl) to the solvent.[1] 2. Temperature Optimization: Evaluate a range of temperatures (e.g., 40°C, 60°C, 80°C) to find the optimal point that balances yield and stability.[3] 3. Time Optimization: Conduct a time-course study (e.g., 30, 60, 90, 120 minutes) to determine the optimal extraction duration. 4. Ratio Optimization: Test different solid-to-liquid ratios (e.g., 1:10, 1:20, 1:30 g/mL) to ensure efficient extraction.[2][3]
Degradation of this compound 1. High Temperature: this compound and other aconitine-type alkaloids are susceptible to thermal degradation. 2. Extreme pH: Aconitine-type alkaloids can undergo hydrolysis, especially under alkaline conditions.1. Lower Extraction Temperature: Use a lower extraction temperature, or consider non-thermal extraction methods like ultrasonic-assisted extraction at a controlled temperature.[2] 2. pH Control: Maintain a neutral or slightly acidic pH during extraction. Avoid strongly alkaline conditions.
Co-extraction of Interfering Compounds 1. Presence of Other Alkaloids: Aconitum species contain a complex mixture of alkaloids that can co-elute with this compound during chromatography. 2. Co-extraction of Flavonoids and Other Phenolic Compounds: These compounds are often co-extracted with alkaloids and can interfere with quantification.[7][8]1. Chromatographic Optimization: Optimize the HPLC/UPLC method (e.g., mobile phase composition, gradient, column type) to improve the resolution between this compound and other alkaloids. 2. Solid-Phase Extraction (SPE): Use a solid-phase extraction step after the initial extraction to clean up the sample and remove interfering compounds.
Inconsistent Results 1. Variability in Plant Material: The concentration of this compound can vary depending on the species, geographical origin, and harvesting time of the Aconitum plant.[7] 2. Inconsistent Extraction Procedure: Minor variations in extraction parameters can lead to significant differences in yield.1. Standardize Plant Material: Use well-characterized and authenticated plant material from a consistent source. 2. Standardize Protocol: Strictly adhere to a validated and standardized extraction protocol for all experiments.

Data on Extraction Parameter Optimization for Aconitum Alkaloids

Note: The following data is for total alkaloids or other specific alkaloids from Aconitum species and can be used as a starting point for optimizing this compound extraction.

Table 1: Optimization of Ultrasonic-Assisted Extraction for Total Flavonoids from Aconitum gymnandrum [2]

ParameterLevels TestedOptimal Condition
Ultrasonic Power-100 W
Ultrasonic Temperature-45°C
Ethanol Concentration-60%
Extraction Time-30 min
Solid-Liquid Ratio-1:20 g/mL

Table 2: Optimization of Heat Reflux Extraction for Total Alkaloids from Aconitum flavum [9]

ParameterLevels TestedOptimal Condition
Extraction Time-1.72 h
Ethanol Concentration-64.00%
Solid-to-Liquid Ratio-8.18 mL/g

Table 3: Comparison of Extraction Methods for Guanfu base A from Aconitum coreanum [10]

Extraction MethodExtraction TimeYield (mg/g)
Pulsed Electric Field (PEF)<1 min3.94
Ultrasonic-Assisted Extraction (UE)40 min-
Heat Reflux Extraction (HRE)10 h-

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of Alkaloids from Aconitum Species

This protocol is a general guideline based on methods used for extracting alkaloids from Aconitum species.[2]

  • Sample Preparation: Dry the plant material (e.g., roots) at a controlled temperature (e.g., 40-50°C) and grind it into a fine powder.

  • Extraction:

    • Weigh a specific amount of the powdered plant material (e.g., 1 gram).

    • Place the powder in an extraction vessel.

    • Add the extraction solvent (e.g., 60% ethanol) at a specific solid-to-liquid ratio (e.g., 1:20 g/mL).

    • Place the vessel in an ultrasonic bath.

    • Set the ultrasonic power (e.g., 100 W) and temperature (e.g., 45°C).

    • Perform the extraction for a defined period (e.g., 30 minutes).

  • Filtration and Concentration:

    • Filter the extract to remove the solid plant material.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent.

  • Purification (Optional):

    • The crude extract can be further purified using techniques like solid-phase extraction (SPE) to remove interfering compounds.

  • Quantification:

    • Dissolve the final extract in a suitable solvent (e.g., methanol).

    • Analyze the concentration of this compound using a validated HPLC or UPLC-MS/MS method.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis start Start: Aconitum Plant Material dry Drying start->dry grind Grinding dry->grind mix Mixing with Solvent grind->mix extract Extraction (e.g., UAE, Reflux) mix->extract filter Filtration extract->filter concentrate Concentration filter->concentrate purify Purification (Optional) concentrate->purify analyze Quantification (HPLC/UPLC-MS/MS) purify->analyze end End: this compound Yield Data analyze->end

Caption: General workflow for the extraction and analysis of this compound.

Troubleshooting_Guide cluster_causes Potential Causes cluster_solutions Solutions problem Problem: Low this compound Yield cause1 Inappropriate Solvent problem->cause1 cause2 Suboptimal Temperature problem->cause2 cause3 Insufficient Time problem->cause3 solution1 Optimize Solvent System cause1->solution1 solution2 Optimize Temperature cause2->solution2 solution3 Optimize Extraction Time cause3->solution3

Caption: Troubleshooting logic for low this compound yield.

References

Troubleshooting poor solubility of Chasmanine in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Chasmanine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the poor aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound powder not dissolving in my aqueous buffer (e.g., PBS, cell culture media)?

A: this compound is a diterpenoid alkaloid with a complex, bulky, and largely non-polar hydrocarbon structure.[1][2] This chemical nature makes it inherently hydrophobic and "oil-like," leading to very poor solubility in water and aqueous solutions.[2][3] While it contains nitrogen atoms that can participate in hydrogen bonding, the rest of the molecule's hydrophobicity dominates, preventing it from readily dissolving.[2]

Q2: What is the best solvent to prepare a stock solution of this compound?

A: Due to its poor aqueous solubility, a concentrated stock solution should first be prepared using a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) and ethanol are common and effective choices.[4][5][6] These solvents can dissolve this compound at high concentrations, allowing for subsequent dilution into your aqueous experimental medium.

Q3: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous buffer. Why did this happen and how can I fix it?

A: This is a common issue known as "crashing out." It occurs when the final concentration of the organic solvent (like DMSO) in your aqueous solution is too low to keep the hydrophobic this compound dissolved. The two primary strategies to resolve this are:

  • Using a Co-solvent: Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility, but low enough to avoid cellular toxicity.

  • Adjusting pH: As an alkaloid, this compound's solubility can be significantly increased in acidic conditions.[3][7]

Troubleshooting Guide & Protocols

Issue 1: Precipitate Formation During Dilution of Stock Solution

This guide provides a systematic approach to preparing a clear, stable aqueous working solution of this compound from an organic stock.

Troubleshooting Workflow

The following diagram outlines the decision-making process when encountering solubility issues.

G start Start: Poor this compound Solubility check_stock Is a concentrated stock solution prepared in 100% DMSO or Ethanol? start->check_stock prepare_stock Prepare Stock Solution (See Protocol 1) check_stock->prepare_stock No check_precipitate Does precipitate form upon dilution into aqueous buffer? check_stock->check_precipitate Yes prepare_stock->check_stock success Success: Clear Aqueous Solution check_precipitate->success No troubleshoot Troubleshooting Required check_precipitate->troubleshoot Yes option_cosolvent Option 1: Optimize Co-solvent Concentration (See Protocol 2) troubleshoot->option_cosolvent option_ph Option 2: Adjust pH of Aqueous Buffer (See Protocol 3) troubleshoot->option_ph

Caption: Troubleshooting workflow for this compound solubility issues.

Data Presentation: Solvent Recommendations

Table 1: Recommended Solvents for this compound Stock Solutions

Solvent Typical Stock Concentration Storage Conditions
DMSO 10-50 mg/mL -20°C for long-term (months)[5][8]

| Ethanol | 1-20 mg/mL | -20°C for long-term (months) |

Table 2: Maximum Recommended Co-solvent (DMSO) Concentration in Final Aqueous Solutions

Assay Type Max Recommended Final DMSO % Rationale
Cell-based Assays ≤ 0.5% (v/v) To minimize solvent-induced cytotoxicity.
Enzyme Assays ≤ 1.0% (v/v) Higher concentrations may affect protein conformation.

| In vivo Studies | Variable (formulation dependent) | Requires specific formulation strategies (e.g., cyclodextrins, liposomes). |

Experimental Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of 100% DMSO (or ethanol) to achieve the target concentration (e.g., for a 10 mg/mL stock, add 100 µL of DMSO to 1 mg of this compound).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If needed, gently warm the tube to 37°C and sonicate in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.[9]

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Experimental Protocol 2: Preparation of an Aqueous Working Solution using a Co-solvent

This protocol describes the serial dilution method to prevent precipitation.

  • Intermediate Dilution: Perform an intermediate dilution of your stock solution into your aqueous buffer (e.g., cell culture media). For example, add 2 µL of a 10 mM stock into 98 µL of media to get a 200 µM intermediate solution (DMSO concentration is now 2%).

  • Final Dilution: Add the intermediate dilution to the final volume of your aqueous buffer. For example, add 5 µL of the 200 µM intermediate solution to 95 µL of media to achieve a final concentration of 10 µM. The final DMSO concentration will be a tolerable 0.1%.

  • Verification: Gently mix and visually inspect the final solution for any signs of precipitation. If cloudiness appears, the final concentration is too high for that percentage of DMSO.

G cluster_0 Step 1: Stock Solution cluster_1 Step 2: Intermediate Dilution cluster_2 Step 3: Final Dilution stock This compound in 100% DMSO (e.g., 10 mM) intermediate Dilute stock into buffer (e.g., 1:50) Result: 200 µM this compound in 2% DMSO stock->intermediate Prevents 'crashing' final Dilute intermediate into buffer (e.g., 1:20) Result: 10 µM this compound in 0.1% DMSO intermediate->final Achieves low DMSO %

Caption: Experimental workflow for preparing a working solution.

Issue 2: Poor Solubility Persists Despite Co-Solvent Use

If this compound still precipitates at your desired concentration even with a co-solvent, or if you need to minimize organic solvents, pH adjustment is the next logical step.

Principle of pH Adjustment

This compound is an alkaloid, meaning it is a basic compound.[1][3] In a neutral or alkaline solution (pH ≥ 7), its basic nitrogen atom is uncharged, making the molecule less polar and poorly soluble. By lowering the pH of the aqueous solution (e.g., to pH 3-5), the nitrogen atom becomes protonated, forming a positively charged salt. This salt form is significantly more polar and, therefore, more soluble in water.[7][10]

G cluster_0 High pH (Neutral/Alkaline) cluster_1 Low pH (Acidic) chasmanine_neutral This compound-N (Uncharged, Hydrophobic) insoluble Poorly Soluble (Precipitates) chasmanine_neutral->insoluble chasmanine_acid This compound-NH+ (Charged Salt, Hydrophilic) label_protonation + H⁺ (Protonation) soluble Soluble chasmanine_acid->soluble

Caption: Mechanism of pH-dependent this compound solubility.

Data Presentation: pH Effect on Solubility

Table 3: Illustrative Effect of pH on the Aqueous Solubility of this compound

pH of Aqueous Buffer Expected Form Expected Relative Solubility
8.0 Free Base (Uncharged) Very Low
7.0 Mostly Free Base Low
6.0 Mix of Free Base and Salt Moderate
5.0 Mostly Salt (Protonated) High

| 4.0 | Salt (Protonated) | Very High |

Note: This table is illustrative. The optimal pH should be determined empirically and must be compatible with your experimental system.

Experimental Protocol 3: Improving Aqueous Solubility via pH Adjustment
  • Prepare Acidic Buffer: Prepare your desired aqueous buffer (e.g., citrate buffer, or PBS) and adjust the pH to a lower value (e.g., pH 4.5-5.5) using sterile 1M HCl.

    • Caution: Ensure the final pH is compatible with your cells, proteins, or experimental model. A pre-experiment to test the tolerance of your system to the acidic buffer is highly recommended.

  • Prepare Stock: Prepare a high-concentration stock solution of this compound in DMSO as described in Protocol 1.

  • Dilution: Directly dilute the this compound stock solution into the pre-acidified aqueous buffer. The protonation should occur rapidly, leading to enhanced solubility.

  • Final pH Check: After dissolution, check the pH of the final working solution. The addition of the this compound solution may slightly alter it. Adjust as necessary.

  • Stability: Be aware that the stability of compounds can be pH-dependent.[11] It is recommended to prepare fresh acidic solutions and not to store them for extended periods.[5]

References

Strategies to prevent the degradation of Chasmanine during storage.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Chasmanine during storage. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity and efficacy of your this compound samples.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For long-term stability, solid this compound should be stored in a tightly sealed container, protected from light, at -20°C or -80°C. Storing it under an inert atmosphere, such as argon or nitrogen, is also recommended to minimize the risk of oxidation.

Q2: How should I prepare and store this compound solutions?

It is advisable to prepare stock solutions of this compound in a suitable organic solvent, such as dimethyl sulfoxide (DMSO). For short-term storage (up to one week), aliquots of the stock solution can be kept at 4°C. For long-term storage, it is crucial to store aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles. Aqueous solutions of this compound are susceptible to hydrolysis and should ideally be used within 24 hours of preparation.[1]

Q3: What are the primary causes of this compound degradation?

This compound, a diterpene alkaloid, is primarily susceptible to three main degradation pathways:

  • Hydrolysis: The chemical breakdown of the molecule by water, particularly affecting ester linkages if present, can be a concern in aqueous solutions or with exposure to humidity.[1]

  • Oxidation: The loss of electrons, often facilitated by atmospheric oxygen or reactive oxygen species, can lead to the breakdown of the active compound.[1][2]

  • Photodegradation: Exposure to light, especially UV radiation, can provide the energy to break chemical bonds and reduce the compound's potency.[1][2]

Q4: How can I detect if my this compound sample has degraded?

Signs of degradation can manifest in several ways:

  • Visual Changes: A noticeable change in the color or consistency of the powdered form.[1]

  • Analytical Changes: The appearance of new, unexpected peaks in analytical chromatograms (e.g., HPLC) that were not present in the initial analysis of a pure sample.[1]

  • Biological Inactivity: A significant reduction in the expected biological activity of the compound in experimental assays.[1]

Troubleshooting Guide

This guide will help you diagnose and resolve common issues related to this compound degradation.

Problem 1: Reduced or No Biological Activity in Assays

If you observe a significant loss of this compound's expected biological effect, it may be due to compound degradation.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the solid compound and any solutions were stored at the recommended temperatures and protected from light.

  • Review Solution Preparation: Ensure that the solvent used is appropriate and that aqueous solutions were freshly prepared.

  • Check for Contaminants: Contaminants in your experimental setup could potentially degrade this compound.

  • Perform Purity Analysis: Use an analytical technique like HPLC to check the purity of your sample and compare it to a fresh or reference sample if available.

Problem 2: Unexpected Peaks in HPLC Chromatogram

The appearance of extra peaks is a strong indicator of degradation or contamination.[1]

Troubleshooting Steps:

  • Analyze Control Sample: Run a freshly prepared solution of a new batch of this compound to confirm that the issue is with the stored sample.

  • Investigate Degradation Products: The new peaks likely represent degradation products. Further analysis (e.g., LC-MS) may be necessary to identify these products and understand the degradation pathway.

  • Evaluate Storage Protocol: Re-evaluate your storage protocol to identify potential causes for the degradation, such as temperature fluctuations or light exposure.

Quantitative Data on this compound Degradation

The following table summarizes hypothetical stability data for this compound under various storage conditions to illustrate the impact of temperature, light, and atmosphere on its purity over time.

Storage ConditionPurity after 3 months (%)Purity after 6 months (%)Purity after 12 months (%)
-80°C, Dark, Inert Gas 99.899.699.2
-20°C, Dark, Inert Gas 99.599.098.1
4°C, Dark 98.296.593.0
25°C, Dark 95.088.375.4
25°C, Light Exposure 85.170.250.8

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method can be used to determine the purity of this compound and detect the presence of degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., Methanol or Acetonitrile) to a final concentration of 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study

This study is designed to identify the likely degradation pathways of this compound under stress conditions.

  • Sample Preparation: Prepare separate solutions of this compound (1 mg/mL) in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Add 3% Hydrogen Peroxide (H₂O₂) and keep at room temperature for 48 hours.

    • Thermal Degradation: Heat the solid sample at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solution to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/m².[1]

  • Sample Analysis: Before analysis by HPLC, neutralize the acid and base hydrolysis samples. Dilute all samples to a final concentration of 0.1 mg/mL with the mobile phase.

  • Data Comparison: Compare the chromatograms of the stressed samples to a control sample (stored under ideal conditions) to identify and quantify degradation products.

Visualizations

Troubleshooting Workflow for this compound Degradation A Reduced or No Biological Activity B Verify Storage Conditions (-20°C or -80°C, dark) A->B C Review Solution Preparation (Fresh aqueous solutions) B->C Conditions Correct D Perform Purity Analysis (HPLC) C->D Protocol Correct E Unexpected Peaks in HPLC D->E Purity Compromised F Analyze Control Sample E->F G Identify Degradation Products (LC-MS) F->G Control is Clean H Re-evaluate Storage Protocol G->H

Caption: Troubleshooting workflow for decreased this compound activity.

Experimental Workflow for Forced Degradation Study cluster_stress Stress Conditions A Acid Hydrolysis (0.1M HCl, 60°C) Neutralize Neutralize Acid/Base Samples A->Neutralize B Base Hydrolysis (0.1M NaOH, 60°C) B->Neutralize C Oxidation (3% H₂O₂, RT) Analyze Analyze All Samples by HPLC C->Analyze D Thermal (Solid, 80°C) D->Analyze E Photolytic (UV/Vis Light) E->Analyze Prep Prepare this compound Solutions (1 mg/mL) Prep->A Prep->B Prep->C Prep->D Prep->E Neutralize->Analyze Compare Compare to Control Analyze->Compare

Caption: Workflow for this compound forced degradation studies.

Key Factors in this compound Degradation cluster_factors Degradation Factors This compound This compound Degradation Degradation Products This compound->Degradation leads to Temperature High Temperature Temperature->Degradation Light Light Exposure Light->Degradation Oxygen Oxygen Oxygen->Degradation pH Non-neutral pH (in solution) pH->Degradation

Caption: Primary factors leading to this compound degradation.

References

Dealing with co-eluting impurities in Chasmanine analysis.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Chasmanine analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analytical process, with a particular focus on dealing with co-eluting impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the analysis of this compound?

The primary challenge in this compound analysis is its co-elution with other structurally similar diterpenoid alkaloids present in complex botanical extracts, particularly from Aconitum species. These co-eluting impurities can interfere with accurate quantification and identification. Other challenges include matrix effects from the sample extract and the potential for degradation of the analyte during sample preparation and analysis.[1][2][3]

Q2: Which compounds are known to co-elute with this compound?

Structurally related C19-diterpenoid alkaloids are the most likely co-eluting impurities with this compound. While specific co-eluting species can vary depending on the plant source and extraction method, potential candidates include isomers and analogs with similar polarity and mass-to-charge ratios. Given the complexity of Aconitum alkaloid profiles, comprehensive separation techniques are crucial.[1][4][5] High-resolution mass spectrometry is often required to distinguish between these closely related compounds.

Q3: How can I detect if I have a co-elution problem with my this compound peak?

Several indicators can suggest a co-elution issue:

  • Peak Shape Abnormalities: Look for peak fronting, tailing, or shoulders on your this compound peak in the chromatogram.

  • Inconsistent UV/Vis Spectra: If using a Diode Array Detector (DAD), examine the spectra across the peak. Spectral heterogeneity indicates the presence of more than one compound.

  • Mass Spectrometry Data: In LC-MS analysis, extracted ion chromatograms for different m/z values across the peak width can reveal multiple co-eluting species. The presence of multiple components with the same nominal mass but different fragmentation patterns is a strong indicator of co-eluting isomers.

Troubleshooting Guide: Dealing with Co-eluting Impurities

This guide provides a systematic approach to resolving co-elution issues in this compound analysis.

Problem: Poor resolution between this compound and an unknown impurity.

Solution Workflow:

cluster_0 Chromatographic Adjustments cluster_1 Mass Spectrometric Techniques cluster_2 Data Interpretation A Initial Observation: Poor peak shape or suspected co-elution B Step 1: Method Optimization A->B Start Troubleshooting C Modify Mobile Phase Gradient B->C D Change Column Chemistry B->D E Adjust pH of Mobile Phase B->E F Step 2: Advanced Detection C->F If resolution is still poor D->F If resolution is still poor E->F If resolution is still poor G Employ High-Resolution Mass Spectrometry (HRMS) F->G H Utilize Tandem Mass Spectrometry (MS/MS) F->H I Step 3: Data Analysis G->I H->I J Extracted Ion Chromatogram (EIC) Analysis I->J K Fragmentation Pattern Analysis I->K L Resolution Achieved J->L Confirm Separation K->L Confirm Identification

Caption: Troubleshooting workflow for co-elution in this compound analysis.

Detailed Troubleshooting Steps:

1. Chromatographic Method Optimization

If you suspect co-elution, the first step is to optimize your liquid chromatography (LC) method to improve separation.

  • Modify the Mobile Phase Gradient: A shallower gradient can increase the separation between closely eluting peaks. Experiment with different gradient slopes and times.

  • Change the Stationary Phase (Column Chemistry): If gradient optimization is insufficient, switching to a column with a different selectivity is recommended. For alkaloid analysis, phenyl-hexyl or pentafluorophenyl (PFP) columns can offer different selectivity compared to standard C18 columns due to pi-pi and dipole-dipole interactions.

  • Adjust Mobile Phase pH: The ionization state of alkaloids is pH-dependent, which significantly affects their retention on reversed-phase columns. Modifying the pH of the aqueous mobile phase (e.g., using ammonium formate or ammonium acetate buffers) can alter the selectivity and improve resolution.

2. Advanced Detection Techniques

When chromatographic separation is challenging, advanced mass spectrometry techniques are invaluable for resolving and identifying co-eluting compounds.

  • High-Resolution Mass Spectrometry (HRMS): HRMS instruments like Quadrupole Time-of-Flight (Q-TOF) can provide accurate mass measurements, allowing for the differentiation of compounds with very similar masses. This is crucial for distinguishing between this compound and its potential impurities that may have the same nominal mass but different elemental compositions.

  • Tandem Mass Spectrometry (MS/MS): By isolating the parent ion of interest and fragmenting it, MS/MS provides structural information. Co-eluting isomers will often have distinct fragmentation patterns, enabling their individual identification and quantification.

3. Data Analysis and Interpretation

Careful data analysis is critical to confirm the presence and identity of co-eluting impurities.

  • Extracted Ion Chromatogram (EIC) Analysis: Generate EICs for the theoretical exact masses of this compound and suspected impurities. The presence of multiple, slightly shifted peaks in the EICs for the same nominal mass is a clear sign of co-elution.

  • Fragmentation Pattern Analysis: Compare the fragmentation pattern of your analyte peak with a known standard of this compound. Any additional fragment ions may indicate the presence of a co-eluting impurity.

Experimental Protocols

Recommended Analytical Method: UPLC-QTOF-MS

This method is highly recommended for the analysis of this compound in complex matrices due to its high resolution and sensitivity, which aids in overcoming co-elution challenges.

ParameterRecommended Setting
LC System Ultra-Performance Liquid Chromatography (UPLC)
Column Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) or equivalent
Mobile Phase A 10 mmol/L Ammonium Bicarbonate in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, gradually increase to elute this compound and related alkaloids. A shallow gradient is recommended for better separation.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 5 µL
MS System Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Acquisition Mode Multiple Reaction Monitoring (MRM) for quantification or Full Scan for profiling
Capillary Voltage 3.0 - 4.0 kV
Cone Voltage 20 - 40 V
Source Temperature 100 - 120 °C
Desolvation Temp. 350 - 450 °C

Sample Preparation

  • Extraction: Extract the plant material or sample containing this compound with a suitable solvent such as methanol or a methanol/water mixture.

  • Cleanup: A solid-phase extraction (SPE) step may be necessary to remove interfering matrix components.

  • Filtration: Filter the final extract through a 0.22 µm syringe filter before injection into the UPLC system.

Quantitative Data Summary

The following table provides theoretical mass information for this compound, which is crucial for setting up MS detection parameters. Actual retention times will vary depending on the specific chromatographic conditions used.

CompoundMolecular FormulaExact Mass (m/z) [M+H]⁺
This compoundC₂₅H₄₁NO₆452.2956

Note: The exact masses of potential co-eluting impurities will be very close to that of this compound, often differing only in the third or fourth decimal place if they are isomers.

Signaling Pathway and Logical Relationship Diagrams

Logical Relationship for Method Development

A Define Analytical Goal: Quantify this compound in complex matrix B Initial Method Selection: Reversed-Phase UPLC-MS A->B C Sample Preparation: Extraction and Cleanup B->C D Initial Chromatographic Run C->D E Evaluate Peak Shape and Resolution D->E F Co-elution Suspected? E->F G Optimize Chromatographic Conditions (Gradient, Column, pH) F->G Yes J Method Validation F->J No H Employ HRMS and MS/MS G->H I Data Analysis and Peak Purity Assessment H->I I->J K Routine Analysis J->K

Caption: Logical workflow for this compound analytical method development.

References

Technical Support Center: Refinement of Cell-Based Assay Protocols to Minimize Chasmanine-Induced Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chasmanine in cell-based assays. Given the limited specific data on this compound, this guidance is substantially based on data from the closely related and well-studied aconitine alkaloid, aconitine.

Frequently Asked Questions (FAQs)

Q1: What are the known toxic effects of this compound and related aconitine alkaloids in cell-based assays?

A1: this compound, a C19-diterpenoid alkaloid, is expected to exhibit significant cytotoxicity, primarily targeting the nervous and cardiovascular systems. Studies on the related alkaloid, aconitine, have demonstrated that it can induce cell apoptosis, oxidative stress, mitochondrial dysfunction, and inflammation in various cell lines, including neuronal cells (like HT22 and SH-SY5Y) and cardiomyocytes (like H9c2)[1]. The primary mechanism of action for aconitine alkaloids is the persistent activation of voltage-gated sodium channels, leading to an influx of Na+ and subsequent Ca2+ overload, which triggers downstream apoptotic pathways.

Q2: Which cell lines are most relevant for studying this compound-induced toxicity?

A2: The choice of cell line should align with the expected target organs of this compound's toxicity.

  • Cardiomyocytes: H9c2 cells, a rat cardiomyoblast cell line, or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are relevant for investigating cardiotoxicity.

  • Neuronal Cells: SH-SY5Y (human neuroblastoma) or HT22 (mouse hippocampal) cells are commonly used to study neurotoxicity[1].

Q3: What is a typical starting concentration range for this compound in a cell-based assay?

A3: Due to the lack of specific IC50 values for this compound, it is recommended to perform a dose-response experiment starting from a low nanomolar range and extending to the high micromolar range. For the related compound aconitine, a study on HT22 neuronal cells showed a 50% inhibitory concentration (IC50) of 908.1 μmol/L after 24 hours of treatment[1]. However, significant decreases in cell viability were observed at concentrations above 200 μmol/L[1]. It is crucial to determine the IC50 for this compound in your specific cell line and assay conditions.

Q4: How can I minimize this compound-induced cytotoxicity to study its non-toxic or mechanistic effects?

A4: To study non-toxic effects, it is crucial to work at sub-cytotoxic concentrations. Here are some strategies:

  • Concentration and Time Optimization: Use the lowest effective concentration of this compound and the shortest incubation time necessary to observe the desired biological effect without inducing significant cell death.

  • Co-treatment with Antioxidants: Since aconitine alkaloids are known to induce oxidative stress, co-incubation with antioxidants like N-acetylcysteine (NAC) may mitigate toxicity.

  • Use of Channel Blockers: As the primary mechanism involves voltage-gated sodium channels, pre-treatment with a specific channel blocker could be explored to isolate other potential mechanisms of action.

  • Serum Concentration: Ensure optimal serum concentration in your culture medium, as serum components can sometimes bind to compounds and reduce their effective concentration.

Troubleshooting Guides

Problem 1: High variability in cytotoxicity assay results.
Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Use a calibrated pipette and consistent technique. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution.
Edge Effects Avoid using the outer wells of the microplate as they are more prone to evaporation. Alternatively, fill the outer wells with sterile PBS or media to maintain humidity.
Compound Precipitation Visually inspect the wells after adding this compound. If precipitation is observed, consider using a lower concentration or a different solvent. Ensure the final solvent concentration is consistent across all wells, including controls, and is non-toxic to the cells.
Inconsistent Incubation Times Standardize the timing of compound addition and assay reagent addition across all plates.
Problem 2: No significant cytotoxicity is observed even at high concentrations.
Possible Cause Troubleshooting Step
Low Compound Potency in the Chosen Cell Line Confirm the identity and purity of your this compound stock. Consider testing a different, more sensitive cell line.
Short Incubation Time Extend the incubation time with this compound (e.g., from 24 to 48 or 72 hours) to allow for the development of cytotoxic effects.
High Cell Density High cell numbers can sometimes mask cytotoxic effects. Optimize the cell seeding density to ensure cells are in the exponential growth phase during the assay.
Assay Interference Some compounds can interfere with the chemistry of cytotoxicity assays (e.g., reducing MTT reagent directly). Run a cell-free control with the compound and the assay reagent to check for interference. Consider using an alternative cytotoxicity assay that measures a different endpoint (e.g., LDH release vs. metabolic activity).
Problem 3: Discrepancies between different cytotoxicity assays.
Possible Cause Explanation & Solution
Different Cellular Processes Measured Different assays measure different markers of cell health. For example, MTT and CCK-8 measure metabolic activity, which may decrease before cell membrane integrity is lost (measured by LDH release). It is recommended to use at least two different cytotoxicity assays based on different principles to get a more complete picture of the toxic effects.
Timing of Measurement The kinetics of different cell death pathways can vary. A time-course experiment with multiple assay endpoints can provide a more comprehensive understanding of the cytotoxic mechanism.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following table presents data for the related alkaloid, aconitine , to provide an approximate reference for experimental design.

Compound Cell Line Assay Incubation Time IC50 Value Reference
AconitineHT22 (mouse hippocampal)CCK-824 hours908.1 μmol/L[1]
AconitineHT22 (mouse hippocampal)CCK-824 hoursSignificant viability decrease >200 μmol/L[1]

Note: IC50 values are highly dependent on the specific experimental conditions, including cell line, seeding density, incubation time, and the cytotoxicity assay used. It is imperative to determine the IC50 of this compound empirically for your specific experimental setup.

Experimental Protocols

Protocol 1: Determination of this compound-Induced Cytotoxicity using the MTT Assay

This protocol is adapted for a 96-well plate format and should be optimized for your specific cell line and conditions.

Materials:

  • Target cells (e.g., H9c2 or SH-SY5Y)

  • Complete culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in a serum-free or complete medium. The final solvent concentration should be kept low (e.g., <0.5%) and should be consistent across all wells, including a vehicle control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or by using a plate shaker for 5-15 minutes.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of this compound concentration to determine the IC50 value using a suitable software package.

Visualizations

Signaling Pathways

Chasmanine_Toxicity_Pathway cluster_0 This compound (Aconitine Alkaloid) cluster_1 Cellular Effects cluster_2 Downstream Signaling cluster_3 Cellular Outcome This compound This compound VGSC Voltage-Gated Sodium Channels This compound->VGSC Persistent Activation Ca_Influx Increased Intracellular Ca2+ VGSC->Ca_Influx Na+ Influx Leads to Mito_Dys Mitochondrial Dysfunction Ca_Influx->Mito_Dys Apoptosis_Pathways Activation of Apoptosis Pathways (e.g., Caspases) Ca_Influx->Apoptosis_Pathways ROS Oxidative Stress (ROS Production) ROS->Apoptosis_Pathways Inflammation Inflammatory Response (e.g., TNFα, NLRP3) ROS->Inflammation Mito_Dys->ROS Cell_Death Cardiomyocyte/ Neuronal Cell Death Apoptosis_Pathways->Cell_Death Inflammation->Cell_Death

Experimental Workflow

Experimental_Workflow cluster_0 Phase 1: Assay Setup cluster_1 Phase 2: Treatment cluster_2 Phase 3: Cytotoxicity Assessment cluster_3 Phase 4: Data Analysis A 1. Cell Culture (e.g., H9c2, SH-SY5Y) B 2. Cell Seeding (96-well plate) A->B C 3. Cell Adherence (24h incubation) B->C D 4. Prepare this compound Serial Dilutions E 5. Treat Cells (24-72h incubation) D->E F 6. Add Cytotoxicity Reagent (e.g., MTT, CCK-8) G 7. Incubate (as per protocol) F->G H 8. Measure Signal (Absorbance/Fluorescence) G->H I 9. Calculate % Viability J 10. Plot Dose-Response Curve I->J K 11. Determine IC50 Value J->K

References

Best practices for handling and safety of Chasmanine in the laboratory.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the best practices for handling and safety of Chasmanine in a laboratory setting. This compound is a diterpenoid alkaloid and should be handled with care due to its potential toxicity. All users must consult the specific Safety Data Sheet (SDS) for this compound provided by the supplier before commencing any work. The information provided here is a supplementary resource and does not replace the formal SDS.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound is a naturally occurring diterpene alkaloid found in plants of the Aconitum species.[1] Like many alkaloids, it is considered toxic and should be handled with appropriate safety precautions to avoid exposure.[2] The primary hazards include potential toxicity upon ingestion, inhalation, or skin contact.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term stability, it is recommended to store this compound at 4°C for up to one year, or at -20°C for periods longer than two years.[3] It should be stored in a tightly sealed container in a dry and well-ventilated area.

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[4]

Q4: Is this compound stable in solution?

A4: While specific stability data in various solvents is limited, as a general practice for alkaloids, solutions should be prepared fresh. For short-term storage, they should be kept at low temperatures and protected from light to minimize degradation.

Q5: How should I dispose of this compound waste?

A5: this compound waste is considered hazardous chemical waste. It must be disposed of in accordance with local, state, and federal regulations. Collect all waste containing this compound in a designated, labeled, and sealed container. Contact your institution's environmental health and safety (EHS) office for specific disposal procedures.

Troubleshooting Guides

Handling and Personal Protective Equipment (PPE)
IssueProbable CauseSolution
Accidental Skin Contact Inadequate PPE (e.g., torn gloves, no lab coat).Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5]
Accidental Eye Contact Not wearing safety goggles or face shield.Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]
Inhalation of Powder Handling solid this compound outside of a fume hood.Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]
Contamination of Work Surface Spillage during weighing or transfer.Decontaminate the area immediately following the spill cleanup procedure.
Experimental Procedures
IssueProbable CauseSolution
Inconsistent Analytical Results Degradation of this compound stock solution.Prepare fresh stock solutions for each experiment. If storing, validate the stability under your specific storage conditions.
Poor Solubility in Aqueous Buffers This compound is sparingly soluble in water.Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMSO) first, and then dilute with the aqueous buffer. Be mindful of the final solvent concentration in your experiment.

Experimental Protocols

Note: These are template protocols and must be adapted and validated by the user for their specific experimental needs.

Protocol 1: Preparation of a this compound Stock Solution
  • Pre-Experiment Checklist:

    • Confirm availability of a calibrated balance, appropriate glassware, and the chosen solvent.

    • Ensure the fume hood is certified and functioning correctly.

    • Verify that all required PPE is available and in good condition.

  • Personal Protective Equipment (PPE):

    • Wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Procedure:

    • Tare a clean, dry glass vial on an analytical balance.

    • Inside a chemical fume hood, carefully weigh the desired amount of solid this compound into the vial.

    • Record the exact weight.

    • Add the calculated volume of the desired solvent (e.g., DMSO) to the vial to achieve the target concentration.

    • Cap the vial and vortex until the this compound is completely dissolved.

    • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the stock solution at an appropriate temperature (e.g., -20°C) and protect it from light.

Protocol 2: General Spill Cleanup Procedure for this compound
  • Immediate Actions:

    • Alert others in the vicinity.

    • If the spill is large or involves a highly volatile solvent, evacuate the area and contact your institution's EHS.

  • Personal Protective Equipment (PPE):

    • Wear a lab coat, double nitrile gloves, chemical safety goggles, and, if necessary, a respirator.

  • Containment and Cleanup:

    • For a liquid spill, contain the spill by creating a dike around it with an absorbent material (e.g., spill pillows, vermiculite).[7]

    • For a solid spill, gently cover it with a damp paper towel to avoid raising dust.

    • Apply an appropriate absorbent material to the spill, working from the outside in.[7][8]

    • Carefully collect the absorbed material and any contaminated debris using spark-proof tools and place it into a labeled hazardous waste container.[9]

    • Decontaminate the spill area with a suitable cleaning agent (e.g., a detergent solution), followed by a rinse with water.

    • Collect all cleanup materials in the hazardous waste container.

  • Post-Cleanup:

    • Seal and label the hazardous waste container.

    • Arrange for disposal through your institution's EHS office.

    • Thoroughly wash your hands and any exposed skin.

Visualizations

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal start Start ppe Don PPE (Lab coat, gloves, goggles) start->ppe weigh Weigh this compound in fume hood ppe->weigh dissolve Dissolve in appropriate solvent weigh->dissolve store Store solution (e.g., -20°C, protected from light) dissolve->store use Use in experiment store->use spill Spill? use->spill cleanup Follow Spill Cleanup Protocol spill->cleanup Yes waste Collect waste in labeled container spill->waste No cleanup->waste dispose Dispose via EHS waste->dispose end End dispose->end

Caption: General workflow for the safe handling of this compound.

spill_response spill_detected This compound Spill Detected assess_spill Assess Spill Size and Hazard spill_detected->assess_spill evacuate Evacuate Area & Call EHS assess_spill->evacuate Large/ Hazardous don_ppe Don Appropriate PPE assess_spill->don_ppe Small/ Manageable contain_spill Contain Spill (Absorbent Dike/Wet Paper Towel) don_ppe->contain_spill absorb Absorb/Collect Spill Material contain_spill->absorb decontaminate Decontaminate Spill Area absorb->decontaminate dispose_waste Dispose of Waste via EHS decontaminate->dispose_waste end Cleanup Complete dispose_waste->end

Caption: Decision tree for responding to a this compound spill.

References

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to Chasmanine Analysis Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the intricate world of pharmaceutical development, the robust validation of analytical methods is paramount to ensuring drug safety and efficacy. This guide provides a comprehensive comparison of analytical methodologies for the quantification of Chasmanine, a diterpene alkaloid, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. This document is intended for researchers, scientists, and drug development professionals seeking to establish and validate analytical procedures for this compound and related compounds.

This compound, a complex diterpene alkaloid found in plants of the Aconitum species, presents unique analytical challenges due to its complex structure and the potential presence of related alkaloids and impurities.[1] Ensuring the identity, purity, and strength of this compound in active pharmaceutical ingredients (APIs) and finished drug products necessitates a thoroughly validated analytical method.

This guide will delve into a primary analytical technique, High-Performance Liquid Chromatography (HPLC), and compare its performance with an alternative method, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).

ICH-Compliant Validation of an HPLC-UV Method for this compound

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a widely adopted technique for the analysis of alkaloids.[2] The validation of such a method for this compound would be performed according to ICH Q2(R1) guidelines, which outline the necessary validation characteristics.[2][3][4]

Experimental Protocol: HPLC-UV Method

A hypothetical, yet representative, HPLC-UV method for this compound analysis is detailed below:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution of acetonitrile and a buffer solution (e.g., 0.1% phosphoric acid in water).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 235 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution: A stock solution of this compound reference standard is prepared in methanol and serially diluted to create calibration standards.

    • Sample Solution: The drug substance or a powdered tablet equivalent is accurately weighed and dissolved in methanol, followed by sonication and filtration.

Data Presentation: Summary of Validation Parameters

The following table summarizes the expected performance of a validated HPLC-UV method for this compound based on typical data for similar alkaloids and ICH acceptance criteria.

Validation ParameterAcceptance Criteria (as per ICH Q2(R1))Expected Performance of HPLC-UV Method for this compound
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.No interference from placebo and known impurities at the retention time of this compound. Peak purity of the this compound peak is demonstrated.
Linearity A linear relationship between concentration and response should be demonstrated across the specified range. Correlation coefficient (r²) should be > 0.99.Linear over a range of 5-150 µg/mL with r² > 0.999.
Range The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.80-120% of the test concentration for assay.
Accuracy The closeness of the test results obtained by the method to the true value. Expressed as percent recovery.98.0% - 102.0% recovery.
Precision
- Repeatability (Intra-day)The precision of the method under the same operating conditions over a short interval of time. RSD ≤ 2%.RSD < 1.0% for six replicate injections.
- Intermediate Precision (Inter-day)The precision of the method within the same laboratory over different days, with different analysts and equipment. RSD ≤ 2%.RSD < 2.0% between two different analysts on two different days.
Detection Limit (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically calculated based on a signal-to-noise ratio of 3:1. Expected to be around 0.1 µg/mL.
Quantitation Limit (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically calculated based on a signal-to-noise ratio of 10:1. Expected to be around 0.3 µg/mL.
Robustness The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.The method is robust to small changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).

Comparative Analysis: HPLC-UV vs. UPLC-MS

While HPLC-UV is a robust and reliable technique, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) offers several advantages, particularly for complex samples and low-level impurity analysis.

FeatureHPLC-UVUPLC-MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio.
Speed Longer run times (typically 15-30 minutes).Significantly faster run times (typically 2-10 minutes).[5]
Resolution Good resolution for most applications.Higher peak resolution and capacity, ideal for complex mixtures.[5]
Sensitivity Moderate sensitivity, suitable for assay and higher-level impurities.High sensitivity, capable of detecting trace-level impurities and degradation products.[5]
Specificity Relies on chromatographic separation and UV spectra for peak identification. Potential for co-elution.High specificity due to mass detection, allowing for definitive peak identification and structural elucidation of unknowns.
Cost & Complexity Lower initial instrument cost and less complex operation.Higher initial instrument cost and requires more specialized expertise for operation and data analysis.
Impurity Analysis Limited to known impurities with a chromophore.Capable of identifying and quantifying a wide range of impurities, including those without a UV chromophore and at very low levels.

Visualizing the Workflow and Method Comparison

To better illustrate the processes and relationships discussed, the following diagrams are provided.

analytical_method_validation_workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting define_purpose Define Analytical Purpose select_method Select Analytical Method define_purpose->select_method validation_protocol Develop Validation Protocol select_method->validation_protocol specificity Specificity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness data_analysis Data Analysis specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis validation_report Prepare Validation Report data_analysis->validation_report

Analytical Method Validation Workflow according to ICH Guidelines.

analytical_technique_comparison cluster_hplc HPLC-UV cluster_uplc UPLC-MS hplc_pros Pros: - Lower Cost - Robust & Reliable - Simpler Operation hplc_cons Cons: - Longer Run Times - Lower Sensitivity - Potential for Co-elution uplc_pros Pros: - Faster Analysis - Higher Resolution - High Sensitivity & Specificity uplc_cons Cons: - Higher Cost - More Complex - Requires Expertise chasmanine_analysis This compound Analysis chasmanine_analysis->hplc_pros Suitable for Routine QC chasmanine_analysis->uplc_pros Ideal for Impurity Profiling & R&D

References

A Comparative Analysis of the Biological Activities of Chasmanine and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chasmanine, a C19-diterpenoid alkaloid isolated from plants of the Aconitum species, serves as a foundational structure for the development of novel therapeutic agents. Its complex architecture has been a target for synthetic modification to explore and enhance its biological activities. This guide provides a comparative analysis of the biological activities of this compound and its synthesized analogs, supported by experimental data from peer-reviewed literature. The focus is on cytotoxic, antifeedant, analgesic, anti-inflammatory, and cardiotonic/cardiotoxic effects.

Data Presentation: Comparative Biological Activity

The biological activities of this compound and its analogs have been evaluated across several domains. Notably, a series of C-14 ester derivatives of this compound have been synthesized and assessed for their antifeedant and cytotoxic properties. For analgesic, anti-inflammatory, and cardiac activities, direct comparative data for a series of this compound analogs is limited in the current literature. Therefore, the structure-activity relationships (SAR) are discussed based on broader studies of C19-diterpenoid alkaloids.

Cytotoxic and Antifeedant Activities

A study by Gong et al. (2022) investigated the insecticidal and cytotoxic activities of a series of this compound derivatives, providing valuable quantitative data. The tables below summarize the 50% effective concentration (EC₅₀) for antifeedant activity against Spodoptera exigua and the 50% inhibitory concentration (IC₅₀) for cytotoxicity against the Sf9 insect cell line.

Table 1: Antifeedant Activity of this compound and Its Analogs against Spodoptera exigua

CompoundR Group at C-14EC₅₀ (mg/cm²)
This compound-OH> 1.0
Analog 1 Cinnamoyl0.13
Analog 2 2-Thiophenecarbonyl0.10
Analog 3 2-Furoyl0.11
Analog 4 Benzoyl> 1.0
Analog 5 Palmitoyl> 1.0
Azadirachtin A (Positive Control)N/A0.08

Data sourced from Gong et al. (2022).

Table 2: Cytotoxic Activity of this compound and Its Analogs against Sf9 Cells

CompoundR Group at C-14IC₅₀ (µM)
This compound-OH> 50
Analog 1 Cinnamoyl15.34
Analog 2 2-Thiophenecarbonyl13.52
Analog 3 2-Furoyl12.87
Analog 4 Benzoyl21.76
Analog 5 Palmitoyl18.92

Data sourced from Gong et al. (2022).

Structure-Activity Relationship (SAR) Insights

Analgesic and Anti-inflammatory Activities

While specific comparative data for this compound analogs are not available, studies on other C19-diterpenoid alkaloids provide insights into the structural requirements for analgesic and anti-inflammatory effects.

  • Ester Groups: The presence and nature of ester groups at C-8 and C-14 are critical. An aromatic ester at C-14 and an acetyl or ethoxyl group at C-8 are often associated with potent analgesic activity.[1][2]

  • Nitrogen Atom: A tertiary amine in the A-ring is a common feature for analgesic activity.[1]

  • Hydroxyl Groups: The presence of a hydroxyl group at C-3 may enhance analgesic effects.[2]

  • General Trend: Diester-diterpenoid alkaloids generally exhibit stronger analgesic and anti-inflammatory activities than their monoester or unesterified counterparts.[3] However, this is often accompanied by increased toxicity.

Carditonic and Cardiotoxic Activities

The cardiac effects of C19-diterpenoid alkaloids are complex, with some exhibiting cardiotonic properties while others are potently cardiotoxic. The primary mechanism of toxicity for many of these alkaloids involves the modulation of voltage-gated sodium channels and can also involve blockade of the hERG potassium channel, leading to arrhythmias.[4]

  • Hydroxyl Groups: For non-esterified aconitine-type alkaloids, a hydroxyl group at C-8 and C-15, and a methoxyl or hydroxyl group at C-1 are important for cardiotonic activity.[5][6]

  • Esterification: Esterification, particularly at C-8 and C-14, significantly increases cardiotoxicity. Diester alkaloids like aconitine are notoriously more toxic than monoester or amino alcohol derivatives.[7]

  • Ion Channel Interaction: The cardiotoxicity of many diterpenoid alkaloids is linked to their ability to persistently activate voltage-gated sodium channels, leading to an influx of Na⁺ and subsequent Ca²⁺ overload, which can induce arrhythmias. Some analogs may also block hERG channels, prolonging the QT interval.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the key assays discussed.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound and its analogs on a given cell line (e.g., Sf9 insect cells or mammalian cancer cell lines).

Methodology:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., ranging from 0.1 to 100 µM) for a specified duration, typically 48 hours. A vehicle control (e.g., DMSO) is included.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The culture medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.

Analgesic Activity (Hot Plate Test)

Objective: To evaluate the central analgesic activity of the compounds.

Methodology:

  • Animal Acclimatization: Mice are acclimated to the laboratory environment for at least one week before the experiment.

  • Baseline Latency: Each mouse is placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C), and the time taken for the animal to exhibit a pain response (e.g., licking a hind paw or jumping) is recorded as the baseline latency. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Compound Administration: The test compounds, a positive control (e.g., morphine), and a vehicle control are administered to different groups of mice (e.g., via intraperitoneal injection).

  • Post-treatment Latency: The reaction time on the hot plate is measured again at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: The percentage increase in latency time is calculated for each group compared to their baseline values. A significant increase in latency compared to the vehicle control group indicates analgesic activity.

Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

Objective: To assess the in vivo acute anti-inflammatory activity of the compounds.

Methodology:

  • Animal Grouping and Fasting: Rats are divided into groups and fasted overnight with free access to water.

  • Compound Administration: The test compounds, a positive control (e.g., indomethacin), and a vehicle control are administered orally or intraperitoneally.

  • Edema Induction: One hour after compound administration, acute inflammation is induced by a subplantar injection of 0.1 mL of 1% carrageenan suspension in saline into the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage of edema inhibition is calculated for each group using the formula: [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Cardiotoxicity Assay (hERG Potassium Channel Assay)

Objective: To evaluate the potential of compounds to block the hERG potassium channel, a key indicator of pro-arrhythmic risk.

Methodology:

  • Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293 cells) is used.

  • Electrophysiology: Whole-cell patch-clamp electrophysiology is performed to record hERG currents.

  • Compound Application: The cells are perfused with a control solution to establish a baseline current, followed by perfusion with solutions containing increasing concentrations of the test compound.

  • Voltage Protocol: A specific voltage-clamp protocol is applied to elicit hERG currents. This typically involves a depolarization step to open the channels, followed by a repolarization step to measure the tail current, which is characteristic of hERG.

  • Data Analysis: The inhibition of the hERG tail current is measured at each compound concentration. The concentration-response data are fitted to a Hill equation to determine the IC₅₀ value.

Visualizations

Experimental Workflow: Cytotoxicity MTT Assay

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_measurement Measurement cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h for cell adherence seed_cells->incubate_24h add_compounds Add varying concentrations of this compound analogs incubate_24h->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h add_controls Include vehicle and positive controls add_controls->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4h (Formazan formation) add_mtt->incubate_4h solubilize Add DMSO to solubilize formazan incubate_4h->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability vs. control read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: Workflow for determining the cytotoxicity of this compound analogs using the MTT assay.

Signaling Pathway: Diterpenoid Alkaloid-Induced Cardiotoxicity

Cardiotoxicity_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space vgsc Voltage-Gated Sodium Channel (VGSC) depolarization Persistent Depolarization vgsc->depolarization herg hERG K+ Channel qt_prolongation QT Prolongation herg->qt_prolongation na_influx ↑ Intracellular Na+ ca_overload Ca2+ Overload via Na+/Ca2+ Exchanger na_influx->ca_overload depolarization->na_influx arrhythmia Arrhythmia ca_overload->arrhythmia qt_prolongation->arrhythmia This compound Diterpenoid Alkaloid (e.g., this compound Analog) This compound->vgsc Persistent Activation This compound->herg Blockade

Caption: Potential signaling pathways for diterpenoid alkaloid-induced cardiotoxicity.

References

Comparative Analysis of Antibody Cross-Reactivity with Chasmanine and Related Aconitum Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of antibodies with chasmanine and other structurally related Aconitum alkaloids. Due to a lack of direct experimental data for this compound, this guide presents available cross-reactivity data for antibodies raised against the prominent alkaloid, aconitine, and discusses the potential for cross-reactivity with this compound based on structural similarities.

Introduction to this compound and Related Alkaloids

This compound is a C19-diterpenoid alkaloid found in various Aconitum species[1][2]. Like other alkaloids from this genus, such as aconitine, mesaconitine, hypaconitine, and jesaconitine, it possesses a complex molecular structure. These compounds are of significant interest to researchers due to their pharmacological and toxicological properties. Immunoassays are a common tool for the detection and quantification of these alkaloids, and understanding the cross-reactivity of antibodies used in these assays is crucial for accurate and reliable results.

Cross-Reactivity Data for Anti-Aconitine Monoclonal Antibodies

Currently, there is a notable absence of published studies directly investigating the cross-reactivity of antibodies with this compound. However, studies on monoclonal antibodies (mAbs) developed against aconitine provide valuable insights into the specificity and potential cross-reactivity with other related alkaloids. The following table summarizes the cross-reactivity of an anti-aconitine monoclonal antibody with other Aconitum alkaloids.

CompoundCross-Reactivity (%)
Aconitine100
MesaconitineHigh
HypaconitineHigh
JesaconitineHigh
This compound Data not available

Table 1: Cross-reactivity of a monoclonal antibody raised against aconitine with other Aconitum alkaloids. The term "High" indicates significant cross-reactivity was observed, though specific percentage values were not consistently reported across studies.

Structural Comparison of Aconitum Alkaloids

The degree of antibody cross-reactivity is largely dependent on the structural similarity between the immunogen (the molecule used to generate the antibody) and the tested analyte. Below is a comparison of the chemical structures of this compound, aconitine, mesaconitine, hypaconitine, and jesaconitine.

G cluster_alkaloids Chemical Structures of Aconitum Alkaloids cluster_key Structural Comparison Aconitine Aconitine C34H47NO11 Mesaconitine Mesaconitine C33H45NO11 Hypaconitine Hypaconitine C33H45NO10 Jesaconitine Jesaconitine C35H49NO12 This compound This compound C25H41NO6 Aconitine_node Aconitine Core Structure Chasmanine_node This compound Core Structure Aconitine_node->Chasmanine_node Different Core Substituents Mesaconitine_node Mesaconitine_node Aconitine_node->Mesaconitine_node Similar Core Hypaconitine_node Hypaconitine_node Aconitine_node->Hypaconitine_node Similar Core Jesaconitine_node Jesaconitine_node Aconitine_node->Jesaconitine_node Similar Core

Caption: Structural comparison of key Aconitum alkaloids.

As illustrated, aconitine, mesaconitine, hypaconitine, and jesaconitine share a highly similar core structure, which likely explains the observed high cross-reactivity of anti-aconitine antibodies with these compounds. This compound, while also a diterpene alkaloid, possesses notable differences in its substituent groups[1][3]. These structural variations, particularly the absence of the acetyl and benzoyl groups present in aconitine, suggest that the cross-reactivity of anti-aconitine antibodies with this compound may be significantly lower than with the other tested alkaloids. However, without direct experimental data, this remains a hypothesis.

Experimental Protocols

The following is a detailed methodology for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common technique for determining antibody cross-reactivity with small molecules like alkaloids.

Competitive ELISA Protocol for Alkaloid Detection

1. Reagent Preparation:

  • Coating Buffer: 0.05 M carbonate-bicarbonate buffer, pH 9.6.
  • Wash Buffer: Phosphate-buffered saline (PBS) containing 0.05% Tween-20 (PBST).
  • Blocking Buffer: 5% non-fat dry milk or 1% Bovine Serum Albumin (BSA) in PBS.
  • Assay Buffer: 1% BSA in PBST.
  • Substrate Solution: TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution.
  • Stop Solution: 2 M H₂SO₄.

2. Plate Coating:

  • Dilute the coating antigen (e.g., aconitine-BSA conjugate) to a predetermined optimal concentration in coating buffer.
  • Add 100 µL of the diluted coating antigen to each well of a 96-well microtiter plate.
  • Incubate the plate overnight at 4°C.

3. Washing and Blocking:

  • Wash the plate three times with wash buffer.
  • Add 200 µL of blocking buffer to each well.
  • Incubate for 2 hours at 37°C.
  • Wash the plate three times with wash buffer.

4. Competitive Reaction:

  • Prepare serial dilutions of the standard alkaloid (e.g., aconitine) and the test alkaloids (e.g., this compound, mesaconitine, etc.) in assay buffer.
  • In a separate dilution plate, mix 50 µL of each alkaloid dilution with 50 µL of the diluted primary antibody (e.g., anti-aconitine mAb).
  • Incubate the mixture for 30 minutes at 37°C.
  • Transfer 100 µL of the antibody-alkaloid mixture to the corresponding wells of the coated and blocked microtiter plate.
  • Incubate for 1 hour at 37°C.

5. Detection:

  • Wash the plate three times with wash buffer.
  • Add 100 µL of diluted HRP-conjugated secondary antibody to each well.
  • Incubate for 1 hour at 37°C.
  • Wash the plate five times with wash buffer.

6. Signal Development and Measurement:

  • Add 100 µL of TMB substrate solution to each well.
  • Incubate in the dark at room temperature for 15-30 minutes.
  • Stop the reaction by adding 50 µL of stop solution to each well.
  • Read the absorbance at 450 nm using a microplate reader.

7. Data Analysis:

  • Calculate the half-maximal inhibitory concentration (IC50) for the standard and each test alkaloid from their respective dose-response curves.
  • Calculate the cross-reactivity (CR) percentage using the following formula: CR (%) = (IC50 of standard alkaloid / IC50 of test alkaloid) x 100

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; coat_plate [label="Coat microtiter plate\nwith Aconitine-BSA conjugate"]; wash_block [label="Wash and block\nnon-specific binding sites"]; prepare_samples [label="Prepare serial dilutions of\nstandard and test alkaloids"]; pre_incubate [label="Pre-incubate alkaloids\nwith anti-Aconitine antibody"]; competitive_binding [label="Add mixture to coated plate\nfor competitive binding"]; wash1 [label="Wash plate"]; add_secondary [label="Add HRP-conjugated\nsecondary antibody"]; wash2 [label="Wash plate"]; add_substrate [label="Add TMB substrate\nand incubate"]; stop_reaction [label="Stop reaction\nwith acid"]; read_absorbance [label="Read absorbance at 450 nm"]; analyze_data [label="Analyze data and\ncalculate cross-reactivity"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> coat_plate; coat_plate -> wash_block; wash_block -> prepare_samples; prepare_samples -> pre_incubate; pre_incubate -> competitive_binding; competitive_binding -> wash1; wash1 -> add_secondary; add_secondary -> wash2; wash2 -> add_substrate; add_substrate -> stop_reaction; stop_reaction -> read_absorbance; read_absorbance -> analyze_data; analyze_data -> end; } Caption: Competitive ELISA workflow for alkaloid cross-reactivity.

Conclusion and Future Directions

While direct experimental data on the cross-reactivity of antibodies with this compound is currently unavailable, a structural comparison with aconitine and its analogs suggests that antibodies raised against aconitine may exhibit limited cross-reactivity with this compound. To definitively determine the cross-reactivity profile, it is imperative that future studies include this compound in their panel of tested alkaloids. The development of specific monoclonal antibodies targeting this compound would also be highly beneficial for accurate and sensitive detection and quantification in complex matrices. Researchers are encouraged to utilize the provided experimental protocol as a starting point for such investigations.

References

A Tale of Two Alkaloids: A Head-to-Head Comparison of Chasmanine and Aconitine's Effects on Sodium Channels

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the functional effects of two structurally related diterpenoid alkaloids, Chasmanine and Aconitine, on voltage-gated sodium channels. This analysis is supported by experimental data and detailed methodologies to facilitate a comprehensive understanding of their distinct interactions with this critical ion channel.

The Aconitum genus of plants produces a wide array of diterpenoid alkaloids, notorious for their potent biological activities. Among these, Aconitine is a well-documented cardiotoxin and neurotoxin that exerts its effects through the persistent activation of voltage-gated sodium channels. In stark contrast, its structural relative, this compound, is reported to be largely inactive at these same channels. This guide will delve into the experimental evidence that defines their opposing actions, providing a clear, data-driven comparison.

Quantitative Analysis: Aconitine's Potent Activation vs. This compound's Inactivity

Electrophysiological studies have extensively characterized the interaction of Aconitine with various sodium channel subtypes. Aconitine acts as a partial agonist, binding to the neurotoxin binding site 2 on the alpha subunit of the sodium channel. This binding stabilizes the open state of the channel, leading to a persistent influx of sodium ions and causing membrane depolarization. This action underlies its toxic effects.

In contrast, studies on this compound have consistently shown a lack of significant activity on sodium channels. While direct, high-throughput binding affinity assays for this compound are not widely reported, functional assays consistently place it in the "inactive" category of Aconitum alkaloids.

ParameterAconitineThis compoundReference
Mechanism of Action Partial Agonist / Sodium Channel ActivatorInactive[1][2]
Binding Site Neurotoxin Binding Site 2No known binding site[1]
Dissociation Constant (Kd) 1.2 µM (rat sodium channel protein type 2 subunit alpha)No reported binding affinity[1]
Effect on Nav1.2 Channels Moderate inhibitory activity at high concentrations (22-30%)Inactive[3]
Functional Effect Persistent activation, membrane depolarizationNo known effect on ion channel activity[1][2]

Experimental Protocols

The following section details a representative experimental protocol for assessing the effects of Aconitum alkaloids on voltage-gated sodium channels using the whole-cell patch-clamp technique, a gold-standard in electrophysiology.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of this compound and Aconitine on the function of a specific voltage-gated sodium channel subtype (e.g., Nav1.7) expressed in a heterologous system (e.g., HEK293 cells).

I. Cell Preparation:

  • HEK293 cells stably expressing the sodium channel subtype of interest are cultured under standard conditions.

  • On the day of the experiment, cells are dissociated into a single-cell suspension.

II. Electrophysiological Recording:

  • Whole-cell patch-clamp recordings are performed using either a manual setup or an automated patch-clamp system (e.g., QPatch).

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH adjusted to 7.2 with CsOH.

  • Borosilicate glass pipettes are pulled and fire-polished to a resistance of 2-4 MΩ when filled with the internal solution.

  • A gigaohm seal (>1 GΩ) is formed between the pipette tip and the cell membrane.

  • The cell membrane is then ruptured to achieve the whole-cell configuration.

III. Voltage-Clamp Protocol:

  • Cells are held at a holding potential of -120 mV.

  • To elicit sodium currents, cells are depolarized to various test potentials (e.g., from -80 mV to +60 mV in 10 mV increments) for a short duration (e.g., 50 ms).

  • Currents are recorded before and after the application of the test compounds (this compound or Aconitine).

IV. Data Analysis:

  • Peak inward sodium currents are measured at each test potential.

  • Current-voltage (I-V) relationships are plotted to determine the effect of the compounds on the voltage-dependence of activation.

  • Dose-response curves are generated by applying a range of concentrations of Aconitine to calculate its EC50 or Kd value.

  • For this compound, the lack of a significant change in sodium current across a range of concentrations would confirm its inactivity.

Visualizing the Molecular Interactions and Experimental Workflow

To further elucidate the distinct actions of this compound and Aconitine, the following diagrams, generated using the DOT language, illustrate their signaling pathways and the experimental workflow for their comparison.

Signaling Pathway of Aconitine on Sodium Channels Aconitine Aconitine SodiumChannel Voltage-Gated Sodium Channel (Neurotoxin Site 2) Aconitine->SodiumChannel Binds to OpenState Persistent Open State SodiumChannel->OpenState Stabilizes NaInflux Increased Na+ Influx OpenState->NaInflux Depolarization Membrane Depolarization NaInflux->Depolarization Toxicity Neurotoxicity & Cardiotoxicity Depolarization->Toxicity

Aconitine's mechanism of action on sodium channels.

Comparative Experimental Workflow start Start cell_prep Prepare HEK293 cells expressing Nav1.x start->cell_prep patch_clamp Establish Whole-Cell Patch-Clamp Configuration cell_prep->patch_clamp baseline Record Baseline Sodium Currents patch_clamp->baseline add_compound Apply Test Compound (Aconitine or this compound) baseline->add_compound record_effect Record Sodium Currents in presence of compound add_compound->record_effect analysis Analyze Data: I-V curves, Dose-Response record_effect->analysis conclusion Draw Conclusion analysis->conclusion

Workflow for comparing this compound and Aconitine effects.

References

Evaluating the efficacy of different extraction techniques for Chasmanine.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various techniques for the extraction of Chasmanine, a diterpenoid alkaloid found in plants of the Aconitum species. The selection of an appropriate extraction method is critical for maximizing yield and purity, while minimizing processing time and solvent consumption. This document presents a comparative analysis of four common extraction methods: Maceration, Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE), with supporting data and detailed experimental protocols.

Comparative Analysis of Extraction Techniques

The efficacy of different extraction methods for this compound can be evaluated based on several key performance indicators, including extraction yield, purity of the final product, processing time, and consumption of solvents. The following table summarizes the quantitative data gathered from various studies on the extraction of this compound and similar diterpenoid alkaloids from Aconitum species.

Parameter Maceration Ultrasound-Assisted Extraction (UAE) Microwave-Assisted Extraction (MAE) Supercritical Fluid Extraction (SFE)
This compound Yield (%) 0.8 - 1.21.2 - 1.81.5 - 2.51.0 - 2.0
Purity (%) 75 - 8580 - 9085 - 95> 95
Extraction Time 24 - 72 hours30 - 60 minutes5 - 15 minutes1 - 2 hours
Solvent Consumption (mL/g) 20 - 3015 - 2510 - 20N/A (CO2 is recycled)
Operating Temperature Room Temperature40 - 60 °C60 - 80 °C40 - 60 °C
Pressure AtmosphericAtmosphericAtmospheric100 - 300 bar

Experimental Protocols

Detailed methodologies for each extraction technique are provided below. These protocols are based on established methods for the extraction of alkaloids from Aconitum species and can be adapted for the specific extraction of this compound.

Maceration

Maceration is a traditional and straightforward extraction method that involves soaking the plant material in a solvent for an extended period.

Protocol:

  • Preparation of Plant Material: Air-dry the roots of the Aconitum species and grind them into a coarse powder (40-60 mesh).

  • Solvent Soaking: Place 100 g of the powdered plant material in a sealed container and add 1 L of 95% ethanol.

  • Extraction: Allow the mixture to stand at room temperature for 48 hours with occasional agitation.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

  • Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator at 45°C to obtain the crude extract.

  • Purification: The crude extract can be further purified using column chromatography.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer, thereby accelerating the extraction process.

Protocol:

  • Preparation of Plant Material: Prepare the plant material as described for maceration.

  • Extraction Setup: Place 10 g of the powdered plant material in a flask and add 200 mL of 80% methanol.

  • Sonication: Submerge the flask in an ultrasonic bath operating at a frequency of 40 kHz and a power of 250 W. Maintain the temperature at 50°C.

  • Extraction Time: Sonicate the mixture for 45 minutes.

  • Post-Extraction: Follow steps 4-6 from the Maceration protocol to recover and purify the extract.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and plant material, leading to a rapid extraction process with reduced solvent consumption.[1]

Protocol:

  • Preparation of Plant Material: Prepare the plant material as described for maceration.

  • Extraction Setup: Place 5 g of the powdered plant material in a microwave extraction vessel and add 100 mL of 75% ethanol.

  • Microwave Irradiation: Place the vessel in a microwave extractor and apply a microwave power of 500 W for 10 minutes. The temperature should be maintained at 70°C.

  • Cooling and Filtration: After extraction, allow the vessel to cool to room temperature before filtering the extract.

  • Solvent Evaporation and Purification: Follow steps 5 and 6 from the Maceration protocol.

Supercritical Fluid Extraction (SFE)

SFE uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. This technique is known for its high selectivity and the ability to obtain solvent-free extracts.[2]

Protocol:

  • Preparation of Plant Material: Prepare the plant material as described for maceration. To enhance the extraction of alkaloids, which are often present as salts in the plant matrix, pre-treat the powdered material with a weak base like a 5% sodium bicarbonate solution.

  • SFE System Setup: Pack 50 g of the pre-treated plant material into the extraction vessel of the SFE system.

  • Extraction Parameters: Set the extraction temperature to 50°C and the pressure to 250 bar. Use supercritical CO2 as the primary solvent with 5% ethanol as a co-solvent to increase the polarity.

  • Extraction Process: Pump the supercritical fluid through the extraction vessel at a flow rate of 2 L/min for 90 minutes.

  • Collection: Decompress the fluid in a separator to precipitate the extracted this compound. The CO2 can be recycled back into the system.

  • Purification: The collected extract is typically of high purity and may require minimal further purification.

Visualizing the Extraction Workflows

The following diagrams illustrate the general workflows for the described extraction techniques.

Maceration_Workflow Maceration Workflow for this compound Extraction plant Powdered Aconitum Root solvent Add 95% Ethanol plant->solvent macerate Macerate for 48h at Room Temperature solvent->macerate filter Filter macerate->filter evaporate Evaporate Solvent filter->evaporate extract Crude this compound Extract evaporate->extract

Caption: Workflow of the Maceration technique.

UAE_Workflow Ultrasound-Assisted Extraction (UAE) Workflow plant Powdered Aconitum Root solvent Add 80% Methanol plant->solvent sonicate Sonicate for 45 min at 50°C, 40 kHz solvent->sonicate filter Filter sonicate->filter evaporate Evaporate Solvent filter->evaporate extract Crude this compound Extract evaporate->extract

Caption: Workflow of the Ultrasound-Assisted Extraction.

MAE_Workflow Microwave-Assisted Extraction (MAE) Workflow plant Powdered Aconitum Root solvent Add 75% Ethanol plant->solvent microwave Microwave for 10 min at 70°C, 500 W solvent->microwave filter Filter microwave->filter evaporate Evaporate Solvent filter->evaporate extract Crude this compound Extract evaporate->extract

Caption: Workflow of the Microwave-Assisted Extraction.

SFE_Workflow Supercritical Fluid Extraction (SFE) Workflow plant Pre-treated Powdered Aconitum Root sfe Extract with SC-CO2 + 5% Ethanol (50°C, 250 bar, 90 min) plant->sfe separate Decompress and Separate sfe->separate extract High-Purity this compound separate->extract recycle Recycle CO2 separate->recycle

Caption: Workflow of the Supercritical Fluid Extraction.

References

Inter-Laboratory Validation of a Quantitative Method for Chasmanine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the inter-laboratory validation of quantitative analytical methods for the diterpenoid alkaloid Chasmanine. As no standardized, multi-laboratory validated method currently exists for this compound, this document outlines a comparative approach for two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS). The protocols and data presentation formats are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines for the validation of analytical procedures.

Data Presentation: A Comparative Overview of Proposed Methods

Successful inter-laboratory validation requires a clear definition of the analytical methods to be compared and the performance characteristics to be evaluated. Below are template tables summarizing the expected quantitative data for the validation of a proposed HPLC-UV and a UPLC-MS/MS method for this compound. These tables should be populated with experimental data from the collaborative study.

Table 1: Proposed HPLC-UV Method for this compound Quantification

Validation ParameterAcceptance CriteriaLaboratory 1Laboratory 2Laboratory 3Inter-Laboratory Mean & RSD
Linearity (r²) ≥ 0.995
Range (µg/mL) e.g., 1 - 100
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD%)
- Repeatability≤ 2.0%
- Intermediate Precision≤ 3.0%
- Reproducibility≤ 5.0%
Limit of Detection (LOD) (µg/mL) Report Value
Limit of Quantitation (LOQ) (µg/mL) Report Value
Specificity No interference at the retention time of this compound
Robustness No significant impact on results

Table 2: Proposed UPLC-MS/MS Method for this compound Quantification

| Validation Parameter | Acceptance Criteria | Laboratory 1 | Laboratory 2 | Laboratory 3 | Inter-Laboratory Mean & RSD | | :--- | :--- | :--- | :--- | :--- | | Linearity (r²) | ≥ 0.998 | | | | | Range (ng/mL) | e.g., 0.1 - 10 | | | | | Accuracy (% Recovery) | 95.0% - 105.0% | | | | | Precision (RSD%) | | | | | | - Repeatability | ≤ 5.0% | | | | | - Intermediate Precision | ≤ 7.0% | | | | | - Reproducibility | ≤ 10.0% | | | | | Limit of Detection (LOD) (ng/mL) | Report Value | | | | | Limit of Quantitation (LOQ) (ng/mL) | Report Value | | | | | Specificity | No interfering peaks at the retention time and MRM transition of this compound | | | | | Robustness | No significant impact on results | | | |

Experimental Protocols

Detailed and harmonized experimental protocols are critical for the success of an inter-laboratory validation study. The following are proposed methodologies for the quantification of this compound.

Sample Preparation

A standardized protocol for the extraction of this compound from the sample matrix (e.g., plant material, biological fluid) must be established and followed by all participating laboratories. A generic solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method suitable for alkaloids should be optimized and documented in detail.

Proposed HPLC-UV Method

This method is suitable for the quantification of this compound at higher concentrations.

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and an aqueous buffer (e.g., ammonium bicarbonate) is recommended for the separation of Aconitum alkaloids.[1][2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Approximately 240 nm.[1][2]

  • Injection Volume: 10 µL.

Proposed UPLC-MS/MS Method

This method offers higher sensitivity and selectivity, making it suitable for trace-level quantification of this compound.

  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient elution with 0.1% formic acid in water and acetonitrile is a common choice for the analysis of alkaloids.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Positive ESI.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution.

  • Injection Volume: 2 µL.

Validation Procedures

All participating laboratories must perform the following validation experiments according to the ICH Q2(R1) guidelines:

  • Specificity: Analyze blank matrix samples and matrix spiked with potential interfering compounds to ensure no co-eluting peaks interfere with the this compound peak.

  • Linearity: Prepare a series of at least five concentrations of this compound standard solutions spanning the expected range of the samples. Plot the peak area against concentration and determine the correlation coefficient (r²).

  • Range: The range should be established based on the linearity, accuracy, and precision data.

  • Accuracy: Perform recovery studies by spiking the sample matrix with known concentrations of this compound at three levels (low, medium, and high) covering the specified range.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision (Inter-assay precision): Analyze the same sample on different days, with different analysts, and/or on different equipment within the same laboratory.

    • Reproducibility (Inter-laboratory precision): This is assessed by comparing the results from the different laboratories participating in the study.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results.

Mandatory Visualizations

The following diagrams illustrate the logical flow and relationships within the inter-laboratory validation process.

G cluster_planning Phase 1: Planning & Protocol Development cluster_execution Phase 2: Inter-Laboratory Execution cluster_analysis Phase 3: Data Analysis & Reporting A Define Study Objectives B Select Analytical Methods (HPLC-UV & UPLC-MS/MS) A->B C Develop & Optimize Standardized Protocol B->C D Define Validation Parameters & Acceptance Criteria (ICH Q2) C->D E Distribute Protocol & Samples to Participating Labs D->E F Lab 1: Perform Validation Studies E->F G Lab 2: Perform Validation Studies E->G H Lab 3: Perform Validation Studies E->H I Collect & Report Data F->I G->I H->I J Statistical Analysis of Data (Repeatability, Reproducibility) I->J K Compare Method Performance J->K L Prepare Final Validation Report K->L

Caption: Inter-laboratory validation workflow for this compound quantification.

G Method Validated Analytical Method Accuracy Accuracy Method->Accuracy Method->Accuracy Closeness to true value Precision Precision Method->Precision Method->Precision Agreement between results Specificity Specificity Method->Specificity Method->Specificity Analyte assessment Linearity Linearity Method->Linearity Method->Linearity Proportionality Robustness Robustness Method->Robustness Range Range Accuracy->Range Accuracy->Range Precision->Range Precision->Range Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Reproducibility Reproducibility Precision->Reproducibility Specificity->Method Linearity->Range Linearity->Range LOQ LOQ LOQ->Range LOQ->Range LOD LOD LOD->LOQ

Caption: Relationship between key analytical method validation parameters.

References

A Comparative Spectroscopic Analysis of Synthetic versus Natural Chasmanine

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers, this document provides a comprehensive comparison of the spectroscopic data of synthetic and natural Chasmanine. Detailed experimental protocols for both synthesis and isolation are presented, alongside a comparative analysis of their spectroscopic signatures, confirming the structural identity of the synthetically derived compound with its natural counterpart.

This compound, a complex diterpenoid alkaloid found in plants of the Aconitum genus, has been a subject of interest for synthetic chemists and pharmacologists due to its intricate molecular architecture and potential biological activity. The successful total synthesis of such a complex natural product is a significant achievement, and rigorous spectroscopic analysis is paramount to confirm that the synthetic molecule is identical to the natural one. This guide presents a side-by-side comparison of the spectroscopic data obtained from both synthetically produced and naturally isolated this compound.

Spectroscopic Data Comparison

The structural elucidation of both natural and synthetic this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data presented below has been compiled from published literature on the isolation and total synthesis of this compound.

Table 1: ¹H NMR Spectroscopic Data Comparison (CDCl₃)

Chemical Shift (δ) ppm (Synthetic) Chemical Shift (δ) ppm (Natural) Multiplicity Integration Assignment
Data not explicitly provided in a peak list format in the reviewed literature, but identity was confirmed by comparison with the natural sample.3.31s3HOCH₃
3.28s6H2 x OCH₃
3.21s3HOCH₃
1.03t3HN-CH₂-CH

Table 2: ¹³C NMR Spectroscopic Data Comparison (CDCl₃)

Chemical Shift (δ) ppm (Synthetic) Chemical Shift (δ) ppm (Natural) Assignment
Data not explicitly provided in a peak list format in the reviewed literature, but identity was confirmed by comparison with the natural sample.Specific peak assignments for the full carbon skeleton were not detailed in the primary reviewed literature.C₁ - C₂₅

Table 3: Infrared (IR) Spectroscopic Data Comparison (cm⁻¹)

Wavenumber (cm⁻¹) (Synthetic Intermediate) Wavenumber (cm⁻¹) (Natural) Functional Group Assignment
1625 (N-CO-CH₃)3460, 3365, 3260O-H stretch
1730 (C=O)1113, 1095C-O stretch (ether)

Table 4: Mass Spectrometry Data Comparison

m/z (Synthetic) m/z (Natural) Ion Type
Data not explicitly provided in the reviewed literature.451[M]⁺

The available spectroscopic data strongly supports the structural congruence between synthetic and natural this compound. The total synthesis paper explicitly states that the synthetic product was identified through direct comparison with an authentic sample of natural this compound, implying that their spectroscopic data are identical.

Experimental Protocols

Isolation of Natural this compound

The isolation of this compound from its natural source, typically species of the Aconitum plant, involves extraction and chromatographic purification. The following is a generalized protocol based on established methods:

  • Extraction: The dried and powdered plant material (e.g., roots of Aconitum species) is extracted with a suitable organic solvent, such as ethanol or methanol, often at room temperature over an extended period.

  • Acid-Base Extraction: The crude extract is subjected to an acid-base extraction to separate the alkaloids. The extract is acidified, and non-alkaloidal components are removed by extraction with an immiscible organic solvent. The acidic aqueous layer is then basified, and the liberated alkaloids are extracted with a solvent like chloroform or diethyl ether.

  • Chromatography: The resulting crude alkaloid mixture is then subjected to column chromatography over silica gel or alumina. A gradient elution system with increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) is used to separate the different alkaloids.

  • Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC) comparison with a known standard. These fractions are combined and may require further purification by preparative TLC or recrystallization to yield pure this compound.

Total Synthesis of this compound

The total synthesis of this compound is a multi-step process that involves the construction of the complex polycyclic core and the stereoselective introduction of various functional groups. The following is a summarized workflow based on a reported stereospecific total synthesis:

Synthetic_vs_Natural_Chasmanine_Workflow cluster_synthesis Synthetic this compound Workflow cluster_natural Natural this compound Workflow cluster_comparison Spectroscopic Comparison start_s Starting Materials steps_s Multi-step Synthesis (e.g., Cyclizations, Functional Group Manipulations) start_s->steps_s purification_s Purification (Chromatography, Recrystallization) steps_s->purification_s synthetic_this compound Synthetic this compound purification_s->synthetic_this compound analysis Spectroscopic Analysis (NMR, IR, MS) synthetic_this compound->analysis start_n Aconitum Plant Material extraction_n Extraction and Acid-Base Partitioning start_n->extraction_n purification_n Chromatographic Separation extraction_n->purification_n natural_this compound Natural this compound purification_n->natural_this compound natural_this compound->analysis data_comparison Data Comparison analysis->data_comparison conclusion Structural Confirmation data_comparison->conclusion

Caption: Workflow for the synthesis, isolation, and comparative analysis of this compound.

Biological Activity and Signaling Pathways

While the primary focus of this guide is the spectroscopic comparison, it is noteworthy that diterpenoid alkaloids from Aconitum species are known for their potent biological activities. The specific signaling pathways modulated by this compound are not extensively characterized in the current literature. However, related aconitine-type alkaloids are known to interact with voltage-gated sodium channels. Further research is required to elucidate the precise mechanism of action and the signaling cascades affected by this compound.

Conclusion

The available spectroscopic evidence, although not presented in a complete side-by-side tabular format in a single source, strongly indicates that the total synthesis of this compound has successfully replicated the complex structure of the natural product. The reported identity confirmation between the synthetic and natural samples serves as a testament to the power of modern synthetic chemistry and the reliability of spectroscopic methods for structural verification. This guide provides a foundational comparison for researchers in the fields of natural product synthesis, pharmacology, and drug development.

Unraveling the Neurotoxic Mechanisms of Aconitum Alkaloids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Aconitum, commonly known as monkshood or wolfsbane, encompasses a group of plants notorious for their potent toxicity, primarily attributed to a class of norditerpenoid alkaloids. Despite their inherent dangers, extracts from these plants have been utilized in traditional medicine for centuries. This guide provides a comparative analysis of the neurotoxic profiles of various Aconitum alkaloids, supported by experimental data, to aid researchers in understanding their mechanisms of action and potential therapeutic or toxicological implications.

Comparative Neurotoxicity of Aconitum Alkaloids

The neurotoxicity of Aconitum alkaloids is intrinsically linked to their chemical structure, particularly the presence and nature of ester groups on the diterpene skeleton. Based on their structure and potency, these alkaloids can be broadly categorized into three groups: diester-diterpenoid alkaloids (DDAs), monoester-diterpenoid alkaloids (MDAs), and alkaloids lacking an ester side chain.

Diester-Diterpenoid Alkaloids (DDAs): The Most Potent Neurotoxins

This group, which includes aconitine, mesaconitine, hypaconitine, and jesaconitine, exhibits the highest toxicity. Their primary mechanism of action involves the persistent activation of voltage-gated sodium channels (VGSCs) in neurons. By binding to site 2 of the α-subunit of the channel, they prevent its inactivation, leading to a continuous influx of sodium ions, membrane depolarization, and ultimately, neuronal excitability followed by paralysis.[1][2]

Monoester-Diterpenoid Alkaloids (MDAs): A Step Down in Toxicity

MDAs are generally less toxic than their diester counterparts. Interestingly, some members of this group act as antagonists to the action of DDAs at the sodium channel, exhibiting a use-dependent blockade of neuronal activity.[3][4] This antagonistic action contributes to their reduced toxicity.

Alkaloids without Ester Side Chains: Markedly Reduced Toxicity

This group of alkaloids demonstrates significantly lower toxicity compared to the esterified forms. Their impact on neuronal activity is minimal, suggesting a much-reduced affinity for voltage-gated sodium channels.[3][4]

Quantitative Neurotoxicity Data

The following tables summarize the available quantitative data on the neurotoxicity of various Aconitum alkaloids.

Table 1: Comparative LD50 Values of Aconitum Alkaloids in Mice

AlkaloidAdministration RouteLD50 (mg/kg)Reference(s)
AconitineOral1.8
AconitineSubcutaneous0.24–0.55[5]
MesaconitineOral1.9[6]
MesaconitineIntravenous0.068[6]
MesaconitineSubcutaneous0.19–0.25[5]
HypaconitineSubcutaneous1.1–1.9[5]
JesaconitineSubcutaneous0.23[5]

Table 2: Comparative IC50 Values of Aconitine on Neuronal Cell Lines

Cell LineExposure TimeIC50 (µM)Reference(s)
SH-SY5Y24h77.1[7]
SH-SY5Y48h74.7[7]
PC12Not SpecifiedNot Specified[8]
HT2224hApprox. 600[9]

Key Signaling Pathways in Aconitum Alkaloid-Induced Neurotoxicity

The neurotoxic effects of Aconitum alkaloids are not limited to the disruption of sodium channels. Several interconnected signaling pathways contribute to the observed cellular damage.

Voltage-Gated Sodium Channel (VGSC) Modulation

The primary mechanism of neurotoxicity for the most potent Aconitum alkaloids is the sustained activation of VGSCs. This leads to a cascade of downstream effects, including calcium influx and excitotoxicity.

VGSC_Modulation Aconitum_Alkaloid Aconitum Alkaloid (e.g., Aconitine) VGSC Voltage-Gated Sodium Channel (Site 2) Aconitum_Alkaloid->VGSC Binds to Na_Influx Persistent Na+ Influx VGSC->Na_Influx Prevents Inactivation Depolarization Membrane Depolarization Na_Influx->Depolarization Excitotoxicity Excitotoxicity Depolarization->Excitotoxicity Dopamine_Oxidative_Stress Aconitum_Alkaloid Aconitum Alkaloid Dopamine_Release Dopamine Release Aconitum_Alkaloid->Dopamine_Release Dopamine_Oxidation Dopamine Auto-oxidation Dopamine_Release->Dopamine_Oxidation ROS_Generation ROS Generation Dopamine_Oxidation->ROS_Generation Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Neuronal_Apoptosis Neuronal Apoptosis Oxidative_Stress->Neuronal_Apoptosis ER_Stress_Apoptosis Aconitum_Alkaloid Aconitum Alkaloid ER Endoplasmic Reticulum Aconitum_Alkaloid->ER Induces Stress UPR Unfolded Protein Response (UPR) ER->UPR Activates CHOP CHOP Activation UPR->CHOP Leads to Apoptosis Apoptosis CHOP->Apoptosis Triggers

References

Assessing the Specificity of a Chasmanine-Targeted Bioassay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the specificity of a bioassay targeting Chasmanine, a diterpene alkaloid found in plants of the Aconitum genus. Given the structural complexity and diverse biological activities of Aconitum alkaloids, ensuring the specificity of a this compound-targeted bioassay is critical for accurate pharmacological evaluation and drug development. This document outlines key experimental protocols, presents data in a comparative format, and utilizes visualizations to clarify complex biological pathways and experimental workflows.

Hypothesized Mechanism of Action for this compound

While the precise molecular target of this compound is not definitively established in publicly available literature, numerous studies on structurally related Aconitum alkaloids suggest a likely mechanism of action. Many of these alkaloids exhibit analgesic and anti-inflammatory properties by modulating the activity of voltage-gated sodium channels (Nav). Specifically, the Nav1.7 subtype, which is predominantly expressed in peripheral sensory neurons, is a key player in pain signaling and a validated target for analgesics. Therefore, this guide will proceed with the hypothesis that This compound acts as an inhibitor of the Nav1.7 channel . The subsequent bioassay specificity assessment will be based on this proposed mechanism.

Comparative Bioassay Performance

To assess the specificity of a this compound-targeted bioassay against the putative Nav1.7 target, a comparison with other relevant compounds is essential. The following table summarizes hypothetical data from a high-throughput screening (HTS) campaign using a fluorescence-based membrane potential assay.

CompoundClassStructureTargetIC50 (nM) on Nav1.7% Inhibition of Nav1.5 at 1µM% Inhibition of hERG at 1µM
This compound Diterpene AlkaloidC25H41NO6Nav1.7 (Hypothesized) 150 < 10% < 5%
AconitineDiterpene AlkaloidC34H47NO11Nav Channel ActivatorN/A (Activator)Activator-
LappaconitineDiterpene AlkaloidC32H44N2O8Nav Channel Blocker25025%15%
VeratridineSteroidal AlkaloidC36H51NO11Nav Channel ActivatorN/A (Activator)Activator-
TetrodotoxinNeurotoxinC11H17N3O8Pan-Nav Blocker2> 95%< 5%
PF-05089771ArylsulfonamideC19H17F6N3O2SSelective Nav1.7 Inhibitor11< 5%< 2%

Table 1: Comparative Inhibitory Activity of this compound and Other Modulators on Voltage-Gated Ion Channels. This table presents hypothetical data comparing the potency and selectivity of this compound against its hypothesized target, Nav1.7, with other known Nav channel modulators. The data highlights this compound's potential for selective inhibition of Nav1.7 with minimal off-target effects on the cardiac sodium channel Nav1.5 and the potassium channel hERG, both critical for cardiac safety.

Experimental Protocols for Specificity Assessment

To validate the specificity of a this compound-targeted bioassay, a series of well-defined experiments are necessary. Below are detailed protocols for key assays.

Primary Screening: High-Throughput Fluorescence-Based Membrane Potential Assay

This assay is designed for the rapid screening of compounds that modulate Nav1.7 channel activity.

Principle: This assay utilizes a cell line stably expressing the human Nav1.7 channel and a fluorescent dye sensitive to changes in membrane potential. Depolarization of the cell membrane, caused by the influx of Na+ ions through open Nav1.7 channels, results in a change in fluorescence intensity. Inhibitors of the channel will prevent this change.

Materials:

  • HEK293 cells stably expressing human Nav1.7 (hNav1.7)

  • Fluo-4 AM or other suitable membrane potential-sensitive dye

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Activator: Veratridine (or a more specific activator like a scorpion toxin)

  • Test Compounds: this compound and control compounds

  • 384-well black, clear-bottom microplates

  • Fluorescence plate reader with automated liquid handling

Procedure:

  • Cell Plating: Seed hNav1.7-HEK293 cells into 384-well plates at a density that yields a confluent monolayer on the day of the assay.

  • Dye Loading: Wash the cells with Assay Buffer and then incubate with the membrane potential dye according to the manufacturer's instructions.

  • Compound Addition: Add test compounds (including this compound, positive and negative controls) at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Signal Generation and Detection: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading. Add the activator (e.g., veratridine) to all wells to open the Nav1.7 channels and initiate Na+ influx.

  • Data Acquisition: Record the fluorescence intensity over time. The change in fluorescence upon activator addition is indicative of channel activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration by comparing the fluorescence change in the presence of the compound to the control wells (vehicle only). Determine the IC50 value for active compounds.

Secondary Validation: Automated Patch-Clamp Electrophysiology

This technique provides a more detailed and direct measure of ion channel activity and is considered the gold standard for confirming the mechanism of action.

Principle: Automated patch-clamp systems allow for the high-throughput recording of ionic currents through the Nav1.7 channel in whole-cell configuration. This allows for the precise measurement of channel inhibition and the characterization of the state-dependence of the block.

Materials:

  • hNav1.7-HEK293 cells

  • Automated patch-clamp system (e.g., QPatch, Patchliner)

  • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4

  • Intracellular Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.2

  • Test Compounds

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of the hNav1.7-expressing cells.

  • System Setup: Prime the automated patch-clamp system with the appropriate intracellular and extracellular solutions.

  • Cell Capture and Sealing: The system automatically captures individual cells and forms a high-resistance seal (gigaseal) between the cell membrane and the recording aperture.

  • Whole-Cell Configuration: A brief suction pulse ruptures the cell membrane under the aperture, establishing the whole-cell recording configuration.

  • Voltage Protocol and Data Acquisition: Apply a voltage protocol to elicit Nav1.7 currents. A typical protocol involves holding the cell at a resting potential (e.g., -120 mV) and then applying a depolarizing pulse (e.g., to 0 mV) to activate the channels.

  • Compound Application: Perfuse the cells with different concentrations of the test compound and record the resulting changes in the Nav1.7 current.

  • Data Analysis: Measure the peak inward current in the presence and absence of the compound to determine the percentage of inhibition and calculate the IC50. Analyze the voltage-dependence of activation and inactivation to understand the mechanism of block.

Specificity and Cross-Reactivity Assessment

To ensure the bioassay is specific to this compound's interaction with Nav1.7, it is crucial to test for cross-reactivity with other structurally related alkaloids and off-target effects on other ion channels.

Cross-Reactivity Panel:

  • Structurally Similar Alkaloids: Test a panel of other Aconitum alkaloids with varying structures (e.g., Aconitine, Mesaconitine, Hypaconitine, Lappaconitine) in the Nav1.7 bioassay to determine if they also show activity. This helps to understand the structure-activity relationship and the potential for interference from related compounds in complex samples.

  • Other Diterpene Alkaloids: Include diterpene alkaloids from other plant sources to assess broader cross-reactivity.

Off-Target Panel:

  • Cardiac Ion Channels: Screen this compound against key cardiac ion channels, particularly the voltage-gated sodium channel Nav1.5 and the hERG potassium channel, to assess the risk of cardiotoxicity. This is a critical step in early drug safety profiling.

  • Other Nav Subtypes: If available, test this compound against a panel of other Nav channel subtypes (e.g., Nav1.1, Nav1.2, Nav1.3, etc.) to determine its selectivity profile.

Visualizing the Workflow and Biological Context

Diagrams generated using Graphviz can help to visualize the complex relationships in the bioassay and the underlying biological pathway.

Chasmanine_Signaling_Pathway cluster_membrane Neuronal Membrane This compound This compound Nav17 Nav1.7 Channel This compound->Nav17 Inhibition Na_Influx Na+ Influx Nav17->Na_Influx Blocks Depolarization Membrane Depolarization Action_Potential Action Potential Propagation Pain_Signal Pain Signal Transmission

Caption: Hypothesized signaling pathway of this compound inhibiting the Nav1.7 channel.

Bioassay_Workflow start Start primary_screen Primary HTS: Membrane Potential Assay start->primary_screen hit_id Hit Identification (e.g., this compound) primary_screen->hit_id secondary_screen Secondary Validation: Automated Patch-Clamp hit_id->secondary_screen Active Hits end End hit_id->end Inactive specificity_test Specificity & Cross-Reactivity (Nav Panel, hERG, etc.) secondary_screen->specificity_test data_analysis Data Analysis & IC50 Determination specificity_test->data_analysis data_analysis->end

Caption: Experimental workflow for assessing the specificity of a this compound-targeted bioassay.

Specificity_Assessment_Logic cluster_specificity Specificity Assessment cluster_interpretation Interpretation Chasmanine_Activity This compound Activity on Nav1.7 Cross_Reactivity Cross-Reactivity (Structurally Similar Alkaloids) Chasmanine_Activity->Cross_Reactivity Compare Off_Target Off-Target Effects (Other Ion Channels) Chasmanine_Activity->Off_Target Compare High_Specificity High Specificity Cross_Reactivity->High_Specificity Low Low_Specificity Low Specificity Cross_Reactivity->Low_Specificity High Off_Target->High_Specificity Low Off_Target->Low_Specificity High

Caption: Logical relationship for the assessment of bioassay specificity.

Conclusion

The assessment of bioassay specificity is a cornerstone of reliable drug discovery and development. For a natural product like this compound, with a complex chemical background and a hypothesized mechanism of action, a multi-faceted approach is imperative. By combining high-throughput primary screening with gold-standard secondary validation and comprehensive cross-reactivity and off-target profiling, researchers can build a robust data package to confidently assess the specificity of a this compound-targeted bioassay. The methodologies and comparative framework presented in this guide provide a clear path for such an evaluation, ultimately enabling a more accurate understanding of this compound's therapeutic potential.

Benchmarking the performance of different chromatographic columns for Chasmanine separation.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals engaged in the analysis of diterpenoid alkaloids, the selection of an appropriate chromatographic column is a critical factor in achieving accurate and reproducible separation of Chasmanine. This guide provides a comparative overview of the performance of different High-Performance Liquid Chromatography (HPLC) columns, supported by established chromatographic principles and data from the analysis of related Aconitum alkaloids.

Data Presentation: A Comparative Analysis of Column Performance

The choice of stationary phase chemistry significantly impacts the retention and selectivity of this compound. Based on the chemical properties of this compound (Molecular Formula: C25H41NO6), a moderately polar and complex diterpenoid alkaloid, the following table summarizes the expected performance of three common reversed-phase HPLC columns.

Column TypeStationary PhasePrinciple of SeparationExpected Retention of this compoundPotential Advantages for this compound SeparationPotential Disadvantages for this compound Separation
C18 OctadecylsilanePrimarily hydrophobic interactions.StrongHigh resolving power for complex mixtures, good for separating isomers and closely related alkaloids.[1]Longer analysis times, potential for strong retention requiring higher organic solvent concentrations.
C8 OctylsilaneHydrophobic interactions.ModerateShorter analysis times compared to C18, suitable for rapid screening.May provide less resolution for highly complex samples compared to C18.
Phenyl-Hexyl Phenyl-HexylMixed-mode (hydrophobic and π-π interactions).Moderate to StrongOffers alternative selectivity due to π-π interactions with the aromatic rings of analytes, potentially improving separation of specific alkaloids.Selectivity can be highly dependent on the mobile phase composition.

Experimental Protocols: A Framework for Comparison

To objectively benchmark the performance of different chromatographic columns for this compound separation, a standardized experimental protocol is essential. The following methodology is proposed based on common practices for the analysis of Aconitum alkaloids.[1][2][3]

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol. Serially dilute the stock solution with the initial mobile phase to prepare working standards of desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Extraction (from plant material):

    • Macerate the dried and powdered plant material with 70% methanol.[4]

    • Perform ultrasonic-assisted extraction for 30 minutes.[4]

    • Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter prior to injection.

2. HPLC Conditions:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Columns to be Tested:

    • C18 (e.g., 4.6 x 250 mm, 5 µm)

    • C8 (e.g., 4.6 x 150 mm, 5 µm)

    • Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution Program:

    Time (min) % Solvent A % Solvent B
    0 90 10
    20 40 60
    25 10 90
    30 10 90
    31 90 10

    | 35 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 235 nm

  • Injection Volume: 10 µL

3. Data Analysis and Performance Evaluation:

The performance of each column should be evaluated based on the following parameters:

  • Retention Time (tR): The time taken for this compound to elute from the column.

  • Resolution (Rs): The degree of separation between the this compound peak and any adjacent impurity peaks. An Rs value ≥ 1.5 indicates baseline separation.

  • Tailing Factor (Tf): A measure of peak symmetry. A Tf value close to 1 indicates a symmetrical peak.

  • Theoretical Plates (N): A measure of column efficiency. Higher values indicate better efficiency.

Mandatory Visualization

To illustrate the logical flow of the benchmarking process, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_comparison Comparison Sample_Prep Sample Preparation (Standard & Extract) Column_Equilibration Column Equilibration Sample_Prep->Column_Equilibration Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->Column_Equilibration Injection Sample Injection Column_Equilibration->Injection Gradient_Elution Gradient Elution Injection->Gradient_Elution Detection UV/DAD Detection Gradient_Elution->Detection Chromatogram_Analysis Chromatogram Analysis (tR, Peak Area) Detection->Chromatogram_Analysis Performance_Calculation Performance Calculation (Rs, Tf, N) Chromatogram_Analysis->Performance_Calculation Column_Comparison Column Performance Comparison Performance_Calculation->Column_Comparison Optimal_Column Selection of Optimal Column Column_Comparison->Optimal_Column

Caption: Experimental Workflow for Chromatographic Column Performance Benchmarking.

As specific signaling pathways for this compound are not well-documented, a diagram illustrating a general alkaloid-receptor interaction is provided as a conceptual representation. Alkaloids often exert their biological effects by interacting with various receptors and signaling pathways.[5]

Alkaloid_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus cluster_response Cellular Response Alkaloid This compound (Alkaloid) Receptor Receptor (e.g., GPCR, Ion Channel) Alkaloid->Receptor Binding Second_Messenger Second Messenger (e.g., cAMP, Ca2+) Receptor->Second_Messenger Activation Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression Alteration Transcription_Factor->Gene_Expression Biological_Effect Biological Effect Gene_Expression->Biological_Effect

Caption: Conceptual Diagram of a General Alkaloid Signaling Pathway.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Chasmanine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of chasmanine, a toxic diterpenoid alkaloid derived from plants of the Aconitum species, is paramount to ensuring laboratory safety and environmental protection. Due to its inherent toxicity, all materials contaminated with this compound must be treated as hazardous waste. Adherence to the following procedural guidelines is essential for minimizing risk and maintaining regulatory compliance.

Core Principle: Hazardous Waste Management

This compound and any materials that have come into contact with it are classified as hazardous chemical waste. Disposal must be conducted in strict accordanceance with all applicable local, regional, and national environmental regulations. The engagement of a licensed professional waste disposal service is mandatory for the final disposal of this compound-contaminated materials.

Operational Plan: Waste Segregation and Collection

Proper segregation of this compound waste is the first critical step in safe disposal. Different waste streams must be kept separate to prevent accidental exposure and ensure compliant disposal.

Waste Categorization and Handling
Waste TypeCollection Container SpecificationsHandling and Labeling Instructions
Solid Waste Dedicated, leak-proof, and puncture-resistant container.Clearly label as "Hazardous Chemical Waste: this compound" . Include the date of initial waste addition. Collect items such as contaminated gloves, pipette tips, weigh boats, and other lab supplies. Avoid generating dust when handling solid this compound.
Liquid Waste Dedicated, sealed, and shatter-proof container compatible with the solvents used.Clearly label as "Hazardous Liquid Waste: this compound" and list all chemical constituents, including solvents. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Contaminated Sharps Designated sharps container that is rigid and puncture-resistant.Clearly label as "Sharps Waste: Contaminated with this compound" . This includes needles, syringes, and contaminated broken glass.
Original Containers The original product container.The original, empty container of this compound must be disposed of as hazardous waste and should not be rinsed or reused. Place it within the solid waste container.

Immediate Safety Information: Spill Management and Decontamination

In the event of a this compound spill, immediate and appropriate cleanup is crucial to mitigate exposure risks.

1. Evacuate and Secure the Area:

  • Alert all personnel in the immediate vicinity.
  • Restrict access to the spill area to authorized personnel only.

2. Personal Protective Equipment (PPE):

  • At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves (nitrile, double-gloved is recommended).
  • For larger spills or when dealing with the powdered form where dust generation is possible, respiratory protection (e.g., an N95 or higher-rated respirator) is required.

3. Spill Containment and Cleanup:

  • For solid spills: Gently cover the spill with a damp paper towel to avoid aerosolizing the powder.
  • For liquid spills: Use absorbent pads from a chemical spill kit to contain the spill.
  • Work from the outer edge of the spill towards the center.
  • Clean the area with a detergent solution, followed by a disinfectant if necessary.

4. Disposal of Cleanup Materials:

  • All materials used for cleanup, including contaminated PPE, must be disposed of as solid this compound hazardous waste.

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not widely published, the following general analytical method can be adapted for the detection of this compound in waste streams to ensure complete decontamination or to assess environmental contamination.

Protocol: Detection of this compound in Liquid Samples by LC-MS/MS

This protocol outlines a general method for detecting Aconitum alkaloids, which can be optimized for this compound.

1. Sample Preparation:

  • Collect an aliquot of the liquid waste or environmental sample.
  • Perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate and concentrate the alkaloids. A common approach involves adjusting the pH of the aqueous sample and extracting with an organic solvent like ethyl acetate.

2. Chromatographic Separation:

  • Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column.
  • Employ a gradient elution program with a mobile phase consisting of acetonitrile and water (both may contain a small amount of formic acid or ammonium formate to improve peak shape and ionization).

3. Mass Spectrometric Detection:

  • Couple the HPLC to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
  • Operate the mass spectrometer in positive ion mode.
  • Monitor for specific precursor-to-product ion transitions for this compound to ensure selective and sensitive detection.

4. Quantification:

  • Prepare a calibration curve using certified this compound reference standards.
  • Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizing Workflows and Pathways

To provide clear, at-a-glance information, the following diagrams illustrate the key processes for this compound disposal and a conceptual representation of its toxic mechanism.

ChasmanineDisposalWorkflow cluster_onsite On-Site Laboratory Procedures cluster_offsite Off-Site Professional Disposal start This compound Use segregate Segregate Waste (Solid, Liquid, Sharps) start->segregate Generates Waste collect Collect in Labeled, Approved Containers segregate->collect storage Store in Designated Secure Area collect->storage pickup Arrange for Pickup by Licensed Contractor storage->pickup Waste Transfer transport Transport to Disposal Facility pickup->transport incinerate High-Temperature Incineration transport->incinerate end Compliant Disposal incinerate->end

Caption: Workflow for the proper disposal of this compound waste.

CellularToxicityPathway This compound This compound Exposure cell_membrane Cell Membrane Interaction (e.g., Ion Channel Disruption) This compound->cell_membrane ion_influx Altered Ion Homeostasis (e.g., Na+, Ca2+ influx) cell_membrane->ion_influx mitochondria Mitochondrial Dysfunction ion_influx->mitochondria apoptosis_pathway Activation of Apoptotic Pathways (e.g., Caspase Cascade) mitochondria->apoptosis_pathway cell_death Cell Death apoptosis_pathway->cell_death

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.